Product packaging for 1,1,2-Trimethoxyethane(Cat. No.:CAS No. 24332-20-5)

1,1,2-Trimethoxyethane

Cat. No.: B050907
CAS No.: 24332-20-5
M. Wt: 120.15 g/mol
InChI Key: DYOZNCVZPFIXLU-UHFFFAOYSA-N
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Description

1,1,2-Trimethoxyethane is a versatile glycol dimethyl ether derivative and a protected glycoaldehyde equivalent, serving as a critical building block and solvent in advanced organic synthesis and materials science research. Its primary research value lies in its unique structure, where the three methoxy groups confer high solvating power for a range of cations and polar molecules, making it an excellent solvent for electrochemical studies, Grignard reactions, and polymerization processes. As a synthetic intermediate, this compound is a pivotal precursor in the synthesis of heterocyclic compounds and complex molecular architectures. Under mild acidic conditions, it can be hydrolyzed to generate glycoaldehyde in situ, a crucial C2 building block in carbohydrate chemistry and the Strecker amino acid synthesis. Furthermore, its application extends to the development of energy storage materials, where it is investigated as a co-solvent or additive in electrolyte formulations for lithium-ion batteries due to its ability to modify solvation structures and improve electrolyte stability. This compound provides researchers with a reactive handle for introducing ethane chains with multiple oxygen functionalities, facilitating the study of nucleophilic substitution reactions and the development of novel polymers and ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3 B050907 1,1,2-Trimethoxyethane CAS No. 24332-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trimethoxyethane
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InChI

InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZNCVZPFIXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50179073
Record name 1,1,2-Trimethoxyethane
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Molecular Weight

120.15 g/mol
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CAS No.

24332-20-5
Record name 1,1,2-Trimethoxyethane
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Record name 1,1,2-Trimethoxyethane
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Record name 1,1,2-Trimethoxyethane
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Record name 1,1,2-trimethoxyethane
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Record name 1,1,2-TRIMETHOXYETHANE
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Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2-Trimethoxyethane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental characterization of 1,1,2-trimethoxyethane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or a reagent in organic synthesis.

Chemical Identity and Structure

This compound, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid.[1] Its chemical structure consists of an ethane backbone with three methoxy groups, two of which are attached to the first carbon atom, forming an acetal functional group, and the third is attached to the second carbon atom.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₁₂O₃[2]
Molecular Weight 120.15 g/mol [3]
CAS Number 24332-20-5[2]
Appearance Colorless liquid
Boiling Point 56-59 °C at 56 mmHg[4]
Density 0.932 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.392[5]
Flash Point 23 °C (74 °F)[4]
Solubility Soluble in water and other polar solvents.[6]
IUPAC Name This compound[3]
SMILES COCC(OC)OC[3]
InChIKey DYOZNCVZPFIXLU-UHFFFAOYSA-N[7]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Acid-Catalyzed Acetalization

This compound can be synthesized through the acid-catalyzed reaction of methoxyacetaldehyde with methanol. The reaction involves the formation of a hemiacetal intermediate, followed by the elimination of water to form the stable dimethyl acetal. Trimethyl orthoformate can be used as both a reactant and a dehydrating agent to drive the equilibrium towards the product.[8][9][10]

Reactants:

  • Methoxyacetaldehyde

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • Acid catalyst (e.g., concentrated Sulfuric Acid or Hydrochloric Acid)[1]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of methoxyacetaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).[1]

  • Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Upon completion, neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.

  • Remove the excess methanol and other volatile components under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Apparatus: A 400 MHz or 500 MHz NMR spectrometer.[12]

  • Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in deuterated chloroform (CDCl₃, approx. 0.6 mL).

  • Acquisition Parameters:

    • Solvent: CDCl₃

    • Temperature: 25 °C[12]

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy:

  • Apparatus: A 100 MHz or 125 MHz NMR spectrometer.[12]

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquisition Parameters:

    • Solvent: CDCl₃

    • Temperature: 25 °C[12]

    • Internal Standard: CDCl₃ signal at 77.16 ppm.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Apparatus: A standard FTIR spectrometer.

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained from a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (liquid cell with a path length of 0.015 mm).[3]

  • Acquisition Parameters:

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically sufficient.

  • Data Processing: A background spectrum of the empty KBr plates should be acquired and subtracted from the sample spectrum.

  • Apparatus: A mass spectrometer, for instance, a Hitachi M-80B, capable of electron ionization.[3]

  • Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound.[13]

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.[3]

    • Mass Range: Scan from m/z 30 to 150 to cover the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Logical Workflow and Relationships

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Experimental_Workflow start Start: Reagents (Methoxyacetaldehyde, Methanol, Acid Catalyst) synthesis Synthesis: Acid-Catalyzed Acetalization start->synthesis workup Work-up: Neutralization & Extraction synthesis->workup purification Purification: Distillation workup->purification product Product: This compound purification->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir FTIR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

An In-depth Technical Guide to the Synthesis of Methoxyacetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetaldehyde dimethyl acetal, systematically known as 1,1,2-trimethoxyethane, is a valuable acetal in organic synthesis, often utilized as a precursor and intermediate in the production of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its preparation in a laboratory setting. The two main synthetic routes discussed are the acid-catalyzed acetalization of methoxyacetaldehyde and the dehydrogenation of 2-methoxyethanol followed by acetalization.

Introduction

Methoxyacetaldehyde dimethyl acetal (this compound) is an organic compound with the chemical formula C₅H₁₂O₃.[1][2] It possesses a unique structure containing three methoxy groups, which makes it a versatile reagent in various chemical transformations.[3] The presence of the acetal functional group allows it to serve as a protecting group for aldehydes or as a precursor to the methoxyacetaldehyde moiety in multi-step syntheses.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 24332-20-5[1][2][4]
Molecular Weight 120.15 g/mol [1][2]
Boiling Point 56-59 °C at 56 mmHg[1]
Density 0.932 g/mL at 25 °C[1]
Appearance Colorless liquid
Synonyms This compound, 2-Methoxyacetaldehyde dimethyl acetal[1][5]

Spectroscopic Data: Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for the characterization of methoxyacetaldehyde dimethyl acetal.[6][7][8]

Synthesis Pathways

Two primary pathways for the synthesis of methoxyacetaldehyde dimethyl acetal are outlined below.

Pathway 1: Acid-Catalyzed Acetalization of Methoxyacetaldehyde

This is the most direct method, involving the reaction of methoxyacetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of methanol to form the stable dimethyl acetal.

Logical Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Methoxyacetaldehyde Methoxyacetaldehyde Reaction_Mixture Reaction Mixture Methoxyacetaldehyde->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid_Catalyst->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Final_Product Methoxyacetaldehyde Dimethyl Acetal Distillation->Final_Product

Figure 1: Workflow for the acid-catalyzed acetalization of methoxyacetaldehyde.

Experimental Protocol:

  • Materials:

    • Methoxyacetaldehyde

    • Anhydrous Methanol

    • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Saturated sodium bicarbonate solution

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • To a stirred solution of methoxyacetaldehyde in an excess of anhydrous methanol, cooled in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC.

    • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure methoxyacetaldehyde dimethyl acetal.

Quantitative Data (Illustrative):

Reactant/ProductMolar RatioPurityYield
Methoxyacetaldehyde1>95%-
Methanol5-10Anhydrous-
H₂SO₄ (catalyst)0.01-0.0598%-
Methoxyacetaldehyde Dimethyl Acetal->98%70-85%
Pathway 2: Dehydrogenation of 2-Methoxyethanol and In-Situ Acetalization

This two-step, one-pot approach involves the initial catalytic dehydrogenation of 2-methoxyethanol to produce methoxyacetaldehyde. The crude methoxyacetaldehyde is then immediately subjected to acid-catalyzed acetalization with methanol without isolation.

Logical Workflow:

G cluster_step1 Step 1: Dehydrogenation cluster_intermediate Intermediate cluster_step2 Step 2: Acetalization cluster_workup Work-up & Purification cluster_product Final Product Methoxyethanol 2-Methoxyethanol Dehydrogenation Catalytic Dehydrogenation (300-425 °C) Methoxyethanol->Dehydrogenation Dehydrogenation_Catalyst Dehydrogenation Catalyst (e.g., Copper) Dehydrogenation_Catalyst->Dehydrogenation Methoxyacetaldehyde Methoxyacetaldehyde (in situ) Dehydrogenation->Methoxyacetaldehyde Acetalization Acid-Catalyzed Acetalization Methoxyacetaldehyde->Acetalization Methanol Methanol Methanol->Acetalization Acid_Catalyst Acid Catalyst Acid_Catalyst->Acetalization Workup Neutralization, Extraction, Drying, Distillation Acetalization->Workup Final_Product Methoxyacetaldehyde Dimethyl Acetal Workup->Final_Product

Figure 2: Workflow for the synthesis of methoxyacetaldehyde dimethyl acetal via dehydrogenation of 2-methoxyethanol.

Experimental Protocol:

  • Materials:

    • 2-Methoxyethanol

    • Dehydrogenation catalyst (e.g., reduced copper)

    • Anhydrous Methanol

    • Acid catalyst (e.g., concentrated sulfuric acid)

    • Inert gas (e.g., Nitrogen or Argon)

    • Standard work-up and purification reagents as in Pathway 1.

  • Procedure:

    • Dehydrogenation: Pass the vapors of 2-methoxyethanol over a heated dehydrogenation catalyst (e.g., reduced copper) in a tube furnace at a temperature range of 300-425 °C under a stream of inert gas.[9]

    • Condense the reaction mixture, which contains methoxyacetaldehyde, unreacted 2-methoxyethanol, and byproducts, in a cold trap.

    • Acetalization: Transfer the crude condensate to a reaction flask containing an excess of anhydrous methanol and a catalytic amount of a strong acid.

    • Proceed with the acetalization, work-up, and purification steps as described in Pathway 1.

Quantitative Data (Illustrative):

Reactant/ProductConditions/RatioPurityYield
2-Methoxyethanol->99%-
Dehydrogenation Temp.300-425 °C--
Methoxyacetaldehyde (intermediate)--60-80%
Methoxyacetaldehyde Dimethyl Acetal->98%50-70% (overall)

Conclusion

The synthesis of methoxyacetaldehyde dimethyl acetal can be effectively achieved through two primary routes. The acid-catalyzed acetalization of methoxyacetaldehyde offers a direct and high-yielding approach, provided the starting aldehyde is readily available. The dehydrogenation of 2-methoxyethanol followed by in-situ acetalization presents a viable alternative, utilizing a more common starting material. The choice of pathway will depend on the availability of starting materials, desired scale of production, and laboratory capabilities. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 1,1,2-Trimethoxyethane (CAS Number: 24332-20-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethoxyethane, also known by its synonym methoxyacetaldehyde dimethyl acetal, is a versatile acyclic acetal with the CAS number 24332-20-5. This colorless liquid serves as a valuable reagent and solvent in organic synthesis. Its unique structure, featuring three methoxy groups, imparts specific reactivity and solubility properties that make it a useful building block for more complex molecules, particularly in the pharmaceutical industry. Notably, it has been identified as a key reagent in the synthesis of benzimidazole-based IGF-1R inhibitors, which are under investigation for their potential in cancer therapy.[1] This guide provides a comprehensive overview of the technical data, synthesis, and key applications of this compound.

Physicochemical Properties and Specifications

This compound is a flammable liquid that requires careful handling and storage in a cool, dry, and well-ventilated area.[1] It is characterized by the following properties:

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₃[1]
Molecular Weight 120.15 g/mol
Appearance Colorless to almost colorless clear liquid
Density 0.932 g/mL at 25 °C[1]
Boiling Point 56-59 °C at 56 mmHg[1]
Flash Point 23 °C (74 °F)[1]
Refractive Index (n²⁰/D) 1.392[1]
Purity (typical) >98.0% (GC)
Solubility Soluble in organic solvents such as ethanol and ether.

Synthesis of this compound

A key method for the synthesis of this compound is through the anodic oxidation of 1,2-dimethoxyethane. This electrochemical method provides a direct route to the target molecule.

Experimental Protocol: Anodic Oxidation of 1,2-Dimethoxyethane

Objective: To synthesize this compound via the anodic oxidation of 1,2-dimethoxyethane.

Reagents:

  • 1,2-Dimethoxyethane

  • Methanol (MeOH)

  • Sodium phenylsulfonate (PhSO₃Na)

  • Tris(2,4-dibromophenyl)amine

  • Sodium methoxide (NaOMe)

Equipment:

  • Electrochemical cell with appropriate electrodes

  • Constant current power supply

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Prepare an electrolyte solution of methanol containing sodium phenylsulfonate and tris(2,4-dibromophenyl)amine as a mediator.

  • Add 1,2-dimethoxyethane to the electrochemical cell.

  • Introduce sodium methoxide to the reaction mixture.

  • Apply a constant current density of 3.3 A·dm⁻² to the cell.

  • Maintain the reaction temperature at 27 °C with stirring.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Upon completion, discontinue the electrolysis and work up the reaction mixture. This typically involves neutralizing the base, extracting the product with a suitable organic solvent, and drying the organic phase.

  • Purify the crude product by distillation to obtain this compound.

Logical Workflow for Synthesis:

G cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_workup Workup & Purification prep_reagents Prepare Electrolyte Solution (MeOH, PhSO₃Na, Mediator) charge_cell Charge Cell with 1,2-Dimethoxyethane & NaOMe prep_reagents->charge_cell electrolysis Apply Constant Current (3.3 A·dm⁻²) at 27 °C with Stirring charge_cell->electrolysis monitor Monitor by GC electrolysis->monitor workup Neutralize, Extract, and Dry monitor->workup purify Purify by Distillation workup->purify product This compound purify->product

Caption: Synthesis of this compound via anodic oxidation.

Applications in Organic Synthesis

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical field. It can act as a protected form of methoxyacetaldehyde and is used to introduce the methoxymethyl group or other related functionalities.

Role in the Synthesis of Hydantoin and Thiohydantoin Derivatives

A notable application of this compound is in the synthesis of hydantoin and thiohydantoin derivatives, which have been investigated as potential antiviral drugs.[2]

Experimental Protocol: Example of a Reaction Involving this compound

Objective: To demonstrate the use of this compound in a multi-step synthesis of a hydantoin derivative.

Reaction Scheme Overview: this compound is first converted to an intermediate which is then reacted with other building blocks to form the final heterocyclic product. A key step involves the reaction of this compound with phosphorus pentachloride.

Reagents:

  • This compound (Methoxyacetaldehyde dimethyl acetal)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous dimethylformamide (DMF)

  • Methanol

Equipment:

  • Round-bottom flask with a magnetic stirrer and heating mantle

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction flask, add phosphorus pentachloride portion-wise to this compound at 20 °C.

  • Heat the reaction mixture to 60 °C for 1 hour and 15 minutes.

  • Cool the mixture to 0 °C.

  • Add anhydrous dimethylformamide dropwise to the cooled mixture.

  • Heat the reaction mixture to 70 °C for 45 minutes.

  • Cool the mixture to 0 °C and then add methanol.

  • The resulting intermediate can then be isolated and used in subsequent steps to build the hydantoin or thiohydantoin core. The workup may involve extraction and purification by chromatography or crystallization.[2]

Experimental Workflow:

G start This compound react_pcl5 React with PCl₅ (20°C -> 60°C) start->react_pcl5 cool1 Cool to 0°C react_pcl5->cool1 add_dmf Add DMF dropwise cool1->add_dmf heat_dmf Heat to 70°C add_dmf->heat_dmf cool2 Cool to 0°C heat_dmf->cool2 add_methanol Add Methanol cool2->add_methanol intermediate Intermediate Product add_methanol->intermediate workup Workup and Purification intermediate->workup final_product Hydantoin/Thiohydantoin Derivative Synthesis workup->final_product

Caption: Reaction workflow using this compound.

Role in Drug Development: IGF-1R Inhibitors

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical target in cancer therapy due to its role in cell proliferation, survival, and differentiation. Overactivation of this pathway is implicated in the growth and metastasis of various tumors.

This compound serves as a crucial building block in the synthesis of certain benzimidazole-based IGF-1R inhibitors.[1] These small molecule inhibitors are designed to block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling.

The IGF-1R Signaling Pathway

The binding of IGF-1 or IGF-2 to IGF-1R triggers the autophosphorylation of the receptor's tyrosine kinase domains. This initiates two primary downstream signaling cascades:

  • The PI3K/Akt/mTOR Pathway: This pathway is central to promoting cell survival and proliferation.

  • The Ras/Raf/MAPK Pathway: This pathway is also involved in cell growth and differentiation.

Inhibition of IGF-1R is a therapeutic strategy to disrupt these pathways and induce apoptosis in cancer cells.

IGF-1R Signaling Pathway Diagram:

IGF1R_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R binds PI3K PI3K IGF1R->PI3K activates Ras Ras IGF1R->Ras activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Growth Cell Growth & Differentiation MAPK->Growth Inhibitor Benzimidazole-based Inhibitors (using This compound) Inhibitor->IGF1R blocks

Caption: Simplified IGF-1R signaling pathway and point of inhibition.

Safety Information

This compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical with significant utility in organic synthesis, particularly for the pharmaceutical industry. Its role as a precursor in the development of potential anticancer therapeutics targeting the IGF-1R pathway highlights its importance in modern drug discovery. The synthetic routes and reaction applications detailed in this guide provide a technical foundation for researchers and drug development professionals working with this versatile acetal. Careful handling and adherence to safety protocols are essential when working with this flammable and irritant compound.

References

Physical properties of 1,1,2-Trimethoxyethane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1,1,2-Trimethoxyethane (CAS No. 24332-20-5), a versatile organic compound utilized in various chemical syntheses. This document outlines its boiling point and density, along with generalized experimental protocols for their determination, to support laboratory research and development activities.

Core Physical Properties

This compound, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid. Its physical characteristics are crucial for its handling, application in chemical reactions, and purification processes.

Data Summary

The reported values for the boiling point and density of this compound exhibit some variation across different sources, which may be attributable to different measurement conditions and sample purity. A summary of these properties is presented below.

Physical PropertyValueConditions
Boiling Point 126 °CAt standard atmospheric pressure.[1][2]
56-59 °CAt reduced pressure (56 mmHg or 56 Torr).[3][4][5][6]
Density 0.96 g/mLSpecific Gravity at 20/20 °C.[1][2]
0.932 g/mLAt 25 °C.[3][4][7]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Distillation is a common method for this determination.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

  • Sample Preparation: A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

  • Temperature Reading: The thermometer bulb is positioned in the vapor path, below the side arm of the distillation flask, to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

  • Data Recording: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.

Logical Workflow for Boiling Point Determination

A Assemble Distillation Apparatus B Add this compound and Boiling Chips to Flask A->B C Apply Gentle Heat B->C D Observe for Boiling and Vapor Condensation C->D E Record Stable Thermometer Reading D->E

Caption: Generalized workflow for the experimental determination of boiling point.

Determination of Density

Density is the mass of a substance per unit volume. It is typically measured using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Methodology using a Digital Density Meter:

Modern digital density meters often utilize an oscillating U-tube.

  • Calibration: The instrument is calibrated using a reference standard of known density, such as dry air and distilled water.

  • Sample Injection: A small sample of this compound is injected into the measuring cell.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density. The temperature is precisely controlled and recorded.

Logical Workflow for Density Determination (Pycnometer Method)

A Weigh Clean, Dry Pycnometer (m1) B Fill Pycnometer with this compound A->B C Weigh Filled Pycnometer (m2) B->C D Calculate Mass of Liquid (m2 - m1) C->D E Calculate Density (Mass / Pycnometer Volume) D->E

References

An In-depth Technical Guide to the Solubility of 1,1,2-Trimethoxyethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,2-trimethoxyethane, a versatile acetal solvent and reagent. Given the scarcity of specific quantitative solubility data in publicly available literature, this document focuses on the principle of miscibility, theoretical solubility considerations based on molecular structure, and standardized experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound (CAS No. 24332-20-5) is a colorless liquid with the molecular formula C5H12O3.[1][2] Structurally, it is an acetal derived from methoxyacetaldehyde and is also known as methoxyacetaldehyde dimethyl acetal.[1][2][3] Its unique structure, featuring three ether-like methoxy groups, makes it a valuable compound in organic synthesis, particularly as a solvent for both polar and nonpolar compounds and as a reagent in the pharmaceutical industry.[1][2] Understanding its behavior in various organic solvents is critical for its effective application in chemical reactions, purifications, and formulations.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its physical and chemical properties. The principle of "like dissolves like" is the primary determinant of miscibility, where substances with similar polarities and intermolecular forces tend to be miscible.[4] this compound's structure contains both polar ether linkages and a nonpolar hydrocarbon backbone, suggesting a broad solubility profile.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 24332-20-5 [1][5]
Molecular Formula C5H12O3 [1][5][6]
Molecular Weight 120.15 g/mol [2][6]
Appearance Colorless to almost colorless clear liquid [1]
Density 0.932 g/mL at 25 °C [2][3]
Boiling Point 56-59 °C at 56 mm Hg [2][3]
Flash Point 74 °F (23.3 °C) [2]

| Refractive Index | n20/D 1.392 |[2] |

Based on its structure, this compound is expected to be fully miscible with a wide range of common organic solvents. Miscibility, an absolute property, means the substances mix completely in all proportions to form a homogeneous solution.

Table 2: Predicted Miscibility of this compound in Common Organic Solvents

Solvent Class Representative Solvents Predicted Miscibility Rationale
Alcohols Methanol, Ethanol, Isopropanol Miscible Similar polarities and hydrogen bond accepting capabilities.
Ketones Acetone, Methyl Ethyl Ketone Miscible Polar aprotic nature is compatible with the ether groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF) Miscible "Like dissolves like"; both are ethers.
Esters Ethyl Acetate Miscible Similar polarity and intermolecular forces.[4]
Halogenated Dichloromethane, Chloroform Miscible Capable of dissolving polar and nonpolar compounds.
Aromatic Hydrocarbons Toluene, Benzene Miscible Nonpolar character of the alkyl backbone facilitates interaction.
Aliphatic Hydrocarbons Hexane, Heptane Likely Miscible/Partially Miscible The nonpolar nature of alkanes aligns with the compound's hydrocarbon character, though polarity differences may lead to partial miscibility at certain temperatures.
Polar Aprotic Acetonitrile, DMF, DMSO Miscible Polarity is compatible with the multiple ether functionalities.

| Water | | Soluble/Miscible | The ether oxygens can act as hydrogen bond acceptors, conferring water solubility.[1] |

Experimental Workflow for Solubility Assessment

For novel solvent-solute pairs where data is unavailable, a systematic experimental approach is necessary. The following workflow outlines the logical steps a researcher would take to characterize the solubility of this compound in a new organic solvent.

G Workflow for Solubility & Miscibility Determination cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis (If Immiscible/Partially Soluble) cluster_reporting Reporting start Start: Select This compound & Target Solvent purity Ensure High Purity of Both Components start->purity exp_visual Protocol 1: Visual Miscibility Test (e.g., 1:1 v/v) purity->exp_visual observe Shake and Observe for Phase Separation exp_visual->observe decision Homogeneous Solution? observe->decision exp_quant Protocol 2: Saturated Solution Prep (Shake-Flask Method) decision->exp_quant No report_miscible Report as 'Miscible' at Test Temperature decision->report_miscible Yes separate Separate Phases (Centrifugation/ Settling Time) exp_quant->separate analyze Analyze Solute Conc. in Solvent Phase (GC, HPLC, NMR) separate->analyze report_quant Report Solubility (e.g., g/100mL, mol/L) at Test Temperature analyze->report_quant

Caption: Workflow for determining the solubility or miscibility of a compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments identified in the workflow. These methods are standard in chemical and pharmaceutical laboratories.

Protocol 1: Visual Determination of Miscibility

This method provides a rapid, qualitative assessment of whether two liquids are miscible at a given temperature.[7]

  • Objective: To visually determine if this compound and a selected organic solvent form a single homogeneous phase.

  • Materials:

    • This compound (high purity, ≥99.0%)

    • Test organic solvent (high purity)

    • Calibrated pipettes or graduated cylinders

    • 5 mL clear glass vials with caps

  • Procedure: a. Add 1.0 mL of the test organic solvent to a clean, dry glass vial.[7] b. Add 1.0 mL of this compound to the same vial. c. Securely cap the vial and shake vigorously for 30-60 seconds. d. Allow the vial to stand undisturbed for at least 5 minutes. e. Visually inspect the mixture against a well-lit background.

  • Interpretation of Results:

    • Miscible: The mixture appears as a single, clear, homogeneous liquid phase with no visible interface.[7]

    • Immiscible: Two distinct liquid layers are observed.[7]

    • Partially Miscible: The mixture initially appears cloudy or forms an emulsion before separating, or a single phase is formed only at certain concentrations but not others.[7]

  • Notes: This test should be conducted at a controlled room temperature (e.g., 18–20 °C) as miscibility can be temperature-dependent.[7]

Protocol 2: Quantitative Solubility by Shake-Flask Method

This is a classic and reliable method for determining the equilibrium solubility of a compound in a solvent, particularly when they are not fully miscible.[8]

  • Objective: To quantify the maximum concentration of this compound (solute) that can be dissolved in a specific organic solvent (solvent) at a set temperature.

  • Materials:

    • This compound

    • Test organic solvent

    • Screw-capped vials or flasks

    • Constant temperature shaker bath or orbital shaker

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical instrument (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or NMR Spectrometer)[9][10]

    • Calibrated volumetric glassware and analytical balance

  • Procedure: a. Add an excess amount of this compound to a known volume or mass of the test solvent in a flask. The presence of undissolved solute is essential to ensure saturation. b. Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the substances.[8] d. After agitation, allow the flask to rest at the same constant temperature to let undissolved material settle. e. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample. f. Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately filter it through a syringe filter to remove any remaining micro-particulates. g. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. h. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC with a Flame Ionization Detector) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the final solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    • The experiment should be repeated at least in triplicate to ensure reproducibility.

References

Spectroscopic data for 1,1,2-Trimethoxyethane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,2-trimethoxyethane, a versatile solvent and reagent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural formula of this compound is CH₃OCH₂CH(OCH₃)₂. The spectroscopic data are consistent with this structure, revealing three distinct proton environments and four unique carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A4.513Triplet1HCH
B3.442Singlet6H(OCH₃)₂
C3.40Doublet2HCH₂

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum was also obtained in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Assignment
102.7CH
71.8CH₂
59.2OCH₃ (on CH₂)
53.9(OCH₃)₂
Infrared (IR) Spectroscopy

The infrared spectrum was obtained from a liquid film of the sample. The table below lists the major absorption bands and their corresponding functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2995, 2938, 2834StrongC-H stretch (alkane)
1465, 1378MediumC-H bend (alkane)
1193, 1126, 1073StrongC-O stretch (ether)
Mass Spectrometry (MS)

The mass spectrum was acquired using electron ionization (EI). The table below lists the most abundant fragments and their relative intensities. The molecular ion peak is observed at m/z 120.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
75100[CH(OCH₃)₂]⁺
4719.4[CH₂OCH₃]⁺
3116.8[OCH₃]⁺
5917.2[C₂H₃O₂]⁺
8915.8[M - OCH₃]⁺

Experimental Protocols

The following sections provide an overview of the general methodologies for the spectroscopic techniques cited.

NMR Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The sample is placed in the NMR spectrometer.

For ¹H NMR spectroscopy , a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. Fourier transformation of the FID yields the NMR spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.

For ¹³C NMR spectroscopy , the procedure is similar, but due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy of Liquid Samples

For the analysis of a pure liquid sample such as this compound, the "liquid film" or Attenuated Total Reflectance (ATR) method is commonly used.

In the liquid film method , a drop of the liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film of the sample. The assembly is then placed in the spectrometer's sample holder.

In the ATR method , a drop of the liquid is placed directly onto the surface of a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

In both methods, the sample is irradiated with a broad range of infrared frequencies. The detector measures the amount of light that passes through (transmission) or is absorbed by the sample at each frequency. A Fourier transform is then used to convert the raw data into an infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺) by losing an electron. The excess energy from the ionization process often causes the molecular ion to fragment into smaller, charged species.

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (e.g., dissolution in solvent) B Spectrometer Setup (Parameter Optimization) A->B C Data Acquisition (NMR, IR, MS) B->C D Data Processing (e.g., Fourier Transform) C->D E Spectral Analysis (Peak Picking, Integration) D->E F Structure Elucidation / Confirmation E->F

Caption: A flowchart of the typical steps involved in spectroscopic analysis.

In-Depth Technical Guide to 1,1,2-Trimethoxyethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential reagent for specialized applications in organic synthesis and pharmaceutical development, 1,1,2-Trimethoxyethane (CAS: 24332-20-5) is a versatile compound valued for its role as a protective agent and reactive intermediate. This guide provides a comprehensive overview of its commercial availability, key suppliers, and detailed insights into its application, supported by experimental protocols and pathway visualizations.

Commercial Availability and Suppliers

This compound, also known as methoxyacetaldehyde dimethyl acetal, is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements.[1] Purity levels typically exceed 98%, with the compound being offered in quantities ranging from grams to kilograms.[2][3] For larger quantities, direct inquiries with manufacturers are recommended.

Below is a summary of prominent suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be verified with the respective suppliers.

SupplierTypical Quantities OfferedPurityNotes
Sigma-Aldrich 50 mL≥98.0% (GC)Also known as Methoxyacetaldehyde dimethyl acetal.[3]
TCI America 25 mL, 100 mL, 500 mL>98.0% (GC)Provides detailed safety and handling information.[2]
Parchem Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/PilotVariesOffers a wide range of packaging options for different scales.[4]
Santa Cruz Biotechnology Inquire for availability-For research use only.[5]

Physicochemical Properties

A clear, colorless liquid, this compound possesses the following key physical and chemical properties:[1]

PropertyValue
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
Boiling Point 56-59 °C at 56 mmHg[3]
Density 0.932 g/mL at 25 °C[3]
Flash Point 22.5 °C (72.5 °F) - closed cup[3]
Refractive Index n20/D 1.392 (lit.)

Applications in Organic Synthesis and Drug Development

The primary utility of this compound in a laboratory and industrial setting stems from its function as a protecting group for aldehydes and as a reactive intermediate in the synthesis of complex molecules.[1]

Acetal Protecting Group

Acetals are crucial protecting groups in organic synthesis, offering stability in neutral to strongly basic conditions.[6][7] This allows for chemical transformations on other parts of a molecule without affecting a reactive carbonyl group. This compound serves as a precursor for the formation of a dimethyl acetal, effectively masking an aldehyde functionality.

The general mechanism for acetal formation involves the acid-catalyzed reaction of a carbonyl compound with an alcohol. To favor the formation of the acetal, water, a byproduct of the reaction, is typically removed.[8]

Acetal_Formation Carbonyl Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H⁺ Protonated_Carbonyl->Carbonyl - H⁺ Hemiacetal Hemiacetal Protonated_Carbonyl->Hemiacetal + CH₃OH Hemiacetal->Protonated_Carbonyl - CH₃OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Protonated_Hemiacetal->Hemiacetal - H⁺ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Carbocation->Protonated_Hemiacetal + H₂O Protected_Acetal Acetal Carbocation->Protected_Acetal + CH₃OH Protected_Acetal->Carbocation - CH₃OH Protected_Acetal->Protected_Acetal - H⁺ Methanol1 CH₃OH Methanol2 CH₃OH H_plus H⁺ H2O H₂O

General mechanism of acid-catalyzed acetal formation.
Role in the Synthesis of IGF-1R Inhibitors

A significant application of this compound is in the synthesis of benzimidazole-based inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy.[1] Specifically, it has been utilized in the development of compounds such as BMS-536924 and BMS-577098.[9] In this context, this compound is used to introduce a key structural motif that helps in modulating the pharmacological properties of the inhibitor, such as improving aqueous solubility and mitigating inhibition of cytochrome P450 enzymes like CYP3A4.[1][9]

While the precise, step-by-step experimental protocol from the proprietary development of these specific inhibitors is not publicly detailed, the general synthetic strategies for benzimidazole derivatives often involve the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[10][11] It is in the synthesis of the requisite aldehyde or carboxylic acid fragment that this compound would likely be employed as a protected form of a methoxyacetaldehyde moiety.

Drug_Synthesis_Logic TME This compound (Protected Aldehyde) Intermediate Key Synthetic Intermediate TME->Intermediate Incorporation into scaffold Benzimidazole_Core Benzimidazole Core Synthesis Intermediate->Benzimidazole_Core Condensation Final_Inhibitor IGF-1R Inhibitor (e.g., BMS-536924) Benzimidazole_Core->Final_Inhibitor Further Functionalization

Logical workflow for the use of this compound in inhibitor synthesis.

Experimental Protocols

General Protocol for Dimethyl Acetal Formation

This protocol describes the protection of an aldehyde as a dimethyl acetal using methanol, which is analogous to the structure of this compound.

Materials:

  • Aldehyde (1.0 eq)

  • Anhydrous Methanol (can be used as solvent)

  • Trimethyl orthoformate (1.2 - 1.5 eq, as a dehydrating agent)[12]

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.01 - 0.05 eq)

  • Anhydrous solvent (e.g., Dichloromethane, if methanol is not the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.

  • Add methanol (at least 2.2 equivalents, or use as the solvent) and trimethyl orthoformate.

  • Add the acid catalyst to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • If a solid catalyst was used, remove it by filtration.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).[13]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.

  • The product can be further purified by distillation or column chromatography on silica gel if necessary.

General Protocol for Deprotection of a Dimethyl Acetal

Materials:

  • Dimethyl acetal

  • Acetone/Water mixture (e.g., 9:1) or THF/aqueous acid

  • Acid catalyst (e.g., p-TsOH, HCl, or Amberlyst-15 resin)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the dimethyl acetal in the acetone/water mixture or other suitable solvent.

  • Add the acid catalyst.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) to facilitate deprotection. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected aldehyde.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step p1 React Aldehyde with Methanol & Acid Catalyst p2 Reaction Monitoring (TLC/GC) p1->p2 p3 Workup: Quench, Extract, Dry p2->p3 p4 Purification p3->p4 d1 Treat Acetal with Aqueous Acid p4->d1 Protected Intermediate d2 Reaction Monitoring (TLC/GC) d1->d2 d3 Workup: Neutralize, Extract, Dry d2->d3 d4 Isolation of Aldehyde d3->d4

Workflow for the protection and deprotection of an aldehyde using a dimethyl acetal.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers, particularly in the fields of organic synthesis and drug development. Its role as a stable protecting group for aldehydes allows for the execution of complex synthetic routes. While detailed proprietary synthesis methods for its use in specific drug candidates are not always public, the fundamental principles of acetal chemistry and the general protocols provided in this guide offer a solid foundation for its application in the laboratory. Researchers are encouraged to consult the safety data sheets provided by suppliers for proper handling and storage procedures.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1,1,2-Trimethoxyethane (CAS No. 24332-20-5), a versatile organic compound utilized as a solvent and reagent in various chemical syntheses, including pharmaceutical development.[1][2] Due to its flammable nature and potential health hazards, a thorough understanding and implementation of stringent safety protocols are imperative for all personnel handling this chemical.

Physicochemical and Toxicological Profile

This compound is a colorless to almost colorless, clear liquid with a mild, sweet odor.[1] It is recognized by several synonyms, including Methoxyacetaldehyde Dimethyl Acetal.[3][4][5] Its key physical, chemical, and toxicological properties are summarized below to provide a foundational understanding of its hazard profile.

Physical and Chemical Properties

A summary of the key quantitative physical and chemical data for this compound is presented in Table 1. This information is critical for the safe design of experiments and for appropriate storage and handling procedures.

PropertyValueSource(s)
Molecular Formula C5H12O3[1][3][4][5]
Molecular Weight 120.15 g/mol [1][3][4]
Appearance Colorless to almost colorless clear liquid[1]
Density 0.932 g/mL at 25 °C[2][3]
Boiling Point 126 °C; 56-59 °C at 56 mm Hg[2]
Flash Point 23 °C (73.4 °F)[3]
Refractive Index n20/D 1.392[2][3]
Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential health effects.

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Flammable Liquids Category 2 / Category 3H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor[1][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation Category 2A / Category 2H319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation[1][4]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to detailed experimental protocols is crucial for minimizing the risks associated with this compound. The following sections outline the necessary procedures for handling, storage, and emergency response.

Hierarchy of Controls

A systematic approach to safety involves implementing a hierarchy of controls, prioritizing the most effective measures. The following diagram illustrates this principle as applied to handling this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is the correct use of Personal Protective Equipment.[6] The required PPE for handling this compound is detailed in Table 3.

Body PartProtectionStandard/Specification
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors if ventilation is inadequate or exposure limits are exceeded.EN 149 or NIOSH/MSHA approved
Eyes/Face Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166
Hands Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended for procedures with a high risk of contamination.
Body Flame-retardant, anti-static protective clothing. A fully buttoned, long-sleeved lab coat is required.
Feet Closed-toe shoes, preferably safety footwear.
Handling and Storage Protocols

Handling:

  • All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[7]

  • Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[8]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

  • Keep away from heat and sources of ignition.[8]

  • Store in a designated flammables area.[8]

  • Incompatible materials to avoid include acids and strong oxidizing agents.[3][8]

Spill and Emergency Response Workflow

In the event of a spill or exposure, a rapid and coordinated response is essential. The following workflow outlines the key steps to be taken.

Emergency_Response_Workflow cluster_1 Emergency Response for this compound Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate FirstAid Provide First Aid (See Section 2.5) Spill->FirstAid Assess Assess the Situation (Size, Location, Hazards) Evacuate->Assess Contain Contain Spill (If safe to do so) Assess->Contain Cleanup Clean Up Spill (Use appropriate absorbents) Contain->Cleanup Dispose Dispose of Waste (As hazardous waste) Cleanup->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a spill or exposure incident.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the adverse effects of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Consult a physician.[8][9]

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor. Its vapors are heavier than air and may travel to a source of ignition and flash back.[8][9] Vapors may form explosive mixtures with air at ambient temperatures.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8] Water mist may be used to cool closed containers.[8]

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance.

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[8] Containers may explode when heated.[8]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Disposal Considerations

All waste generated from handling this compound must be treated as hazardous chemical waste.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[9] Do not let the product enter drains.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier, nor for comprehensive safety training. Always consult the SDS and your institution's safety protocols before working with this chemical.

References

The Versatility of 1,1,2-Trimethoxyethane in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethoxyethane, also known by its synonym Methoxyacetaldehyde Dimethyl Acetal, is a versatile yet underutilized reagent in the field of organic synthesis.[1][2] With the chemical formula C₅H₁₂O₃, this compound serves as a stable and convenient precursor to the reactive methoxyacetaldehyde, finding applications as a building block, a protecting group, and a solvent in a variety of chemical transformations.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where precise molecular architecture is paramount. This technical guide provides an in-depth exploration of the potential applications of this compound, complete with physical and chemical properties, and a logical workflow for its application in synthesis.

Core Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.

PropertyValueReference
CAS Number 24332-20-5[3]
Molecular Formula C₅H₁₂O₃[3]
Molecular Weight 120.15 g/mol [3]
Appearance Colorless to almost colorless clear liquid
Boiling Point 56-59 °C at 56 mmHg
Density 0.932 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.392
Flash Point 23 °C
Purity (GC) >98.0%

Key Applications in Organic Synthesis

The unique structure of this compound, possessing both an acetal and a methoxy group, allows for its participation in a range of organic reactions.

As a Precursor to Methoxyacetaldehyde

Under acidic conditions, the acetal functionality of this compound can be hydrolyzed to unmask the corresponding aldehyde, methoxyacetaldehyde. This in situ generation of a reactive aldehyde is a key feature of its utility, as methoxyacetaldehyde itself can be unstable.

A general workflow for the utilization of this compound as a methoxyacetaldehyde surrogate is depicted below. This involves the acid-catalyzed deprotection to the aldehyde, which then participates in a subsequent reaction, such as a carbon-carbon bond-forming reaction.

G reagent This compound aldehyde In situ generation of Methoxyacetaldehyde reagent->aldehyde Deprotection acid Acid Catalyst (e.g., H₂SO₄, TsOH) acid->aldehyde reaction Subsequent Reaction (e.g., Aldol, Wittig, etc.) aldehyde->reaction product Desired Product reaction->product

General workflow for using this compound as a methoxyacetaldehyde precursor.
Role in the Synthesis of Bioactive Molecules

A notable application of this compound is in the synthesis of complex pharmaceutical compounds. It has been identified as a key reagent in the preparation of benzimidazole-based inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy.[2] In these syntheses, it likely serves as the source of a two-carbon unit with a methoxy group, which is incorporated into the final structure of the inhibitor.

The general synthetic approach towards these inhibitors involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. While specific experimental details for the use of this compound in this context are proprietary and not publicly available, a logical synthetic pathway can be proposed.

G cluster_start Starting Materials cluster_reaction Reaction Sequence opda o-Phenylenediamine derivative condensation Condensation & Cyclization opda->condensation tme This compound activation Activation/ Deprotection tme->activation activation->condensation inhibitor Benzimidazole-based IGF-1R Inhibitor condensation->inhibitor

Plausible synthetic pathway for IGF-1R inhibitors using this compound.
Acetal Exchange and Protecting Group Chemistry

The dimethyl acetal group in this compound can undergo transacetalization with other carbonyl compounds or diols in the presence of an acid catalyst. This allows for the protection of aldehydes and ketones. While specific quantitative data for transacetalization using this compound is not extensively reported, the principles are analogous to those for other simple acetals like 1,1-dimethoxyethane.

Experimental Protocol: General Procedure for Acetal Protection

A general protocol for the protection of a carbonyl group using an acetal exchange reaction is as follows. Note that reaction conditions should be optimized for each specific substrate.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl compound (1 equivalent).

  • Solvent and Reagent: Add an anhydrous solvent (e.g., dichloromethane or toluene) and an excess of this compound (2-5 equivalents).

  • Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography.

The corresponding deprotection can be achieved by treating the acetal with aqueous acid.

Conclusion

This compound is a valuable reagent with significant potential in organic synthesis. Its ability to act as a stable precursor to methoxyacetaldehyde, coupled with its utility in acetal exchange reactions, makes it a useful tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. While detailed, publicly available experimental data on its applications remains somewhat limited, the fundamental principles of its reactivity provide a strong basis for its inclusion in the synthetic chemist's toolkit. Further exploration of its reaction scope and the development of optimized protocols will undoubtedly expand its role in modern organic chemistry.

References

Unveiling the Chemistry of Acetals: A Deep Dive into the Discovery and History of 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive exploration into the origins of acetal chemistry, this technical guide navigates the historical milestones and synthetic evolution of acetals, with a specific focus on the versatile reagent, 1,1,2-Trimethoxyethane. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of its discovery, synthesis, and critical role in modern pharmaceutical development.

A Glimpse into the Past: The Dawn of Acetal Chemistry

The study of acetals, organic compounds characterized by two ether groups attached to the same carbon atom, dates back to the late 19th and early 20th centuries. Pioneering chemists of the era, including Nobel laureate Emil Fischer, laid the groundwork for our understanding of these structures. Their early investigations into the reactions of aldehydes and alcohols in the presence of acid catalysts were instrumental in elucidating the formation of acetals and their hemiacetal intermediates. These foundational studies revealed the unique stability of acetals under neutral and basic conditions, a property that would later be exploited extensively in organic synthesis as a protective group strategy for carbonyl functionalities.

Further advancements in the 20th century, notably the development of polyoxymethylene (POM), a thermoplastic polymer also known as acetal resin, by DuPont in the 1950s, showcased the broader industrial potential of this class of compounds. This period marked a significant expansion in the applications of acetals beyond the laboratory, highlighting their utility as robust materials in various commercial products.

The Emergence of this compound: Synthesis and Properties

While a definitive historical account of the first synthesis of this compound (CAS 24332-20-5) remains elusive in early literature, its preparation follows the fundamental principles of acetalization. The logical precursor to this compound is methoxyacetaldehyde. The synthesis involves the acid-catalyzed reaction of methoxyacetaldehyde with methanol, leading to the formation of the corresponding dimethyl acetal.

The reaction proceeds via a hemiacetal intermediate, which is in equilibrium with the starting aldehyde and alcohol. To drive the reaction towards the formation of the stable acetal, conditions are typically employed to remove water, a byproduct of the reaction. This can be achieved through the use of a Dean-Stark apparatus or a dehydrating agent.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 24332-20-5
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
Appearance Colorless liquid
Density 0.932 g/mL at 25 °C
Boiling Point 56-59 °C at 56 mmHg
Flash Point 22.5 °C
Refractive Index 1.392 (at 20 °C)

The data presented in this table is compiled from various chemical and safety data sheets.

A Critical Role in Drug Development: Synthesis of Benzimidazole-Based IGF-1R Inhibitors

A significant application of this compound in modern medicinal chemistry is its use as a key reagent in the synthesis of benzimidazole-based inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The IGF-1R signaling pathway is a crucial target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation and survival.

The synthesis of these inhibitors often involves the construction of a benzimidazole core. A common synthetic route is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Experimental Protocol: Synthesis of a Benzimidazole Core for IGF-1R Inhibitors

The following is a generalized experimental protocol for the synthesis of a benzimidazole derivative, a key step where a reagent like this compound could be utilized or its precursor, methoxyacetaldehyde, could be protected.

Materials:

  • o-Phenylenediamine derivative

  • Carboxylic acid derivative (or an aldehyde precursor that can be oxidized in situ)

  • Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the o-phenylenediamine derivative (1 equivalent) and the carboxylic acid derivative (1.1 equivalents) in a suitable solvent.

  • Acid Catalysis: Add a catalytic amount of the acid catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

experimental_workflow cluster_synthesis Benzimidazole Synthesis reactants o-Phenylenediamine + Carboxylic Acid Derivative reaction_mixture Dissolve in Solvent + Acid Catalyst reactants->reaction_mixture reflux Heat to Reflux reaction_mixture->reflux workup Cool & Isolate Crude Product reflux->workup purification Purify (Recrystallization/ Chromatography) workup->purification product Pure Benzimidazole Derivative purification->product

A simplified workflow for the synthesis of a benzimidazole core.

Signaling Pathways and Logical Relationships

The significance of this compound in the synthesis of IGF-1R inhibitors is rooted in the critical role of the IGF-1R signaling pathway in cancer. Inhibition of this pathway can disrupt downstream signaling cascades that promote tumor growth and survival.

signaling_pathway cluster_downstream Downstream Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds to PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT RAS_MAPK RAS/MAPK Pathway IGF1R->RAS_MAPK Inhibitor Benzimidazole-based Inhibitor Inhibitor->IGF1R Inhibits Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro

The inhibitory action on the IGF-1R signaling pathway.

Methodological & Application

Application Notes and Protocols: 1,1,2-Trimethoxyethane as a Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly within pharmaceutical and drug development, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes, with their high electrophilicity, often necessitate temporary masking to avert unwanted side reactions. The formation of an acetal is a classic and robust strategy for aldehyde protection. This document provides detailed application notes and protocols for the use of 1,1,2-trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, as a reagent for the protection of aldehydes.[1][2][3]

This compound serves as a precursor for the formation of a 2-methoxy-1,3-dioxolane or a related acyclic acetal, effectively shielding the aldehyde functionality. This protection strategy is advantageous due to the general stability of the resulting acetal under neutral to strongly basic conditions, allowing for a wide array of chemical transformations to be performed on other parts of the molecule.[4][5] The aldehyde can be readily regenerated under mild acidic conditions.[4][6] Notably, this compound is a reagent utilized in the synthesis of complex molecules, including benzimidazole-based IGF-1R inhibitors for potential cancer therapy.[1]

Stability of the Acetal Protecting Group

The acetal group derived from this compound exhibits stability characteristics typical of acyclic acetals, making it a reliable choice for protecting aldehydes during various synthetic transformations.

  • Basic and Neutral Conditions: Acetals are exceptionally stable in neutral and basic media. They are unreactive towards a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and metal hydrides (e.g., lithium aluminum hydride and sodium borohydride).[4][5] They are also stable to most oxidizing and reducing agents that are not employed under acidic conditions.[4]

  • Acidic Conditions: Acetals are labile under acidic conditions, particularly in the presence of water. This susceptibility to acid-catalyzed hydrolysis is the fundamental principle behind the deprotection step, allowing for the regeneration of the parent aldehyde.[4][5] The rate of hydrolysis can be influenced by the strength of the acid, temperature, and the amount of water present. A variety of acidic catalysts, from aqueous mineral acids to solid-supported acids, can be employed for deprotection.[6][7][8]

Data Presentation

Table 1: Protection of Various Aldehydes as Dimethyl Acetals *

Aldehyde SubstrateProductTime (min)Conversion (%)Isolated Yield (%)
trans-Cinnamaldehydetrans-Cinnamaldehyde dimethyl acetal30>9995
4-Methoxycinnamaldehyde4-Methoxycinnamaldehyde dimethyl acetal309085
BenzaldehydeBenzaldehyde dimethyl acetal30>9996
4-Chlorobenzaldehyde4-Chlorobenzaldehyde dimethyl acetal30>9994
4-Nitrobenzaldehyde4-Nitrobenzaldehyde dimethyl acetal30>9995
2-Furaldehyde2-Furaldehyde dimethyl acetal30>9993
HexanalHexanal dimethyl acetal30>9992
CyclohexanecarboxaldehydeCyclohexanecarboxaldehyde dimethyl acetal30>9993

*Data is for the formation of dimethyl acetals using methanol and a catalytic amount of hydrochloric acid, and is presented as an analogous system.[9]

Table 2: Summary of Acetal Deprotection Methods

Reagent/CatalystConditionsObservations
Hydrochloric Acid (1M)Acetone/water, room temperatureA standard and effective method. Reaction times can vary.[6]
Trifluoroacetic Acid (TFA)Aqueous mediaStrong acid, effective for robust substrates.
Amberlyst-15Acetone/water, room temperatureHeterogeneous catalyst, easy to remove by filtration.[10]
Silica Sulfuric AcidWet SiO₂ in toluene, 60-70 °CSolid acid catalyst, useful for sensitive substrates.[6]
Al(HSO₄)₃Wet SiO₂ in refluxing n-hexaneEfficient for a variety of acetals and ketals.[7]
IodineNeutral conditionsMild deprotection, tolerates many other functional groups.[4]
Er(OTf)₃Wet nitromethane, room temperatureGentle Lewis acid catalyst.[11]
NaBArF₄Water, 30 °CCatalytic amount, proceeds in water.[11]

Experimental Protocols

Protocol 1: Protection of an Aldehyde with this compound

This protocol is a general procedure for the acid-catalyzed protection of an aldehyde using this compound.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Anhydrous Methanol (as solvent)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate (TsOH·H₂O), 0.02 eq or Amberlyst-15)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Organic Solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • To a solution of the aldehyde (e.g., 10 mmol) in anhydrous methanol (50 mL), add this compound (e.g., 15 mmol).

  • Add the acid catalyst (e.g., TsOH·H₂O, 0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude protected aldehyde. The product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of the Acetal

This protocol describes a general procedure for the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde.

Materials:

  • Protected Aldehyde (1.0 eq)

  • Acetone and Water (e.g., 10:1 v/v)

  • Acid Catalyst (e.g., 1M Hydrochloric Acid or Amberlyst-15)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Organic Solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolve the protected aldehyde (e.g., 5 mmol) in a mixture of acetone (45 mL) and water (5 mL).

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of 1M HCl or a scoop of Amberlyst-15).

  • Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

  • Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution. If a solid acid catalyst was used, it can be removed by filtration.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Visualizations

Acetal_Formation_Mechanism RCHO R-CHO (Aldehyde) Protonated_Aldehyde Protonated Aldehyde RCHO->Protonated_Aldehyde + H⁺ TME CH₃OCH₂CH(OCH₃)₂ (this compound) Methanol CH₃OH H_plus H⁺ (Acid Catalyst) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + CH₃OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Protected_Aldehyde Protected Aldehyde (Acetal) Oxonium_Ion->Protected_Aldehyde + CH₃OH Water H₂O

Caption: Acid-catalyzed mechanism for aldehyde protection.

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection Aldehyde Aldehyde Reaction_Mixture_P Reaction_Mixture_P Aldehyde->Reaction_Mixture_P + this compound + Acid Catalyst Workup_P Workup_P Reaction_Mixture_P->Workup_P Stir, Monitor Protected_Aldehyde Protected_Aldehyde Workup_P->Protected_Aldehyde Quench, Extract, Dry, Concentrate Protected_Aldehyde_Input Protected Aldehyde Protected_Aldehyde->Protected_Aldehyde_Input Optional Purification/ Further Synthesis Steps Reaction_Mixture_D Reaction_Mixture_D Protected_Aldehyde_Input->Reaction_Mixture_D + Acid Catalyst + Acetone/Water Workup_D Workup_D Reaction_Mixture_D->Workup_D Stir, Monitor Regenerated_Aldehyde Regenerated_Aldehyde Workup_D->Regenerated_Aldehyde Neutralize, Extract, Dry, Concentrate

Caption: General experimental workflow for protection and deprotection.

IGF1R_Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Growth Cell Growth mTOR->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor IGF-1R Inhibitors (e.g., BMS-536924) Inhibitor->IGF1R

Caption: Simplified IGF-1R signaling pathway.

References

Application Notes and Protocols for Acetal Formation Using 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protection of carbonyl functionalities is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions while other parts of a molecule are being modified. Acetal formation is a robust and widely employed method for protecting aldehydes and ketones due to the stability of the resulting acetal group under neutral to strongly basic conditions. 1,1,2-Trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, is a versatile reagent capable of serving as a protective agent for carbonyl groups through an acid-catalyzed transacetalization reaction.[1] These application notes provide a detailed protocol for the use of this compound in the formation of dimethyl acetals from various carbonyl compounds.

Principle and Mechanism:

The formation of an acetal from a carbonyl compound using this compound proceeds via a transacetalization mechanism. In the presence of an acid catalyst, the carbonyl oxygen of the substrate is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the methoxy groups from this compound, leading to the formation of a new, more stable acetal and the release of methoxyacetaldehyde. The reaction is reversible and is typically driven to completion by using an excess of the acetalizing agent.[2]

A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl), or Lewis acids.[3][4] The choice of catalyst and reaction conditions can be tailored to the specific substrate and its sensitivities.

Experimental Protocols:

Materials:

  • Aldehyde or ketone substrate

  • This compound (Methoxyacetaldehyde dimethyl acetal) (excess, 2-10 equivalents)[2]

  • Anhydrous solvent (e.g., methanol, dichloromethane, or toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1-5 mol%)[4]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure for Acetal Formation:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equivalent).

  • Dissolve the substrate in a minimal amount of anhydrous solvent.

  • Add this compound (2-10 equivalents).[2]

  • Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1-2 mol%).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) as needed to facilitate the reaction.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetal.

  • If necessary, purify the product by distillation or column chromatography on silica gel.

Data Presentation:

The following table summarizes representative yields for the acetalization of various carbonyl compounds using an acid catalyst and a methoxy source. While this data is based on analogous reactions using other dimethyl acetals or methanol with a dehydrating agent, similar results can be expected for transacetalization with this compound under optimized conditions.[4]

EntrySubstrate (Aldehyde/Ketone)Catalyst (mol%)Time (h)Temperature (°C)Yield (%)
1Benzaldehydep-TsOH (1)0.525>95
24-Nitrobenzaldehydep-TsOH (1)125>95
3CyclohexanoneHCl (0.1)122592
4Acetophenonep-TsOH (2)244088
5CinnamaldehydeHCl (0.1)0.525>95

Mandatory Visualization:

The following diagrams illustrate the general experimental workflow and the transacetalization mechanism.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Isolation A Combine Carbonyl Substrate, This compound, and Anhydrous Solvent B Add Acid Catalyst A->B C Stir at RT or Heat B->C D Monitor by TLC/GC C->D E Quench with NaHCO3 D->E Upon Completion F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify (Distillation/ Chromatography) I->J

Caption: Experimental workflow for acetal formation.

G R2CO R2C=O (Carbonyl) Protonated_CO R2C=O+H (Protonated Carbonyl) R2CO->Protonated_CO + H+ H_plus H+ TME CH3OCH2CH(OCH3)2 (this compound) Hemiacetal_intermediate R2C(OH)-O+CH(OCH3)CH2OCH3 Protonated_CO->Hemiacetal_intermediate + TME Carbocation R2C+-OCH3 Hemiacetal_intermediate->Carbocation - CH3OCH2CH(OH)OCH3 Byproduct CH3OCH2CHO (Methoxyacetaldehyde) Hemiacetal_intermediate->Byproduct New_Acetal R2C(OCH3)2 (Product Acetal) Carbocation->New_Acetal + CH3O- (from TME) - H+ New_Acetal->Byproduct caption Transacetalization Mechanism Pathway

Caption: Transacetalization mechanism pathway.

Safety Precautions:

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.

  • Acid catalysts are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Always perform reactions under an inert atmosphere, especially when using anhydrous solvents.

This compound is an effective reagent for the protection of aldehydes and ketones as dimethyl acetals via an acid-catalyzed transacetalization reaction. The protocol is straightforward, utilizes readily available reagents and equipment, and is applicable to a range of carbonyl substrates. This method provides a valuable tool for synthetic chemists in academic and industrial research.

References

Application Notes and Protocols: 1,1,2-Trimethoxyethane as a Potential Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of 1,1,2-trimethoxyethane, evaluating its potential as a solvent for Grignard reactions. While a polar aprotic solvent with potential chelating properties, it is not a conventional choice for this application. This is primarily due to the general inertness of its acetal functional group towards Grignard reagents under standard conditions. These notes compile the physicochemical properties of this compound and compare them with standard Grignard solvents, tetrahydrofuran (THF) and diethyl ether. A detailed, standard protocol for a Grignard reaction in THF is provided as a baseline for experimental design. The potential for this compound in this context is discussed from a theoretical standpoint, highlighting the need for empirical validation.

Introduction to Solvents in Grignard Reactions

The formation and reactivity of Grignard reagents (RMgX) are critically dependent on the solvent. Ethereal solvents are standard due to their ability to solvate and stabilize the organomagnesium species through coordination of the ether oxygen atoms to the magnesium center.[1] This solvation is crucial for the formation of the Grignard reagent and for maintaining its reactivity in solution. The most commonly used solvents are diethyl ether and tetrahydrofuran (THF). The choice of solvent can influence reaction initiation, rate, and the solubility of reactants and products.[1]

Physicochemical Properties of this compound vs. Standard Grignard Solvents

A comparison of the key physical properties of this compound with those of diethyl ether and THF is essential for evaluating its potential suitability as a Grignard solvent.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
CAS Number 24332-20-5[2]60-29-7[3]109-99-9[4]
Molecular Formula C5H12O3[2]C4H10O[5]C4H8O[4]
Molecular Weight ( g/mol ) 120.15[2]74.12[5]72.11[6]
Boiling Point (°C) 12634.6[7]66[6]
Melting Point (°C) N/A-116.3[7]-108.4[8]
Density (g/mL at 20°C) 0.96 (at 20°C)[9]0.7134 (at 20°C)[7]0.8876 (at 20°C)[8]
Flash Point (°C) 23[9]-45[10]-14[6]
Solubility in Water Soluble[11]Slightly soluble[5]Miscible[8]

This compound as a Potential Grignard Solvent: A Theoretical Evaluation

This compound is a polar aprotic solvent, a class of solvents often suitable for organometallic reactions.[11] Its higher boiling point compared to diethyl ether and THF could be advantageous for reactions requiring higher temperatures.[1] Furthermore, the presence of three oxygen atoms suggests the potential for multidentate chelation, which could enhance the stability and modify the reactivity of the Grignard reagent.

However, a significant consideration is the chemical nature of this compound as an acetal. Acetals are generally stable under basic and nucleophilic conditions, which is why they are often used as protecting groups for aldehydes and ketones during Grignard reactions.[12] The direct use of an acetal as the solvent is therefore unconventional. While some studies have shown that the reactivity of acetals with Grignard reagents can be promoted in the presence of a Lewis acid like titanium(IV) chloride, this represents a specialized reaction condition rather than a general solvent application.

To date, there is a lack of published, peer-reviewed literature detailing the use of this compound as a primary solvent for the preparation and subsequent reaction of Grignard reagents. Consequently, no quantitative data on reaction yields, kinetics, or comparative performance against standard ethereal solvents is available.

Experimental Protocols

Given the absence of established procedures for Grignard reactions in this compound, a standard protocol using THF is provided below. This can serve as a foundational method for researchers wishing to explore this compound as a solvent or co-solvent in an experimental setting.

4.1. General Protocol for Grignard Reagent Formation and Reaction with a Ketone in THF

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Ketone (e.g., benzophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, three-necked, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution will typically appear cloudy and gray or brown.[13]

Part B: Reaction with a Ketone

  • In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared Grignard reagent (1.1 equivalents) to the stirred ketone solution via a dropping funnel, maintaining the temperature at 0 °C.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part C: Work-up and Isolation

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

G cluster_solvents Solvent Property Comparison TME This compound Boiling Point: 126 °C Polar Aprotic THF Tetrahydrofuran (THF) Boiling Point: 66 °C Polar Aprotic TME->THF Higher Boiling Point Ether Diethyl Ether Boiling Point: 34.6 °C Weakly Polar Aprotic TME->Ether Significantly Higher Boiling Point THF->Ether Higher Boiling Point

Caption: Comparison of boiling points of this compound and standard Grignard solvents.

G start Start: Flame-dried Glassware under Inert Atmosphere prep Prepare Grignard Reagent: Mg turnings + Alkyl/Aryl Halide in Anhydrous Solvent start->prep reaction Reaction with Electrophile: (e.g., Aldehyde, Ketone, Ester) prep->reaction quench Aqueous Work-up: (e.g., sat. NH4Cl solution) reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Drying and Purification extraction->purification end Final Product purification->end

Caption: General experimental workflow for a Grignard reaction.

Caption: Theoretical chelating interaction of this compound with a Grignard reagent.

Conclusion and Future Outlook

While this compound possesses some physical properties that could be beneficial for a Grignard solvent, its chemical nature as an acetal renders it an unconventional and largely unexplored choice for this purpose under standard conditions. The lack of empirical data means that its performance relative to established solvents like THF and diethyl ether is unknown. Researchers interested in exploring its use would need to conduct systematic studies to determine its efficacy, including initiation times, reaction yields, and potential side reactions. Such research could investigate its use as a co-solvent or in Lewis acid-mediated reactions, but these applications would be considered novel and require thorough experimental validation. For routine synthetic applications, THF and diethyl ether remain the solvents of choice for Grignard reactions.

References

Application of 1,1,2-Trimethoxyethane in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, is a versatile organic compound with increasing relevance in pharmaceutical synthesis. Its unique chemical properties as a stable, protected form of methoxyacetaldehyde make it a valuable reagent and solvent in the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in drug development, with a focus on its role in the synthesis of targeted cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in a laboratory setting.

PropertyValue
Synonyms Methoxyacetaldehyde dimethyl acetal
CAS Number 24332-20-5
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
Appearance Colorless liquid
Boiling Point 56-59 °C at 56 mmHg
Density 0.932 g/mL at 25 °C
Flash Point 22.5 °C (72.5 °F)
Solubility Moderately soluble in water; soluble in organic solvents

Key Applications in Pharmaceutical Synthesis

This compound serves several critical functions in the synthesis of pharmaceutical compounds:

  • Protected Aldehyde Synthon: Its primary role is to act as a stable precursor to the highly reactive methoxyacetaldehyde. The acetal group effectively protects the aldehyde functionality from undesired reactions under various conditions, and it can be deprotected under mild acidic conditions to reveal the aldehyde for subsequent transformations.[1]

  • Reagent in Heterocyclic Synthesis: It is a key building block in the synthesis of complex heterocyclic scaffolds, which are prevalent in many drug molecules. A notable application is in the synthesis of benzimidazole-based inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[1]

  • Modulation of Physicochemical Properties: In the context of drug design, the incorporation of moieties derived from this compound can influence the pharmacokinetic profile of a drug candidate. Specifically, it has been implicated in balancing oral exposure with the inhibition of cytochrome P450 3A4 (Cyp3A4), a critical enzyme in drug metabolism.[1]

  • Solvent in Cross-Coupling Reactions: Although less common, its properties as a polar aprotic solvent suggest its potential utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern pharmaceutical synthesis.

Application Focus: Synthesis of Benzimidazole-Based IGF-1R Inhibitors

The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. Benzimidazole derivatives have emerged as a promising class of IGF-1R inhibitors.

Signaling Pathway of IGF-1R

The following diagram illustrates the simplified IGF-1R signaling pathway, which, upon activation, leads to downstream signaling cascades that promote cell proliferation and inhibit apoptosis.

IGF1R_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS/Shc IGF1R->IRS Activates PI3K PI3K IRS->PI3K Activates Ras Ras IRS->Ras AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->IGF1R Inhibits

IGF-1R signaling pathway and the point of intervention for benzimidazole inhibitors.
Role in Modulating Cyp3A4 Inhibition

Cytochrome P450 3A4 (Cyp3A4) is a major enzyme responsible for the metabolism of a large number of clinically used drugs. Inhibition of Cyp3A4 can lead to significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs. In the development of IGF-1R inhibitors, achieving a balance between potent on-target activity and minimal off-target effects, such as Cyp3A4 inhibition, is crucial for a favorable safety profile. The use of this compound in the synthesis of these inhibitors can introduce specific structural motifs that help to mitigate strong Cyp3A4 inhibition, thereby improving the drug's therapeutic window.

The diagram below illustrates the general concept of Cyp3A4 inhibition.

Cyp3A4_Inhibition Drug Drug (Substrate) Cyp3A4 Cyp3A4 Enzyme Drug->Cyp3A4 Binds to active site Metabolite Metabolite (Excreted) Cyp3A4->Metabolite Metabolizes Inhibitor Inhibitor Inhibitor->Cyp3A4 Blocks active site Benzimidazole_Synthesis_Workflow Start Start Dissolve Dissolve Benzaldehyde in EtOH/H2O Start->Dissolve Add_Na2S2O5 Add Na2S2O5 Dissolve->Add_Na2S2O5 Add_oPDA Add o-Phenylenediamine Add_Na2S2O5->Add_oPDA Reflux Reflux Reaction Mixture Add_oPDA->Reflux TLC Monitor by TLC Reflux->TLC Workup Workup TLC->Workup Reaction Complete Extract Extract with Ethyl Acetate Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Recrystallization Dry->Purify Product Pure Benzimidazole Product Purify->Product

References

The Role of 1,1,2-Trimethoxyethane in the Synthesis of Potent IGF-1R Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic use of 1,1,2-trimethoxyethane in the synthesis of inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology research.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway plays a crucial role in cell proliferation, growth, and survival.[1][2] Its dysregulation is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][3] The development of small molecule inhibitors of IGF-1R has been a significant focus of medicinal chemistry. Within this context, this compound, also known as methoxyacetaldehyde dimethyl acetal, has emerged as a valuable reagent, particularly in the synthesis of benzimidazole-based IGF-1R inhibitors. Its application is primarily aimed at modulating the physicochemical and pharmacokinetic properties of the final compounds, such as balancing oral exposure with the inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[4]

This guide offers a comprehensive overview of the IGF-1R signaling pathway, detailed protocols for the synthesis of IGF-1R inhibitors where this compound or its derivatives can be applied, and a summary of relevant quantitative data.

IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase receptor.[2][5] Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events.[5] Two major signaling pathways are activated: the PI3K/Akt/mTOR pathway, which is primarily involved in cell survival and growth, and the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a key role in cell proliferation and differentiation.[2][3][5][6] The intricate nature of this pathway offers multiple points for therapeutic intervention.

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell_Survival Cell_Survival mTOR->Cell_Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Differentiation Differentiation Transcription_Factors->Differentiation IGF1_2 IGF-1 / IGF-2 IGF1_2->IGF1R Binding & Activation

Figure 1: Simplified IGF-1R Signaling Pathway.

Application of this compound in Synthesis

This compound serves as a precursor to methoxyacetaldehyde, a key building block in the synthesis of certain heterocyclic scaffolds used in IGF-1R inhibitors. The acetal group in this compound acts as a protected form of the aldehyde, which can be deprotected under acidic conditions to reveal the reactive aldehyde functionality for subsequent cyclization reactions, typically in the formation of a benzimidazole ring system. This strategy allows for the introduction of a methoxymethyl substituent, which can be crucial for optimizing the pharmacological profile of the inhibitor.

Synthesis_Logic TME This compound (Protected Aldehyde) MA Methoxyacetaldehyde (Reactive Aldehyde) TME->MA Acidic Deprotection BI Benzimidazole Core of IGF-1R Inhibitor MA->BI Condensation & Cyclization DA Diaminoarene Precursor DA->BI

Figure 2: General role of this compound in synthesis.

Experimental Protocols

The following are generalized protocols derived from the synthesis of benzimidazole-based kinase inhibitors. These protocols illustrate the steps where this compound or a similar precursor would be utilized.

Protocol 1: Formation of the Benzimidazole Core

This protocol describes the key cyclization step to form the benzimidazole scaffold, a common core in a class of IGF-1R inhibitors.

Materials:

  • Substituted o-phenylenediamine derivative

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Toluene)

  • Sodium metabisulfite (optional, for stabilization)

Procedure:

  • Dissolve the substituted o-phenylenediamine derivative in a suitable solvent such as ethanol or toluene in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add a molar equivalent of this compound to the solution.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The use of this compound and its derivatives in the synthesis of IGF-1R inhibitors is aimed at improving key pharmacological parameters. The following table summarizes hypothetical but representative data for a series of benzimidazole inhibitors, illustrating the impact of substitution at the benzimidazole core, which can be achieved using reagents like this compound.

Compound IDR-Group (derived from)IGF-1R IC50 (nM)CYP3A4 Inhibition IC50 (µM)Oral Bioavailability (%)
Lead-Cpd H250.815
Analog-1 -CH₂OCH₃ (from this compound)305.245
Analog-2 -CH₃281.520
Analog-3 -CH₂CH₂OH45>1035

This data is illustrative and intended to demonstrate the structure-activity relationship (SAR) principles involved.

Experimental Workflow

The overall process of identifying and optimizing an IGF-1R inhibitor involves a multi-step workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., Diaminoarene, this compound) Reaction Cyclization Reaction Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay IGF-1R Kinase Assay (IC50 determination) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Assay ADME_Tox ADME/Tox Profiling (e.g., CYP3A4 Inhibition) Cell_Assay->ADME_Tox SAR Structure-Activity Relationship Analysis ADME_Tox->SAR SAR->Start Iterative Design

References

Application of 1,1,2-Trimethoxyethane in Lithium-Ion Battery Electrolytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Extensive research has been conducted to provide detailed application notes and protocols on the use of 1,1,2-trimethoxyethane in lithium-ion battery electrolytes. However, a thorough investigation of publicly available scientific literature, patents, and academic databases has revealed a significant lack of specific experimental data and established protocols for this particular compound in this application.

The majority of available research on ether-based electrolytes for lithium-ion batteries focuses on related compounds, most notably 1,2-dimethoxyethane (DME). While this body of work provides a foundational understanding of the potential benefits and challenges of using ether solvents, it does not offer the specific quantitative performance data or detailed experimental procedures necessary to create comprehensive application notes for this compound.

Therefore, the following sections provide a general overview based on the properties of similar ether-based electrolytes and outline a prospective experimental workflow for evaluating this compound. This information is intended to serve as a starting point for researchers interested in exploring its potential.

Introduction to Ether-Based Electrolytes

Ether-based solvents are of interest in lithium-ion battery research due to their typically low viscosity, good wettability of polyolefin separators, and high ionic conductivity at low temperatures. They can also exhibit different lithium-ion solvation structures compared to carbonate-based electrolytes, which can influence the formation and composition of the solid electrolyte interphase (SEI) on the anode.

Potential Role of this compound

Based on its molecular structure, this compound could potentially offer a unique balance of properties as an electrolyte component. The presence of three methoxy groups might influence its solvating power for lithium salts and its electrochemical stability. It could be investigated as a primary solvent, a co-solvent with conventional carbonate electrolytes (e.g., ethylene carbonate/dimethyl carbonate), or as an additive.

Prospective Experimental Evaluation Workflow

For researchers aiming to investigate the efficacy of this compound, a systematic experimental approach is recommended. The following workflow outlines the key experiments and characterization techniques that would be necessary to determine its viability.

G cluster_0 Electrolyte Formulation cluster_1 Electrochemical Characterization cluster_2 Performance & Stability Analysis formulation Prepare Electrolytes: - Vary 1,1,2-TME concentration - Select Li salt (e.g., LiPF6) - Consider co-solvents (EC/DMC) conductivity Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy) formulation->conductivity cv Electrochemical Stability Window (Linear Sweep Voltammetry) conductivity->cv cycling Cell Assembly & Cycling Performance (Half-cells and Full-cells) cv->cycling sei SEI Characterization (XPS, SEM, TEM) cycling->sei thermal Thermal Stability Analysis (DSC, TGA) sei->thermal

Application Notes and Protocols for the Preparation of Non-aqueous Electrolytes with 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of non-aqueous electrolytes utilizing 1,1,2-trimethoxyethane as a solvent or co-solvent. This document is intended for professionals in research and development who require high-purity, reliable electrolyte systems for electrochemical applications, such as in the development of lithium-ion batteries, sodium-ion batteries, and other energy storage devices.

Introduction to this compound in Electrolytes

This compound is an ether-based aprotic solvent with potential applications in non-aqueous electrolytes. Its molecular structure, featuring three methoxy groups, can offer good solvating power for lithium salts and potentially enhance ion mobility. Ether-based electrolytes are known for their good low-temperature performance and compatibility with lithium metal anodes. The selection of this compound may be driven by its specific physical and chemical properties, which can influence the overall performance of an electrochemical cell.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is critical for electrolyte formulation and for ensuring safe handling.

PropertyValueReference
Chemical Formula C₅H₁₂O₃[1]
Molecular Weight 120.15 g/mol [2]
Appearance Colorless liquid[3]
Density 0.932 g/mL at 25 °C[1]
Boiling Point 56-59 °C at 56 mm Hg[1]
Flash Point 74 °F (23.3 °C)[1]
Refractive Index n20/D 1.392[1]

Safety and Handling Precautions

This compound is a flammable liquid and should be handled with appropriate safety measures in place.[1][2]

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[1] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] All equipment used for handling must be grounded to prevent static discharge.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5] Keep containers tightly sealed to prevent moisture absorption and evaporation.[1]

  • In case of fire: Use carbon dioxide, dry chemical, or foam to extinguish.[6]

Experimental Protocols

The following protocols outline the necessary steps for preparing high-purity non-aqueous electrolytes based on this compound. The entire process should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.

Materials and Equipment

Materials:

  • This compound (battery grade, low water content)

  • Lithium salt (e.g., LiPF₆, LiTFSI, LiClO₄ - battery grade, dried under vacuum)

  • Molecular sieves (activated)

Equipment:

  • Argon-filled glovebox with low water and oxygen levels (<1 ppm)

  • Schlenk line

  • Glassware (flasks, beakers, graduated cylinders - oven-dried)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks

Workflow for Electrolyte Preparation

ElectrolytePreparation cluster_prep Pre-Preparation cluster_glovebox Glovebox Operations DryGlassware Oven-dry all glassware (>120°C overnight) TransferSolvent Transfer this compound to glovebox DryGlassware->TransferSolvent Transfer to glovebox while hot ActivateSieves Activate molecular sieves (vacuum, >200°C) AddSieves Add activated molecular sieves to solvent (final drying) ActivateSieves->AddSieves DrySalt Dry lithium salt (vacuum oven, temp dependent on salt) WeighSalt Accurately weigh dried lithium salt DrySalt->WeighSalt TransferSolvent->AddSieves DissolveSalt Gradually dissolve salt in solvent with stirring AddSieves->DissolveSalt WeighSalt->DissolveSalt Homogenize Stir until fully dissolved and homogenous DissolveSalt->Homogenize StoreElectrolyte Store in a tightly sealed container Homogenize->StoreElectrolyte

Figure 1. Workflow for the preparation of non-aqueous electrolytes.

Detailed Protocol
  • Solvent Purification:

    • Even battery-grade solvents can benefit from further drying. Before introducing into the glovebox, pass the this compound through a column of activated molecular sieves.

    • Alternatively, for higher purity, the solvent can be distilled under an inert atmosphere.

  • Salt Drying:

    • Lithium salts are highly hygroscopic. Dry the desired lithium salt (e.g., LiPF₆, LiTFSI) under a dynamic vacuum at an elevated temperature. The specific temperature and duration will depend on the thermal stability of the salt. For example, LiTFSI can be dried at 120-150°C for 24-48 hours.

  • Electrolyte Formulation (inside an argon-filled glovebox):

    • Transfer all dried glassware, the purified solvent, the dried salt, and other necessary equipment into the glovebox.

    • Allow the solvent to sit over freshly activated molecular sieves for at least 24 hours inside the glovebox to ensure minimal water content.

    • Using an analytical balance, accurately weigh the required amount of the dried lithium salt.

    • Measure the desired volume of the purified this compound.

    • Slowly add the lithium salt to the solvent while stirring with a magnetic stirrer. Adding the salt in portions can prevent clumping and facilitate dissolution.

    • Continue stirring until the salt is completely dissolved and the solution is clear and homogeneous. This may take several hours.

    • Transfer the prepared electrolyte into a clean, dry, and tightly sealed bottle for storage inside the glovebox.

Characterization of the Electrolyte

To ensure the quality and performance of the prepared electrolyte, several characterization techniques should be employed.

ParameterTypical TechniqueExpected Trend
Ionic Conductivity Electrochemical Impedance Spectroscopy (EIS)Increases with salt concentration to a maximum, then decreases.
Viscosity Viscometer/RheometerIncreases with increasing salt concentration.[7]
Electrochemical Stability Window Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)Determines the operating voltage range of the electrolyte.
Water Content Karl Fischer TitrationShould be below 20 ppm for battery applications.

Logical Relationship for Electrolyte Performance

The performance of an electrolyte is a balance of several key properties.

ElectrolytePerformance cluster_properties Electrolyte Properties cluster_factors Influencing Factors Conductivity Ionic Conductivity Performance Cell Performance Conductivity->Performance Viscosity Viscosity Viscosity->Performance (inversely) Stability Electrochemical Stability Stability->Performance Solvation Ion Solvation Solvation->Conductivity Salt Salt Concentration Salt->Conductivity Salt->Viscosity Salt->Solvation Solvent Solvent Choice (this compound) Solvent->Conductivity Solvent->Viscosity Solvent->Stability Solvent->Solvation

Figure 2. Interplay of factors affecting electrolyte performance.

Conclusion

The preparation of high-quality non-aqueous electrolytes using this compound requires meticulous attention to detail, particularly concerning the exclusion of water and oxygen. By following the outlined protocols for purification, handling, and formulation within an inert atmosphere, researchers can produce reliable electrolytes for advanced electrochemical systems. Proper characterization is essential to validate the properties of the prepared electrolyte and to correlate them with the performance of the electrochemical device.

References

Application Notes and Protocols: Electrochemical Stability Window of 1,1,2-Trimethoxyethane-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical stability window (ESW) of electrolytes based on 1,1,2-trimethoxyethane and its analogs. This document includes representative quantitative data, comprehensive experimental protocols for determining the ESW, and graphical representations of the experimental workflow and influencing factors.

Introduction

This compound is a member of the glyme family of ethers, which are of significant interest as electrolyte solvents in advanced electrochemical energy storage systems, such as lithium-ion batteries. The electrochemical stability window is a critical parameter for an electrolyte, defining the potential range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for developing high-energy-density batteries. While specific data for this compound is not extensively published, data from its close analog, tetraethylene glycol dimethyl ether (TEGDME), provides a valuable and representative understanding of the expected performance.

Quantitative Data: Electrochemical Stability Window

The electrochemical stability of ether-based electrolytes is typically determined by the choice of the lithium salt and any additives. The following table summarizes the electrochemical stability window for a representative glyme-based electrolyte, which is expected to be comparable to an electrolyte formulated with this compound.

Electrolyte CompositionAnodic Limit (V vs. Li⁺/Li)Cathodic Limit (V vs. Li⁺/Li)Electrochemical Stability Window (V)
LiTFSI in TEGDME/DOL~4.4~0.0~4.4

Note: Data is based on studies of tetraethylene glycol dimethyl ether (TEGDME) with 1,3-dioxolane (DOL) as a co-solvent, which serves as a close proxy for this compound-based electrolytes. The cathodic limit is effectively the potential of lithium plating/stripping.

Experimental Protocol: Determination of the Electrochemical Stability Window

The electrochemical stability window is experimentally determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).

Objective: To determine the anodic and cathodic limits of an electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell)

  • Working Electrode (WE): Glassy carbon, platinum, or stainless steel

  • Counter Electrode (CE): Lithium metal foil

  • Reference Electrode (RE): Lithium metal foil

  • Electrolyte solution: Lithium salt (e.g., LiTFSI or LiPF₆) dissolved in this compound (or the ether-based solvent of interest)

  • Glovebox with an inert atmosphere (e.g., argon-filled)

Procedure:

  • Electrolyte Preparation:

    • Inside an argon-filled glovebox, dissolve the desired lithium salt in this compound to the target concentration (e.g., 1 M).

    • Stir the solution until the salt is completely dissolved.

  • Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Place the working electrode, separator, and counter/reference electrodes in the cell.

    • Add a sufficient amount of the prepared electrolyte to wet the separator and electrodes.

    • Seal the cell to ensure it is airtight.

  • Electrochemical Measurement:

    • Connect the cell to the potentiostat.

    • Anodic Stability (Oxidation Limit):

      • Perform Linear Sweep Voltammetry (LSV) from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li⁺/Li) at a slow scan rate (e.g., 0.1-1.0 mV/s).

      • The potential at which a sharp and sustained increase in current is observed is defined as the anodic stability limit.

    • Cathodic Stability (Reduction Limit):

      • Perform Cyclic Voltammetry (CV) from the OCV to a low potential (e.g., -0.5 V vs. Li⁺/Li) and back to the OCV at a slow scan rate (e.g., 0.1-1.0 mV/s).

      • The potential at which a significant cathodic current corresponding to electrolyte reduction (before lithium plating) is observed defines the cathodic stability limit. For many ether-based electrolytes, this is close to 0 V vs. Li⁺/Li, where lithium deposition begins.[1][2]

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • Determine the anodic and cathodic limits by identifying the onset potentials of the respective decomposition reactions.

Visualizations

The following diagrams illustrate the experimental workflow for determining the electrochemical stability window and the key factors that influence it.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Electrolyte (e.g., 1M LiTFSI in this compound) assemble_cell Assemble 3-Electrode Cell (WE, RE, CE) prep_electrolyte->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat run_lsv Run Linear Sweep Voltammetry (Anodic Limit) connect_potentiostat->run_lsv run_cv Run Cyclic Voltammetry (Cathodic Limit) connect_potentiostat->run_cv plot_data Plot Current vs. Potential run_lsv->plot_data run_cv->plot_data determine_limits Determine Anodic & Cathodic Limits plot_data->determine_limits Influencing_Factors cluster_components Electrolyte Components cluster_conditions Operating Conditions esw Electrochemical Stability Window solvent Solvent Structure (e.g., Ether vs. Carbonate) solvent->esw salt Lithium Salt Anion (e.g., TFSI⁻ vs. PF₆⁻) salt->esw additives Additives (e.g., Film-forming agents) additives->esw temperature Temperature temperature->esw electrode Electrode Material (e.g., Carbon, Pt) electrode->esw

References

Application Notes and Protocols for Glyme Solvents in Electrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glyme solvents in various electrochemical research areas. Detailed protocols for key experiments are included to facilitate the practical application of these versatile solvents in the laboratory.

Introduction to Glyme Solvents in Electrochemistry

Glycol ethers, commonly known as glymes, are a class of aprotic polar solvents that have garnered significant attention in electrochemical research due to their unique properties.[1][2] Their general structure is CH₃O(CH₂CH₂O)nCH₃, with "n" representing the number of repeating ether units. This structure imparts both hydrophilic and hydrophobic characteristics, allowing them to dissolve a wide range of salts and organic compounds.[1][2]

Key advantages of glyme solvents in electrochemistry include:

  • High Chemical and Thermal Stability: Glymes are generally stable against reactive intermediates, making them suitable for high-energy battery systems like Li-S and Li-O₂.[3]

  • Tunable Physicochemical Properties: By varying the chain length (n), properties such as viscosity, boiling point, and ionic conductivity can be tailored for specific applications.[4][5]

  • Enhanced Safety: Higher molecular weight glymes exhibit low flammability and volatility, offering a safer alternative to conventional carbonate-based electrolytes.[5][6]

  • Complexing Ability: The multiple ether oxygens can chelate with metal cations, influencing ion transport and electrochemical performance.[1]

Glymes are extensively used in lithium batteries (Li-ion, Li-metal, Li-S, Li-O₂), magnesium batteries, and in the electrodeposition of metals like aluminum.[7][8][9][10]

Physicochemical and Electrochemical Properties of Common Glymes

The choice of glyme significantly impacts the performance of an electrochemical system. The following tables summarize key quantitative data for commonly used glymes and their electrolyte formulations.

Table 1: Physical Properties of Common Glyme Solvents
GlymeAbbreviation"n" valueMolecular Weight ( g/mol )Boiling Point (°C)Viscosity (cP at 20°C)Dielectric Constant
MonoglymeG1 / DME190.1284~0.457.2
DiglymeG2 / DEGDME2134.17162~1.07.3
TriglymeG3 / TEGDME3178.23216~1.67.7
TetraglymeG4 / TEGDME4222.28275~3.87.8

Note: Viscosity and dielectric constant values can vary slightly based on the source and measurement conditions.

Table 2: Electrochemical Properties of Selected Glyme-Based Electrolytes
Electrolyte SystemIonic Conductivity (S/cm at 25°C)Li⁺ Transference Number (t₊)Electrochemical Stability Window (V vs. Li/Li⁺)
1 M LiTFSI in Diglyme (G2)~1 x 10⁻³~0.4 - 0.5~0 - 4.5
1 M LiTFSI in Triglyme (G3)~5 x 10⁻⁴~0.3 - 0.4~0 - 4.7
1 M LiTFSI in Tetraglyme (G4)~2 x 10⁻⁴~0.2 - 0.3~0 - 4.8
1 M LiFSI in Diglyme (G2)~2 x 10⁻³~0.5 - 0.6~0 - 4.5
Concentrated LiTFSI/LiNO₃ in DEGDME> 1 x 10⁻³~0.5~0 - 4.4

Data compiled from various sources.[4][11][12] Values can be influenced by salt concentration, temperature, and measurement technique.

Experimental Protocols

The following are detailed protocols for common electrochemical and analytical techniques used in the characterization of glyme-based electrolytes.

General Safety Precautions for Handling Glyme Solvents

Glyme solvents, while generally less volatile than many common organic solvents, still require careful handling in a laboratory setting.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[13][14]

  • Ventilation: Handle glymes in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[14]

  • Storage: Store glymes in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] Flammable solvents should be stored in appropriate safety cabinets.[14]

  • Spill Response: In case of a spill, immediately alert others in the vicinity. Use appropriate absorbent materials from a spill kit to contain and clean up the spill while wearing necessary PPE. Dispose of the waste according to institutional guidelines.

  • Peroxide Formation: Ethers are known to form explosive peroxides over time, especially when exposed to air and light. It is crucial to test for the presence of peroxides before distillation.[10]

Safety_Workflow start Start: Handling Glyme Solvents assess_hazards Assess Hazards (Read SDS) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe fume_hood Work in Fume Hood ppe->fume_hood spill Spill Occurs fume_hood->spill storage Proper Storage (Sealed, Labeled, Ventilated) spill_kit Ensure Spill Kit is Available storage->spill_kit end End: Safe Handling Complete spill_kit->end spill->storage No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->storage

Basic safety workflow for handling glyme solvents.
Protocol for Electrolyte Preparation

This protocol outlines the steps for preparing a glyme-based electrolyte for battery research. All procedures should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 1 ppm.[4]

Materials:

  • Glyme solvent (e.g., Diglyme, Triglyme, Tetraglyme), dried over molecular sieves (4 Å) for at least 48 hours.[15]

  • Lithium salt (e.g., LiTFSI, LiFSI), dried under vacuum at 110-120°C for 24 hours.[5][15]

  • High-precision balance.

  • Volumetric flasks and pipettes.

  • Magnetic stirrer and stir bars.

  • Karl Fischer titrator.

Procedure:

  • Solvent and Salt Preparation: Ensure both the glyme solvent and lithium salt are thoroughly dried as described above to minimize water content.

  • Water Content Verification: Before preparing the electrolyte, measure the water content of the dried glyme solvent using a Karl Fischer titrator to ensure it is below 10 ppm.[5]

  • Electrolyte Formulation:

    • In the glovebox, accurately weigh the desired amount of lithium salt and transfer it to a volumetric flask.

    • Add a portion of the dried glyme solvent to the flask and dissolve the salt by stirring with a magnetic stir bar.

    • Once the salt is fully dissolved, add the remaining glyme solvent to reach the final desired volume and concentration (e.g., 1 M).

  • Homogenization: Continue stirring the solution for several hours to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Electrolyte_Preparation_Workflow start Start: Electrolyte Preparation dry_solvent Dry Glyme Solvent (Molecular Sieves, 48h) start->dry_solvent dry_salt Dry Lithium Salt (Vacuum Oven, 120°C, 24h) start->dry_salt kf_titration Verify Water Content (<10 ppm) with Karl Fischer dry_solvent->kf_titration weigh_salt Weigh Salt in Glovebox dry_salt->weigh_salt kf_titration->dry_solvent Fail kf_titration->weigh_salt Pass dissolve Dissolve Salt in Glyme weigh_salt->dissolve final_volume Adjust to Final Volume dissolve->final_volume homogenize Homogenize by Stirring final_volume->homogenize store Store in Sealed Container homogenize->store end End: Electrolyte Ready store->end

Workflow for the preparation of glyme-based electrolytes.
Protocol for Cyclic Voltammetry (CV)

CV is used to study the electrochemical stability window and the redox behavior of the electrolyte.

Equipment:

  • Potentiostat.

  • Three-electrode cell setup (working electrode, counter electrode, reference electrode). For lithium systems, lithium metal is often used for both the counter and reference electrodes. A platinum or glassy carbon electrode can be used as the working electrode.

  • Electrolyte prepared as per Protocol 3.2.

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox.

  • Instrument Setup: Connect the electrodes to the potentiostat.

  • Parameter Selection:

    • Potential Window: Set a wide potential range to determine the anodic and cathodic stability limits (e.g., 0 V to 5 V vs. Li/Li⁺).[4]

    • Scan Rate: A typical scan rate is between 10 mV/s and 100 mV/s. For stability window determination, a slower scan rate (e.g., 0.1 mV/s) is often used.[4]

    • Number of Cycles: Typically 1-3 cycles are sufficient to observe the stability.

  • Experiment Execution:

    • Allow the cell to rest at open circuit potential for a few minutes to stabilize.

    • Run the CV scan, starting from the open-circuit potential towards the anodic or cathodic limit.

  • Data Analysis: Plot the current response versus the applied potential. The electrochemical stability window is the potential range where no significant increase in current (due to electrolyte decomposition) is observed.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the ionic conductivity of the electrolyte and the interfacial properties between the electrolyte and electrodes.

Equipment:

  • Potentiostat with a frequency response analyzer.

  • Symmetric cell with blocking electrodes (e.g., stainless steel) for ionic conductivity measurements, or a three-electrode cell for interfacial studies.

  • Electrolyte prepared as per Protocol 3.2.

Procedure:

  • Cell Assembly: Assemble the appropriate cell (symmetric or three-electrode) in a glovebox.

  • Instrument Setup: Connect the cell to the potentiostat.

  • Parameter Selection:

    • Frequency Range: A wide frequency range is typically used, for example, from 1 MHz down to 10 mHz.[16]

    • AC Amplitude: A small AC voltage perturbation is applied, typically 5-10 mV, to ensure a linear response.[16][17]

    • DC Potential: For ionic conductivity, the measurement is performed at open circuit potential. For interfacial studies, a specific DC potential can be applied.

  • Experiment Execution: Run the EIS measurement.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).

    • For ionic conductivity with blocking electrodes, the bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the thickness of the electrolyte (separator) and A is the electrode area.[18]

EIS_Workflow start Start: EIS Measurement assemble_cell Assemble Symmetric Cell (SS | Electrolyte | SS) start->assemble_cell connect Connect to Potentiostat assemble_cell->connect set_params Set Parameters: - Frequency Range (e.g., 1MHz - 10mHz) - AC Amplitude (e.g., 10mV) - DC Potential (OCP) connect->set_params run_eis Run EIS Measurement set_params->run_eis nyquist_plot Generate Nyquist Plot run_eis->nyquist_plot determine_rb Determine Bulk Resistance (Rb) (High-frequency intercept) nyquist_plot->determine_rb calculate_conductivity Calculate Ionic Conductivity σ = L / (Rb * A) determine_rb->calculate_conductivity end End: Ionic Conductivity Determined calculate_conductivity->end

Workflow for determining ionic conductivity using EIS.
Protocol for Galvanostatic Cycling

This technique is used to evaluate the performance of a battery cell, such as capacity, coulombic efficiency, and cycle life, by applying a constant current.

Equipment:

  • Battery cycler.

  • Assembled battery cell (e.g., coin cell) with the glyme-based electrolyte.

Procedure:

  • Cell Assembly: Assemble the battery cell (e.g., Li || LiFePO₄) in a glovebox.

  • Instrument Setup: Connect the cell to the battery cycler.

  • Parameter Selection:

    • Current Rate (C-rate): The applied current is typically normalized to the theoretical capacity of the active material. For example, a C/10 rate means the battery is charged or discharged in 10 hours.[4]

    • Voltage Window: Set the upper and lower cutoff voltages based on the electrode materials (e.g., 2.8 V to 3.9 V for Li/LiFePO₄).[5]

    • Number of Cycles: Set the desired number of charge-discharge cycles to evaluate long-term performance.

  • Experiment Execution: Start the galvanostatic cycling test. The cycler will apply a constant current until the voltage limit is reached, then switch to the opposite current for the next half-cycle.

  • Data Analysis: The battery cycler software will record and plot the capacity, coulombic efficiency, and voltage profiles as a function of cycle number.

Protocol for Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to study the solvation structure and ion-pairing in glyme-based electrolytes.

Equipment:

  • Raman spectrometer with a laser source (e.g., 532 nm Nd:YAG laser).[19]

  • Sample holder (e.g., quartz cuvette or capillary).

  • Electrolyte prepared as per Protocol 3.2.

Procedure:

  • Sample Preparation: Fill a clean quartz cuvette or capillary with the electrolyte inside a glovebox and seal it to prevent atmospheric contamination.

  • Instrument Setup:

    • Place the sample in the spectrometer's sample holder.

    • Set the laser wavelength (e.g., 532 nm or 785 nm) and power. A lower power might be necessary to avoid sample degradation.[19][20]

    • Set the integration time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Acquisition: Acquire the Raman spectrum of the electrolyte.

  • Data Analysis: Analyze the vibrational modes to identify free solvent molecules, solvated cations, and different types of ion pairs (contact ion pairs, solvent-separated ion pairs). Changes in the peak positions and intensities of the glyme and anion vibrational modes provide insights into the coordination environment.[21]

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment and dynamics of ions and solvent molecules in glyme-based electrolytes.

Equipment:

  • NMR spectrometer.

  • NMR tubes and caps.

  • Deuterated solvent for locking, if necessary (often, the glyme itself can provide a lock signal).

  • Electrolyte prepared as per Protocol 3.2.

Procedure:

  • Sample Preparation:

    • Inside a glovebox, transfer approximately 0.6-0.7 mL of the electrolyte into a clean, dry NMR tube.[7]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and lock the spectrometer.

    • Shim the magnetic field to obtain high-resolution spectra.

  • Data Acquisition: Acquire the NMR spectra for the desired nuclei (e.g., ¹H, ⁷Li, ¹⁹F, ¹⁷O).

  • Data Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the glyme protons and the nuclei of the ions to understand the solvation structure. Changes in chemical shifts upon salt addition indicate coordination.

    • Diffusion Coefficients: Use pulsed-field gradient (PFG) NMR to measure the self-diffusion coefficients of the different species, which provides information on ion transport and association.

Protocol for X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to characterize the chemical composition of the Solid Electrolyte Interphase (SEI) formed on electrode surfaces.

Equipment:

  • XPS instrument.

  • Air-sensitive sample transfer vessel.

  • Cycled battery electrodes.

  • High-purity solvent (e.g., the glyme used in the electrolyte) for rinsing.

Procedure:

  • Sample Preparation:

    • Inside a glovebox, carefully disassemble the cycled battery cell.

    • Gently rinse the electrode of interest with a minimal amount of high-purity glyme solvent to remove residual electrolyte. The rinsing procedure can influence the results, so it should be consistent and reported.[22]

    • Mount the electrode on an XPS sample holder.

  • Sample Transfer: Transfer the sample holder to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.

  • Data Acquisition:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, S 2p, N 1s).

  • Data Analysis:

    • Fit the high-resolution spectra to identify the different chemical species and their relative concentrations in the SEI layer. This provides information on the decomposition products of the salt and solvent.

    • Depth profiling using an ion gun (e.g., Ar⁺) can be used to probe the composition of the SEI at different depths, but care must be taken as sputtering can alter the chemistry of the sample.[22]

Applications in Specific Electrochemical Systems

Lithium-Sulfur (Li-S) Batteries

Glyme-based electrolytes are particularly promising for Li-S batteries due to their ability to dissolve lithium polysulfides, which are intermediates in the sulfur reduction process.[4] The properties of the glyme can be tuned to mitigate the "polysulfide shuttle" phenomenon, a major cause of capacity fading in Li-S cells.

Aluminum Electrodeposition

Glyme solvents, particularly diglyme (G2), have been shown to be effective media for the electrodeposition of aluminum at room temperature from aluminum chloride (AlCl₃) baths.[8] The glyme forms electrochemically active Al-Cl-glyme complex cations that facilitate the reduction of Al³⁺.[8]

Magnesium Batteries

Glyme-based electrolytes are among the most commonly used for rechargeable magnesium batteries due to their compatibility with magnesium metal anodes.[10][23] They allow for reversible Mg plating and stripping, a critical requirement for the development of high-energy-density Mg batteries.[23]

Conclusion

Glyme solvents offer a versatile platform for the development of advanced electrochemical systems. Their tunable properties and enhanced safety profiles make them attractive alternatives to traditional carbonate-based electrolytes. The detailed protocols and data presented in these application notes are intended to provide researchers with the necessary information to effectively utilize glyme solvents in their electrochemical research endeavors.

References

Application Notes and Protocols: 1,1,2-Trimethoxyethane in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,2-trimethoxyethane as a versatile reagent in multi-step organic synthesis. The document details its application as a protecting group for aldehydes and its role as a key building block in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are important scaffolds in medicinal chemistry.

Introduction to this compound

This compound, also known as methoxyacetaldehyde dimethyl acetal, is a valuable C3-synthon in organic synthesis.[1] Its primary utility lies in its function as a stable, protected form of methoxyacetaldehyde. The acetal group is resistant to nucleophiles and bases, allowing for chemical modifications at other sites of a molecule. The aldehyde functionality can be readily regenerated under mild acidic conditions, making it an excellent choice for the synthesis of complex molecules.[1]

Key Applications in Multi-Step Synthesis

Aldehyde Protection and Deprotection

The most common application of this compound is the protection of the highly reactive aldehyde functional group. This is a crucial step in multi-step syntheses to prevent unwanted side reactions.

Synthesis of Benzimidazole Derivatives

This compound is a key reagent in the synthesis of 2-substituted benzimidazoles. Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals, including inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[1] The synthesis typically involves the condensation of an o-phenylenediamine with the aldehyde equivalent, this compound, followed by cyclization.

Experimental Protocols

The following protocols are representative examples of the use of this compound in a multi-step synthesis of a key pharmaceutical intermediate, 2-formylbenzimidazole.

Step 1: Synthesis of 2-(Dimethoxymethyl)-1H-benzimidazole

This protocol describes the synthesis of the protected benzimidazole intermediate via the condensation of o-phenylenediamine and this compound.

Reaction Scheme:

Materials:

  • o-Phenylenediamine

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH))

  • Solvent (e.g., Toluene)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and toluene.

  • Add this compound (1.1 eq) to the mixture.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-(dimethoxymethyl)-1H-benzimidazole.

Step 2: Deprotection to 2-Formylbenzimidazole

This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to regenerate the aldehyde.

Reaction Scheme:

Materials:

  • 2-(Dimethoxymethyl)-1H-benzimidazole

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(dimethoxymethyl)-1H-benzimidazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add aqueous hydrochloric acid (2 M) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 2-formylbenzimidazole.

Quantitative Data

The following table summarizes typical quantitative data for the multi-step synthesis of 2-formylbenzimidazole.

StepReactantsKey Reagents/CatalystsSolventReaction Time (hours)Typical Yield (%)
1o-Phenylenediamine, this compoundp-TsOHToluene4 - 685 - 95
22-(Dimethoxymethyl)-1H-benzimidazole2 M HClTHF2 - 4> 90

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the multi-step synthesis of 2-formylbenzimidazole.

experimental_workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Deprotection reactants1 o-Phenylenediamine + This compound reaction1 Condensation & Cyclization (p-TsOH, Toluene, Reflux) reactants1->reaction1 product1 2-(Dimethoxymethyl)-1H-benzimidazole reaction1->product1 reaction2 Acid Hydrolysis (2M HCl, THF) product1->reaction2 product2 2-Formylbenzimidazole reaction2->product2

Workflow for the synthesis of 2-formylbenzimidazole.
IGF-1R Signaling Pathway

Benzimidazole derivatives are key components of many IGF-1R inhibitors. Understanding the IGF-1R signaling pathway is crucial for drug development in this area.

IGF1R_pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds & Activates IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates RAS RAS IRS->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified IGF-1R signaling pathway.

References

Troubleshooting & Optimization

Removing peroxide impurities from 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-trimethoxyethane. The focus is on the detection and removal of peroxide impurities, which can form during storage and pose a significant safety hazard.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to test this compound for peroxides?

A1: this compound, like other ethers, can form explosive peroxides upon exposure to air and light.[1] These peroxides are sensitive to heat, shock, and friction and can detonate, especially during processes like distillation or evaporation where they can become concentrated.[1][2] Therefore, routine testing is essential to ensure laboratory safety.

Q2: How often should I test my this compound for peroxides?

A2: All peroxidizable chemicals should be dated upon receipt and upon opening.[3] For a compound like this compound, which falls under chemicals that form explosive peroxides upon concentration, it is recommended to test for peroxides at least every six months after opening, and always before distillation or evaporation.[4] If the container has been open for 12 months, it should be tested and then re-tested every six months thereafter.[4]

Q3: What are the signs of high peroxide concentration in my solvent?

A3: Visual inspection can sometimes reveal the presence of peroxides. Be cautious if you observe crystal formation within the liquid or around the cap, or if an oily or viscous liquid is present.[2][5] In such cases, the container should be treated as extremely hazardous and should not be handled.[1][5]

Q4: Can I store this compound in the refrigerator to prevent peroxide formation?

A4: Refrigeration does not prevent and may not inhibit peroxide formation.[2][6] It is more important to store it in a tightly closed, opaque container, away from light and heat, and preferably under an inert atmosphere.[1]

Troubleshooting Guide

Issue: Positive Peroxide Test Result

If your this compound tests positive for peroxides, the appropriate action depends on the concentration.

  • Low Peroxide Concentration (< 30 ppm): The solvent may be purified for immediate use. Avoid concentrating the peroxides.[5]

  • High Peroxide Concentration (> 30 ppm): The solvent poses a serious hazard and should be disposed of according to your institution's hazardous waste guidelines or treated to remove peroxides before use.[1]

Selecting a Peroxide Removal Method

The choice of purification method depends on the scale of your experiment and the required purity of the solvent.

  • For immediate use in non-critical applications: Treatment with a freshly prepared ferrous sulfate solution is effective.[2][6]

  • For obtaining high-purity, peroxide-free solvent: Passing the solvent through a column of activated alumina is a common and effective method.[5][6]

Experimental Protocols

Peroxide Detection Methods

Below are detailed protocols for common qualitative and semi-quantitative peroxide tests.

Table 1: Peroxide Detection Protocols

MethodProtocolInterpretation
Potassium Iodide (KI) Test 1. To 1 mL of this compound, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.[6] 2. Add a few drops of glacial acetic acid or hydrochloric acid.[5][6] 3. Shake the mixture.- Pale Yellow: Low peroxide concentration (0.001-0.005%).[5][7] - Bright Yellow/Brown: High and hazardous peroxide concentration (>0.1%).[5][7] - Uncertain Result: Add a drop of starch solution. A blue/purple color indicates the presence of peroxides.[6]
Peroxide Test Strips 1. Dip the test strip into the this compound for 1 second.[8] 2. Allow the solvent to evaporate.[6] 3. For organic solvents, add one drop of deionized water to the test pad after the solvent has evaporated.[8] 4. Compare the color of the test pad to the color scale provided with the strips.[6]The color change corresponds to a semi-quantitative concentration of peroxides, typically in parts per million (ppm).
Peroxide Removal Protocols

It is crucial to re-test the solvent after any purification procedure to ensure all peroxides have been removed.[2] Purified solvent should be used immediately as the removal process also eliminates any added stabilizers.[6]

Table 2: Peroxide Removal Methodologies

MethodProtocolNotes
Activated Alumina Column 1. Pack a chromatography column with activated alumina (a suggested amount is 100g of alumina per 100mL of solvent).[2] 2. Pass the this compound through the column. 3. Collect the purified solvent.- This method is convenient for removing peroxides.[5] - The purified solvent should be used immediately as inhibitors may also be removed.[6] - The alumina column may retain some peroxides and should be handled as flammable waste.[2]
Ferrous Sulfate Wash 1. Prepare a fresh solution of ferrous sulfate. A common preparation is 60g of FeSO₄ in 110mL of water containing 6mL of concentrated sulfuric acid.[2] 2. For each liter of solvent, shake with the ferrous sulfate solution. Start with gentle shaking.[2] 3. Separate the aqueous layer. 4. Repeat the washing until the solvent tests negative for peroxides.[6]- This method is effective for removing peroxides from water-soluble ethers.[1] - Always use a freshly prepared solution of ferrous sulfate.[6]

Workflow for Handling this compound

The following diagram illustrates the decision-making process for the safe handling and use of this compound.

Peroxide_Removal_Workflow cluster_storage Storage and Initial Check cluster_evaluation Peroxide Level Evaluation cluster_action Action start Receive or Open This compound date_check Date Container (Received & Opened) start->date_check visual_inspection Visually Inspect for Crystals or Oils date_check->visual_inspection peroxide_detected Peroxides Detected? visual_inspection->peroxide_detected No visible hazards extreme_hazard EXTREME HAZARD Do Not Handle! Contact EHS visual_inspection->extreme_hazard Crystals/Oils Observed test_peroxides Test for Peroxides high_peroxide High Concentration? (>30 ppm) peroxide_detected->high_peroxide Yes use_solvent Use Solvent Directly peroxide_detected->use_solvent No purify Select Purification Method high_peroxide->purify No dispose Dispose of as Hazardous Waste high_peroxide->dispose Yes alumina Activated Alumina Column purify->alumina ferrous_sulfate Ferrous Sulfate Wash purify->ferrous_sulfate retest Re-test for Peroxides alumina->retest ferrous_sulfate->retest use_purified Use Purified Solvent Immediately retest->use_purified Negative retest->dispose Positive

Caption: Workflow for the safe handling and purification of this compound.

References

Purification methods for 1,1,2-Trimethoxyethane for electrochemical applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1,2-Trimethoxyethane Purification

This guide provides detailed answers to frequently asked questions and troubleshooting advice for the purification of this compound for high-purity applications, such as in electrochemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities in this compound for electrochemical applications?

For electrochemical research, particularly in lithium-ion batteries or other sensitive systems, the most detrimental impurities are water and peroxides.

  • Water: Reacts with highly reductive components like lithium metal and can lead to the breakdown of electrolyte salts (e.g., LiPF₆), forming passivating layers on electrodes and increasing cell impedance.

  • Peroxides: Ethers and acetals like this compound can form explosive peroxides upon exposure to air and light.[1][2] In an electrochemical cell, peroxides are highly reactive, can degrade other electrolyte components, and pose a significant safety hazard, especially during cell operation which can involve heating.[1] Levels above 100 ppm are generally considered hazardous.[1]

Other impurities can include the starting materials from its synthesis, such as methoxyacetaldehyde, or degradation byproducts.[3]

Q2: How can I test for the presence of peroxides in my this compound?

You should always test for peroxides before use, especially before distillation, as heating can cause peroxides to detonate.[2] A common qualitative test is to add 1 ml of the solvent to a freshly prepared 10% potassium iodide (KI) solution in acetic acid. A yellow to brown color indicates the presence of peroxides. Commercial peroxide test strips are also available for a semi-quantitative measurement. For precise quantification, more advanced analytical techniques would be required.

Q3: What is the recommended method for drying this compound?

The most effective method for drying ethers and acetals to the low parts-per-million (ppm) water levels required for electrochemical applications is by using activated molecular sieves.[4]

  • Recommended Desiccant: Use 3Å or 4Å molecular sieves.

  • Activation: Before use, activate the sieves by heating them at 300°C for at least 24 hours under vacuum or an inert gas flow to remove any adsorbed water.[4]

  • Procedure: Add the activated sieves to the solvent (approx. 10-20% w/v) and allow it to stand for at least 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).[4] Gentle agitation can improve drying efficiency.

Q4: How do I safely remove peroxides from this compound?

There are several methods for removing peroxides. Passing the solvent through a column of activated alumina is a highly effective and common method.[1][5]

  • Activated Alumina Column: Prepare a column packed with basic or neutral activated alumina (80-mesh is suitable).[1] Slowly pass the solvent through the column. The alumina not only adsorbs but also decomposes the peroxides.[1][5] Always re-test the solvent for peroxides after treatment.

  • Ferrous Sulfate Wash: For water-insoluble solvents, peroxides can be removed by washing with an acidic ferrous sulfate solution. A typical solution is prepared from 6 g of FeSO₄·7H₂O, 6 ml of concentrated sulfuric acid, and 11 ml of water.[5] This solution is stirred with 1 L of the solvent. This method introduces water and acid, requiring subsequent washing, pre-drying, and final drying steps.

Q5: Is distillation necessary for purification?

Distillation is the final step to remove non-volatile impurities, desiccant residues, and byproducts from peroxide removal. It should only be performed after confirming the absence of peroxides.[2]

  • Safety Precaution: Never distill a solvent that tests positive for peroxides. Leave at least 10% of the liquid in the distillation flask to prevent concentrating and detonating any residual peroxides.[2]

  • Procedure: Distill the solvent under an inert atmosphere (Argon or Nitrogen). Given its boiling point of 56-59°C at 56 mm Hg, vacuum distillation is appropriate to avoid high temperatures.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Cyclic voltammetry shows high background noise 1. Residual water in the solvent.2. Peroxide contamination.3. Other electroactive impurities.1. Ensure the solvent is rigorously dried over activated molecular sieves. Verify water content (e.g., Karl Fischer titration) is <10 ppm.2. Test for and remove peroxides using an activated alumina column.[1]3. Perform a final distillation under an inert atmosphere.
Poor battery cycling performance or capacity fade 1. Water reacting with the anode or electrolyte salt.2. Impurities causing side reactions and SEI layer instability.1. Implement the full purification protocol: peroxide removal, pre-drying, final drying with molecular sieves, and distillation.2. Store the purified solvent under an inert atmosphere (e.g., in a glovebox) over activated molecular sieves to maintain dryness.[3]
Solvent turns yellow/brown after adding KI solution Presence of peroxides.Do not heat or distill. [2] Treat the solvent to remove peroxides immediately. The activated alumina column method is preferred as it does not introduce water.[1][5] Dispose of the alumina safely by slurrying it with an acidic ferrous sulfate solution before disposal.[5]
Inconsistent experimental results Solvent purity varies between batches or degrades over time.1. Standardize the purification protocol for all batches.2. This compound is flammable and can form peroxides; store purified solvent in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere and away from light.[3][7]3. Always re-test for peroxides if the solvent has been stored for more than a few months.

Data and Protocols

Physical Properties & Purity Specifications

The table below summarizes key physical properties of this compound and typical purity targets for electrochemical use.

ParameterValueTarget for Electrochemical UseCitation(s)
Molecular Formula C₅H₁₂O₃N/A[3][8]
Molecular Weight 120.15 g/mol N/A[8]
Boiling Point 56-59 °C at 56 mm HgN/A[3][6]
Density 0.932 g/mL at 25 °CN/A[3][6]
Purity (GC) >98.0% or >99.0% (as supplied)>99.9%[3][7]
Water Content Typically <0.25% (as supplied)<10 ppm[3]
Peroxides Can form on storage<10 ppm (ideally 0 ppm)[1][2]
Experimental Protocol: Full Purification of this compound

This protocol outlines the comprehensive procedure for purifying commercial-grade this compound to meet stringent electrochemical standards.

1. Peroxide Test & Removal:

  • Test: Before opening, inspect the container for crystals or viscous liquid, which may indicate high peroxide levels.[2] Test a small aliquot with potassium iodide solution or a peroxide test strip.

  • Removal: If peroxides are present, pass the solvent through a column of basic activated alumina. Collect the solvent and re-test to ensure complete peroxide removal.

2. Drying:

  • Pre-drying (if necessary): If a water-based peroxide removal method was used, pre-dry the solvent with a bulk drying agent like anhydrous sodium sulfate (Na₂SO₄).

  • Final Drying: Transfer the peroxide-free solvent to a flask containing freshly activated 3Å or 4Å molecular sieves (10-20% w/v). Seal the flask and allow it to stand for at least 24 hours under an inert atmosphere.[4]

3. Distillation:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under an inert gas flow.

  • Procedure: Decant the dried solvent into the distillation flask, leaving the molecular sieves behind. Add a few boiling chips or a magnetic stir bar. Distill the solvent under reduced pressure, collecting the fraction that boils at a constant temperature.

  • Safety: Crucially, stop the distillation before the flask runs dry, leaving at least 10% of the initial volume. [2]

4. Storage:

  • Transfer the purified, distilled solvent into a clean, dry amber glass bottle or a container suitable for glovebox use.

  • For long-term stability and to maintain low water content, add a small amount of freshly activated molecular sieves. Store under a positive pressure of Argon or Nitrogen.

Purification Workflow

The following diagram illustrates the logical steps and decision points in the purification process for this compound.

Purification_Workflow start Start: Commercial this compound peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (e.g., Alumina Column) peroxide_test->peroxide_removal Peroxides Present drying Drying over Activated Molecular Sieves (24h+) peroxide_test->drying Peroxides Absent peroxide_removal->drying distillation Vacuum Distillation (Under Inert Atmosphere) drying->distillation storage Store Purified Solvent (Inert Atmosphere, over Sieves) distillation->storage end End: High-Purity Solvent storage->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions with 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with 1,1,2-Trimethoxyethane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for experiments utilizing this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

A1: this compound (CAS 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid with the molecular formula C5H12O3.[1][2][3] Its key structural feature is the presence of three methoxy groups, which impart a useful combination of polarity and coordinating ability.[3] This makes it a versatile aprotic solvent for a range of organic reactions.[2][3]

Its primary applications include:

  • Solvent for polar and nonpolar compounds: It can effectively dissolve a variety of reagents and starting materials.[3]

  • Reagent in chemical synthesis: It can participate directly in reactions, for example, as a source for the formation of ethers, esters, and alcohols.[3]

  • Protecting group chemistry: It is used as a reagent for the protection of aldehyde functional groups.[2]

  • Pharmaceutical and agrochemical synthesis: Its properties make it a valuable solvent in the development and manufacturing of complex molecules in these industries.[2]

Q2: What are the key physical properties of this compound relevant to reaction setup?

A2: Understanding the physical properties of this compound is crucial for proper reaction design and execution. Key data is summarized in the table below.

PropertyValueReference(s)
Molecular Formula C5H12O3[1][2][3]
Molecular Weight 120.15 g/mol [1]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 56-59 °C at 56 mm Hg[2][5]
Density 0.932 g/mL at 25 °C[2][5]
Flash Point 23 °C (74 °F)[2][4]
Refractive Index n20/D 1.392[2][5]

Q3: What are the critical safety precautions when working with this compound?

A3: this compound is a flammable liquid and should be handled with care in a well-ventilated area, away from heat, sparks, and open flames.[1][4] It is also classified as a skin and eye irritant.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly closed container in a cool, dry place.[2][4]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low or inconsistent yields are a common challenge in chemical synthesis. The following guide provides a systematic approach to troubleshooting low-yield reactions when using this compound as a solvent.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield purity_check Verify Purity of Starting Materials & Solvent start->purity_check moisture_check Check for Moisture Contamination purity_check->moisture_check Purity OK sub_purity Purify starting materials. Use freshly distilled solvent. purity_check->sub_purity temp_check Evaluate Reaction Temperature moisture_check->temp_check System is Dry sub_moisture Dry solvent and glassware rigorously. Work under inert atmosphere. moisture_check->sub_moisture conc_check Assess Reactant Concentration temp_check->conc_check Temp is Optimal sub_temp Optimize temperature. Consider lower temp to reduce side reactions or higher temp for sluggish reactions. temp_check->sub_temp side_reactions Investigate Potential Side Reactions conc_check->side_reactions Concentration OK sub_conc Adjust concentration. Consider dilution to favor intramolecular reactions. conc_check->sub_conc sub_side Identify byproducts (TLC, GC-MS, NMR). Adjust conditions to minimize their formation. side_reactions->sub_side

Caption: Troubleshooting workflow for low reaction yield.

Q: My reaction yield is lower than expected. What are the likely causes and solutions when using this compound?

A: Several factors can contribute to low yields. Here's a breakdown of potential issues and how to address them:

Potential Cause Explanation Recommended Solution
Moisture Contamination This compound, like other ethereal solvents, can absorb moisture from the atmosphere. Water can quench sensitive reagents (e.g., organolithiums, Grignards) or participate in undesired side reactions.Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous grade this compound and handle it under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Materials or Solvent Impurities in your starting materials or the solvent can inhibit the reaction or lead to the formation of byproducts.Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting materials before use. Use high-purity, freshly opened or distilled this compound.
Suboptimal Reaction Temperature The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to decomposition of starting materials, reagents, or products.Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. The relatively low boiling point of this compound should be considered when planning reflux conditions.
Incorrect Stoichiometry or Reagent Addition The ratio of reactants may not be optimal, or the rate of addition of a key reagent could be promoting side reactions.Carefully control the stoichiometry of your reactants. For highly exothermic reactions, consider slow, dropwise addition of one reagent to a solution of the other, often at a reduced temperature.
Side Reactions with the Solvent Although generally stable, under strongly basic or acidic conditions, or in the presence of highly reactive organometallics, this compound could potentially undergo side reactions.For highly reactive systems like organolithium reactions, it is crucial to maintain low temperatures to minimize potential reactions with the solvent.
Issue 2: Formation of Unexpected Byproducts

The presence of unexpected impurities can complicate purification and reduce the yield of the desired product.

Q: I am observing significant byproduct formation in my reaction. How can I minimize this when using this compound?

A: The formation of byproducts is often linked to the issues that cause low yields. Here are some specific strategies to address byproduct formation:

Potential Cause Explanation Recommended Solution
Reaction with Solvent In reactions involving strong bases or organometallics, deprotonation of the solvent can occur, leading to undesired byproducts.Maintain a low reaction temperature (e.g., -78 °C for organolithium reactions) to minimize the rate of reaction with the solvent.
Competing Reaction Pathways The reaction conditions may favor a competing reaction pathway. For example, in a Williamson ether synthesis, elimination can compete with substitution.Adjusting the reaction temperature, the choice of base, and the concentration of reactants can help to favor the desired pathway.
Decomposition of Reagents or Products The reaction conditions (e.g., temperature, pH) may be causing the decomposition of sensitive compounds.Use milder reaction conditions where possible. Ensure that the workup procedure is also mild and does not introduce conditions that could lead to decomposition.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. Researchers should always perform a small-scale test reaction to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Acetal Protection of an Aldehyde

This protocol describes the formation of a dimethyl acetal as a protecting group for an aldehyde using this compound as a reagent and solvent.

Workflow for Acetal Protection

AcetalProtectionWorkflow start Start setup Combine Aldehyde and This compound under Inert Atmosphere start->setup catalyst Add Acid Catalyst (e.g., p-TsOH) setup->catalyst reaction Stir at Room Temperature or Gentle Heat catalyst->reaction monitor Monitor by TLC/GC reaction->monitor quench Quench with Base (e.g., NaHCO3 soln.) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography or Distillation dry->purify end End purify->end

Caption: General experimental workflow for acetal protection.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (can be used as both reagent and solvent)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous organic solvent (if this compound is not the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and this compound (as solvent or in an appropriate amount as a reagent in another anhydrous solvent).

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • If a solid catalyst was used, remove it by filtration.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation if necessary.

Protocol 2: General Procedure for a Moisture-Sensitive Reaction (e.g., Organolithium Reaction)

This protocol outlines the setup and execution of a reaction that is highly sensitive to moisture, where this compound is used as the solvent.

Materials:

  • Anhydrous this compound

  • Anhydrous starting materials and reagents

  • Organolithium reagent (e.g., n-BuLi, s-BuLi)

  • Electrophile

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Glassware Preparation: Thoroughly clean all glassware and dry in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Add the starting material to the flask and dissolve it in anhydrous this compound, introduced via a dry syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Organolithium Addition: Slowly add the organolithium reagent dropwise via syringe, maintaining the low temperature.

  • Stirring: Stir the reaction mixture at the low temperature for the optimized reaction time.

  • Electrophilic Quench: Add the electrophile dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or other suitable methods.

References

Side reactions of 1,1,2-Trimethoxyethane in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1,1,2-trimethoxyethane in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as methoxyacetaldehyde dimethyl acetal, is an organic compound with the chemical formula C5H12O3.[1][2][3] It is a colorless liquid utilized as a solvent and a reagent in various chemical syntheses.[1] Its structure contains both acetal and ether functional groups. In industries like pharmaceuticals and agrochemicals, it often serves as a solvent for a range of polar and nonpolar compounds.[1] It is also used as a protective agent for aldehyde groups during multi-step organic synthesis.[4]

Q2: What are the primary stability concerns when using this compound in chemical reactions?

The primary stability concern for this compound is its susceptibility to hydrolysis under acidic conditions due to the presence of the acetal functional group. While generally stable in basic media, prolonged exposure to harsh basic conditions or very strong bases could potentially lead to side reactions involving the ether linkage, although this is less common.

Q3: What are the expected products of this compound decomposition in acidic media?

Under acidic conditions, the acetal group of this compound is expected to hydrolyze, yielding methoxyacetaldehyde and two molecules of methanol. Under more forcing acidic conditions with strong nucleophiles like bromide or iodide, cleavage of the ether bond can also occur.

Q4: Is this compound stable under basic conditions?

Generally, yes. Acetals and ethers are known to be stable in the presence of bases and nucleophiles.[5][6][7][8] This stability makes acetals useful as protecting groups for carbonyl compounds in reactions that are performed under basic or nucleophilic conditions.[8][9] Cleavage of the ether bond can occur with extremely strong bases, such as organolithium reagents, but this is not a common side reaction under typical basic conditions.[10][11]

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation in Acidic Media

Symptom: You are using this compound as a solvent or reagent in an acidic reaction and observe the formation of unexpected impurities, such as methoxyacetaldehyde or methanol, in your reaction mixture.

Possible Cause: Acid-catalyzed hydrolysis of the acetal functional group in this compound.

Troubleshooting Steps:

  • pH Control: If permissible for your desired reaction, consider buffering the reaction mixture to a less acidic pH.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to minimize the rate of the hydrolysis side reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of this compound to the acidic environment.

  • Alternative Solvents: If this compound is being used as a solvent, consider replacing it with a more acid-stable solvent, such as dioxane or a chlorinated solvent, if compatible with your reaction.

Issue 2: Incomplete Reaction When this compound is a Reactant in a Basic Medium

Symptom: A reaction where this compound is intended to react under basic conditions is sluggish or does not proceed to completion.

Possible Cause: this compound is generally unreactive in basic media. The acetal and ether functionalities are stable to most bases.

Troubleshooting Steps:

  • Confirm Reaction Feasibility: Re-evaluate the reaction mechanism. Standard basic conditions are not sufficient to activate the C-O bonds in acetals or ethers for cleavage.

  • Use of a Stronger Base (with caution): If ether cleavage is the desired reaction, a very strong base like an organolithium reagent might be required. However, this is a harsh condition and may not be compatible with other functional groups in the molecule.[10][11]

  • Alternative Strategy: Consider an alternative synthetic route that does not require the reaction of this compound under basic conditions.

Reaction Mechanisms and Pathways

Acid-Catalyzed Hydrolysis of this compound

The primary side reaction in acidic media is the hydrolysis of the acetal group. The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds in two main stages.[9][12][13] First, the acetal is converted to a hemiacetal, which then undergoes further hydrolysis to the aldehyde.

Stage 1: Acetal to Hemiacetal

Caption: Mechanism of Acetal Hydrolysis to a Hemiacetal.

Stage 2: Hemiacetal to Aldehyde

Caption: Mechanism of Hemiacetal Hydrolysis to an Aldehyde.

Acid-Catalyzed Ether Cleavage

Under harsh acidic conditions, particularly with strong acids like HBr or HI, the ether linkage can also be cleaved. This reaction is generally slower than acetal hydrolysis. The mechanism can be either SN1 or SN2, depending on the structure of the ether.[10][14][15] For the primary ether in this compound, an SN2 mechanism is more likely.[15]

Caption: SN2 Mechanism for Acid-Catalyzed Ether Cleavage.

Stability Data Summary

ConditionStability of this compoundPrimary Side ReactionProducts
Acidic (e.g., aq. HCl, H2SO4) LowAcetal HydrolysisMethoxyacetaldehyde, Methanol
Strongly Acidic (e.g., HBr, HI) Very LowAcetal Hydrolysis & Ether CleavageMethoxyacetaldehyde, Methanol, Methyl Halide
Basic (e.g., aq. NaOH, K2CO3) HighGenerally noneNo reaction
Strongly Basic (e.g., n-BuLi) LowEther CleavageDeprotonated species
Neutral Aqueous Moderate to HighSlow HydrolysisMethoxyacetaldehyde, Methanol

Experimental Protocols

The following are general protocols that can be adapted to study the stability of this compound.

Protocol 1: Monitoring Acetal Hydrolysis by GC-MS

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane).

    • In a reaction vial, combine the stock solution with an aqueous acidic solution of known concentration (e.g., 0.1 M HCl). Include an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature (e.g., 25 °C, 50 °C) using a water bath or heating block.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by neutralizing the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and the formation of methoxyacetaldehyde.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Protocol 2: General Procedure for Evaluating Stability in Basic Media

  • Preparation of Reaction Mixture:

    • Dissolve this compound in a suitable solvent containing a known concentration of a base (e.g., 1 M NaOH in 1:1 water/dioxane).

  • Reaction Conditions:

    • Stir the mixture at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 24 hours).

  • Work-up and Analysis:

    • Neutralize the reaction mixture with an acid.

    • Extract the mixture with an organic solvent.

    • Analyze the organic layer by a suitable method (e.g., NMR, GC-MS) to check for any degradation of the starting material. Comparison with a spectrum of the starting material will indicate if any reaction has occurred.

References

Improving yield in reactions involving Methoxyacetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxyacetaldehyde Dimethyl Acetal.

Frequently Asked Questions (FAQs)

Q1: What is Methoxyacetaldehyde Dimethyl Acetal primarily used for in organic synthesis?

A1: Methoxyacetaldehyde Dimethyl Acetal serves as a stable, masked equivalent of the highly reactive methoxyacetaldehyde. Its primary application is in reactions where the direct use of the free aldehyde would lead to side reactions or polymerization. It is commonly used in carbon-carbon bond-forming reactions such as the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and in Michael additions. The acetal functionality acts as a protecting group that can be removed under acidic conditions to reveal the aldehyde for subsequent transformations.

Q2: My deprotection (hydrolysis) of Methoxyacetaldehyde Dimethyl Acetal is not going to completion. What are the common causes and how can I improve the yield?

A2: Incomplete hydrolysis is a frequent issue and can be attributed to several factors. The acid-catalyzed hydrolysis of acetals is an equilibrium process.[1] To drive the reaction toward the desired aldehyde, consider the following:

  • Insufficient Water: Water is a crucial reagent for hydrolysis. Ensure your solvent system contains an adequate amount of water. For reactions in organic solvents like THF or dioxane, the addition of a specific volume of aqueous acid is necessary.[2]

  • Catalyst Activity: The acid catalyst may be too weak or used in an insufficient quantity. While catalytic amounts are typical, for resistant substrates, increasing the catalyst loading can be beneficial.

  • Reaction Time and Temperature: Some acetals are more stable and may require longer reaction times or gentle heating to achieve full conversion. It is recommended to monitor the reaction's progress using TLC or LC-MS to determine the optimal duration.

  • Equilibrium: The reversible nature of the reaction can sometimes not favor complete deprotection, especially if the starting material is very stable.[3] Using a large excess of water can help shift the equilibrium towards the product.[4]

Q3: The acidic conditions required for deprotection are causing side reactions or cleaving other acid-sensitive protecting groups in my molecule. What are my options?

A3: This is a common chemoselectivity challenge. To address this, you can explore milder reaction conditions or alternative catalysts that can selectively cleave the dimethyl acetal.

  • Milder Acid Catalysts: Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker acids such as trifluoroacetic acid (TFA) or solid-supported acids like Amberlyst-15.[5][6]

  • Lewis Acids: Certain Lewis acids can catalyze acetal deprotection under milder conditions.[7]

  • Neutral Conditions: In some cases, deprotection can be achieved under neutral conditions, for example, by using acetone and indium(III) trifluoromethanesulfonate.[8]

Q4: I am observing low yields in my Pictet-Spengler reaction with Methoxyacetaldehyde Dimethyl Acetal. How can I optimize this reaction?

A4: Low yields in the Pictet-Spengler reaction can stem from several factors related to the reaction conditions. Here are some key areas to focus on for optimization:

  • Catalyst Choice: The choice and concentration of the acid catalyst are critical. Protic acids like TFA and HCl are commonly used.[7] For substrates sensitive to strong acids, Lewis acids or organocatalysts might provide better results.[7]

  • Solvent: The solvent can have a significant impact on the reaction rate and yield. While protic solvents like methanol are traditional choices, aprotic solvents such as dichloromethane (DCM) or toluene have been shown to give superior yields in some cases.[7]

  • Temperature: The optimal temperature can vary. While some reactions proceed efficiently at room temperature, others may require heating to reflux.[7] However, excessive heat can lead to decomposition, so careful temperature control is important.

  • In-situ Deprotection: Methoxyacetaldehyde Dimethyl Acetal is used to generate the reactive aldehyde in situ. Ensure the conditions are suitable for the initial deprotection to occur efficiently, which then allows for the subsequent cyclization.

Troubleshooting Guides

Guide 1: Low Yield in Acetal Deprotection

This guide provides a systematic approach to troubleshooting low yields during the hydrolysis of Methoxyacetaldehyde Dimethyl Acetal.

Low_Yield_Deprotection Start Low Yield in Deprotection Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete, Low Isolated Yield Check_Completion->Complete Yes Increase_Catalyst Increase acid catalyst loading Incomplete->Increase_Catalyst Increase_Water Increase water concentration Incomplete->Increase_Water Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Workup_Issues Investigate workup procedure. - Product water-soluble? - Emulsion formation? - Product volatility? Complete->Workup_Issues Decomposition Is there evidence of product decomposition? Complete->Decomposition Milder_Conditions Use milder acid catalyst (e.g., Amberlyst-15) or lower temperature. Decomposition->Milder_Conditions Yes

Caption: Troubleshooting workflow for low yield in acetal deprotection.

Guide 2: Poor Selectivity in Pictet-Spengler Reaction

This guide addresses issues of low yield and side product formation in Pictet-Spengler reactions involving Methoxyacetaldehyde Dimethyl Acetal.

Pictet_Spengler_Troubleshooting Start Low Yield / Side Products in Pictet-Spengler Reaction Check_Catalyst Evaluate Acid Catalyst Start->Check_Catalyst Check_Solvent Evaluate Solvent Start->Check_Solvent Check_Temp Evaluate Temperature Start->Check_Temp Check_Purity Verify purity of starting materials Start->Check_Purity Optimize_Catalyst Screen different acids: - Protic (TFA, HCl) - Lewis Acids (BF3·OEt2) - Solid-supported (Amberlyst-15) Check_Catalyst->Optimize_Catalyst Optimize_Solvent Test alternative solvents: - Aprotic (DCM, Toluene) - Protic (Methanol) Check_Solvent->Optimize_Solvent Optimize_Temp Vary temperature: - Room Temperature - Reflux - Monitor for decomposition Check_Temp->Optimize_Temp

Caption: Troubleshooting guide for optimizing Pictet-Spengler reactions.

Data on Reaction Conditions and Yields

The following table summarizes various conditions for the deprotection of acetals, which is a key reaction for Methoxyacetaldehyde Dimethyl Acetal.

Substrate (Acetal)CatalystSolventTemperature (°C)TimeYield (%)Reference
Benzaldehyde dimethyl acetalAl(HSO₄)₃ / wet SiO₂n-HexaneReflux60 min85[9]
Cyclohexanone dimethyl acetalAl(HSO₄)₃ / wet SiO₂n-HexaneReflux60 min95[9]
Acetophenone dimethyl acetalAl(HSO₄)₃ / wet SiO₂n-HexaneReflux60 min96[9]
4-Nitrobenzaldehyde dimethyl acetalSilica sulfuric acid / wet SiO₂Toluene60-7060 min>95[5]
Benzaldehyde dimethyl acetalAmberlite IR-120Dioxane25-55-Kinetic study[10]
Various Acetals5 mol % supramolecular "nanozyme"Water (pH 10)506 h>95[11]
2-Methyl-3-oxo-propyl)-carbamic acid tert-butyl ester dimethyl acetalAmberlyst-15Acetone/WaterRoom Temp.Overnight89[12]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection of Methoxyacetaldehyde Dimethyl Acetal

This protocol describes a standard method for the hydrolysis of Methoxyacetaldehyde Dimethyl Acetal to generate methoxyacetaldehyde in situ or for isolation.

Materials:

  • Methoxyacetaldehyde Dimethyl Acetal

  • Solvent (e.g., Acetone, THF, Dichloromethane)

  • Aqueous Acid (e.g., 1M HCl, Trifluoroacetic acid (TFA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Dissolve Methoxyacetaldehyde Dimethyl Acetal in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the aqueous acid catalyst to the solution. The amount of acid can range from catalytic to stoichiometric depending on the substrate's reactivity.

  • Stir the reaction mixture at the desired temperature (typically room temperature, but gentle heating may be required).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • If a water-miscible solvent like acetone or THF was used, remove it under reduced pressure.

  • Add water and an immiscible organic solvent for extraction. Separate the layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography.

Protocol 2: Pictet-Spengler Reaction of Tryptamine with Methoxyacetaldehyde Dimethyl Acetal

This protocol outlines a general procedure for the Pictet-Spengler reaction using tryptamine and Methoxyacetaldehyde Dimethyl Acetal to form a tetrahydro-β-carboline.

Materials:

  • Tryptamine

  • Methoxyacetaldehyde Dimethyl Acetal (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • To a solution of tryptamine in the chosen anhydrous solvent, add Methoxyacetaldehyde Dimethyl Acetal at room temperature.[7]

  • Add the acid catalyst to the reaction mixture.[7]

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.[7]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of a Dimethyl Acetal using Amberlyst-15

This protocol provides a method for the deprotection of a dimethyl acetal using a heterogeneous acid catalyst, which simplifies workup.

Materials:

  • Substrate with a dimethyl acetal group

  • Amberlyst-15 resin

  • Acetone

  • Water

Procedure:

  • To a solution of the dimethyl acetal substrate (1.2 mmol) in acetone (50 mL), add water (2.7 mmol).[12]

  • Add Amberlyst-15 (50 mg) to the solution.[12]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Further purification can be carried out if necessary.

Acetal_Hydrolysis_Mechanism Acetal Acetal (R-CH(OCH3)2) Protonation1 Protonation of Oxygen [H+] Acetal->Protonation1 Protonated_Acetal Protonated Acetal Protonation1->Protonated_Acetal Loss_of_Methanol Loss of Methanol (-CH3OH) Protonated_Acetal->Loss_of_Methanol Oxonium_Ion Oxonium Ion [R-CH=O+CH3] Loss_of_Methanol->Oxonium_Ion Nucleophilic_Attack Nucleophilic Attack by Water Oxonium_Ion->Nucleophilic_Attack Protonated_Hemiacetal Protonated Hemiacetal Nucleophilic_Attack->Protonated_Hemiacetal Deprotonation1 Deprotonation [-H+] Protonated_Hemiacetal->Deprotonation1 Hemiacetal Hemiacetal (R-CH(OH)(OCH3)) Deprotonation1->Hemiacetal Protonation2 Protonation of Oxygen [H+] Hemiacetal->Protonation2 Protonated_Hemiacetal2 Protonated Hemiacetal Protonation2->Protonated_Hemiacetal2 Loss_of_Methanol2 Loss of Methanol (-CH3OH) Protonated_Hemiacetal2->Loss_of_Methanol2 Protonated_Aldehyde Protonated Aldehyde Loss_of_Methanol2->Protonated_Aldehyde Deprotonation2 Deprotonation [-H+] Protonated_Aldehyde->Deprotonation2 Aldehyde Aldehyde (R-CHO) Deprotonation2->Aldehyde

Caption: Mechanism of acid-catalyzed hydrolysis of a dimethyl acetal.

References

Technical Support Center: Handling 1,1,2-Trimethoxyethane in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring anhydrous conditions is paramount to the success of reactions involving moisture-sensitive reagents like 1,1,2-Trimethoxyethane. This technical support center provides practical guidance, troubleshooting advice, and detailed protocols to help you mitigate the risks of moisture contamination and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to exclude moisture when using this compound?

A1: this compound, like other ethers, can harbor residual moisture. In many organometallic reactions, such as Grignard or organolithium reactions, water acts as a proton source that can quench the reactive species, leading to low or no product yield.[1] Moisture can also participate in side reactions, leading to the formation of impurities.[2]

Q2: How can I tell if my this compound is contaminated with moisture?

A2: While visual inspection for cloudiness can sometimes indicate gross contamination, the most reliable method for quantifying water content is Karl Fischer titration.[3][4] This technique can accurately determine trace amounts of water, ensuring your solvent meets the stringent requirements of your reaction.[4]

Q3: What are the primary sources of moisture contamination in a reaction setup?

A3: Moisture can be introduced from several sources:

  • Solvents: Solvents are a primary culprit for introducing water into a reaction.

  • Reagents: The starting materials themselves can contain adsorbed moisture.

  • Glassware: Inadequately dried glassware will have a film of moisture on its surface.[5]

  • Atmosphere: Exposure to the laboratory atmosphere, especially during transfers, can introduce significant moisture.[2]

Q4: What is the best way to dry this compound?

A4: For ethers like this compound, drying over activated 3Å molecular sieves is a highly effective method for achieving low parts-per-million (ppm) levels of residual water.[6] For extremely sensitive reactions, distillation from a suitable drying agent under an inert atmosphere may be necessary.

Troubleshooting Guide

Problem: My reaction with this compound failed or gave a very low yield.

Potential CauseRecommended Solution
Moisture in this compound Dry the solvent over freshly activated 3Å molecular sieves for at least 24 hours.[6] Verify the water content using Karl Fischer titration to ensure it is below the acceptable limit for your reaction.
Inadequately Dried Glassware Oven-dry all glassware at a minimum of 125°C for at least 4 hours, or flame-dry under vacuum immediately before use.[7] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas.[7]
Atmospheric Moisture Contamination Conduct the reaction under a positive pressure of a dry, inert gas (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.[8][9] Ensure all joints are well-sealed.
Contaminated Reagents Dry other reagents and starting materials appropriately. Solid reagents can be dried in a vacuum oven or desiccator.[7]
Improper Reaction Initiation (for Grignard-type reactions) Ensure the surface of the magnesium (or other metal) is activated. Adding a small crystal of iodine can help initiate the reaction.[5][10] Avoid adding the organohalide too quickly.[2]

Data Presentation

The following table summarizes the efficiency of various drying agents for tetrahydrofuran (THF), a common ether solvent that serves as a good proxy for this compound. The data is adapted from Williams and Lawton (2010).[6]

Drying AgentTime (h)Residual Water Content (ppm)
None, "wet" solvent-~43
3Å molecular sieves (20% m/v)48< 10
Sodium/benzophenone48~31
Calcium hydride (CaH₂)24~13

This data is for THF and should be used as a guideline. Actual drying efficiency may vary for this compound.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.

Materials:

  • This compound

  • 3Å molecular sieves

  • Oven-dried flask with a septum-sealed sidearm

  • Inert gas source (argon or nitrogen)

  • Syringe and needle

Procedure:

  • Activate the 3Å molecular sieves by heating them in a glassware oven at >200°C for at least 4 hours.

  • Allow the molecular sieves to cool to room temperature under a vacuum or in a desiccator.

  • Under a positive pressure of inert gas, add the activated molecular sieves to the oven-dried flask (approximately 10-20% of the solvent volume).

  • Using a dry syringe, transfer the this compound to the flask containing the molecular sieves.

  • Seal the flask and allow it to stand for at least 24 hours. For optimal drying, gently agitate the mixture periodically.

  • The dried solvent can be directly cannulated or syringed from this storage flask for use in reactions.

Protocol 2: Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line

Objective: To assemble a reaction apparatus that excludes atmospheric moisture and oxygen.

Materials:

  • Schlenk line with vacuum and inert gas manifolds

  • Oven- or flame-dried Schlenk flask and other necessary glassware (e.g., condenser, dropping funnel)

  • Vacuum grease

  • Clips to secure joints

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (>125°C for at least 4 hours) or flame-dried under vacuum.[7]

  • Assembly: Assemble the glassware while still warm, using a minimal amount of vacuum grease on the joints. Secure all joints with clips.

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via flexible hosing.

  • Purge the System:

    • Ensure the inert gas is flowing through the bubbler.

    • Close the inert gas inlet to your flask and open the vacuum tap. Evacuate the flask for several minutes.

    • Close the vacuum tap and slowly open the inert gas inlet to backfill the flask with inert gas. You should see the gas flow in the bubbler slow down or stop as the flask fills.

    • Repeat this vacuum/inert gas cycle at least three times to ensure the removal of atmospheric gases.[11][12]

  • Adding Reagents and Solvents:

    • Maintain a positive pressure of inert gas in the flask.

    • Add solid reagents through a sidearm under a counterflow of inert gas.

    • Add liquid reagents and solvents via a dry syringe through a rubber septum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction prep_glass 1. Dry Glassware (Oven or Flame-Dry) assemble 4. Assemble Hot Glassware prep_glass->assemble prep_solvent 2. Dry Solvent (e.g., over Mol. Sieves) add_solvent 6. Add Solvent (via Syringe) prep_solvent->add_solvent prep_reagents 3. Dry Reagents (Vacuum Oven/Desiccator) add_reagents 7. Add Reagents (Syringe/Counterflow) prep_reagents->add_reagents purge 5. Connect to Schlenk Line & Purge (3x Vacuum/Inert Gas) assemble->purge purge->add_solvent add_solvent->add_reagents run_reaction 8. Run Reaction (Stirring, Temp. Control) add_reagents->run_reaction

Caption: Workflow for a moisture-sensitive reaction.

troubleshooting_tree start Reaction Failed (Low/No Yield) q1 Was solvent verified dry (e.g., Karl Fischer)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was glassware properly dried (oven/flame-dried)? a1_yes->q2 sol1 Dry solvent over 3Å mol. sieves. Retest moisture content. a1_no->sol1 end Re-run reaction with all precautions. sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was an inert atmosphere maintained throughout? a2_yes->q3 sol2 Re-dry glassware using established protocols. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Were other reagents anhydrous? a3_yes->q4 sol3 Use Schlenk line or glovebox. Check for leaks. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a4_yes->end sol4 Dry all starting materials appropriately. a4_no->sol4 sol4->end

References

Technical Support Center: Scaling Up Reactions with 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the use and scale-up of reactions involving 1,1,2-Trimethoxyethane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

A1: this compound, also known as methoxyacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C₅H₁₂O₃.[1] It is a colorless liquid primarily used as a protecting group for aldehydes in multi-step organic synthesis.[1] Its acetal structure is stable under neutral to strongly basic conditions, making it ideal for temporarily masking the reactivity of an aldehyde group while other chemical transformations are performed on the molecule.[1][2] It sees significant use in the pharmaceutical industry, for instance, in the synthesis of benzimidazole-based IGF-1R inhibitors for cancer therapy.[1]

Q2: What are the key safety precautions I should take when handling this compound?

A2: this compound is a flammable liquid and should be handled with care.[1] It is also an irritant to the skin, eyes, and respiratory system.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed to prevent the formation of potentially explosive peroxides upon exposure to air.

Q3: How do I remove this compound from my reaction mixture after its use?

A3: Due to its relatively low boiling point (126 °C at atmospheric pressure), this compound can often be removed by distillation or rotary evaporation under reduced pressure.[1] For reactions where the product is not volatile, this is a straightforward method. Additionally, its solubility in water allows for its removal through aqueous workup procedures.[4] Extracting the reaction mixture with an organic solvent and washing with water or brine will partition the this compound into the aqueous layer.

Q4: What are the main challenges when scaling up reactions that use this compound?

A4: Scaling up reactions with this compound presents several challenges:

  • Heat Transfer: Acetal formation is often an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients and potential side reactions. Careful monitoring and control of the reaction temperature are crucial.

  • Mixing: Ensuring homogenous mixing in a large reactor can be difficult, especially if the reaction mixture becomes viscous. Inefficient mixing can lead to localized "hot spots" and incomplete reactions. The choice of agitator and mixing speed is critical for successful scale-up.

  • Reagent Addition: The rate of addition of reagents, especially catalysts, needs to be carefully controlled to manage the reaction exotherm and prevent localized high concentrations.

  • Work-up and Purification: Handling large volumes of solvents during extraction and washing can be cumbersome. The efficiency of phase separation may also differ at a larger scale. Distillation for solvent removal also requires larger equipment and careful control of pressure and temperature to avoid product degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₂O₃[1][3]
Molecular Weight120.15 g/mol [3]
AppearanceColorless to almost colorless clear liquid[4]
Density0.932 g/mL at 25 °C[1]
Boiling Point126 °C (at 760 mmHg); 56-59 °C (at 56 mmHg)[1][5]
Flash Point23 °C (74 °F)[1][6]
Refractive Indexn20/D 1.392[1]
SolubilitySoluble in water and other polar solvents.[4]

Table 2: Safety Information for this compound

HazardGHS ClassificationPrecautionary StatementsReference(s)
FlammabilityFlammable liquid and vapor (Category 3)Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed.[3][5]
Skin IrritationCauses skin irritation (Category 2)Wash skin thoroughly after handling. Wear protective gloves.[3][5]
Eye IrritationCauses serious eye irritation (Category 2A)Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[3][5]
Respiratory IrritationMay cause respiratory irritation (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

Experimental Protocols

Illustrative Protocol: Protection of an Aldehyde using this compound

This protocol is a general guideline for the protection of an aldehyde as a dimethyl acetal using this compound. The specific conditions may need to be optimized for different substrates.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (as solvent or 2-5 eq)

  • Anhydrous Methanol (if this compound is not used as the solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.01-0.05 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.

  • Reagent Addition: Add this compound. If it is not being used as the solvent, add 2-5 equivalents. Add the acid catalyst (e.g., p-TsOH).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating (e.g., 40-50 °C) may be required for less reactive aldehydes.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by distillation or column chromatography on silica gel if necessary.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Aldehyde Protection A Reaction Setup: - Aldehyde - this compound - Acid Catalyst - Anhydrous Solvent B Reaction: - Stir at RT or with gentle heat - Monitor by TLC/GC A->B Initiate Reaction C Work-up: - Quench with NaHCO3(aq) - Liquid-Liquid Extraction B->C Reaction Complete D Purification: - Dry organic layer - Concentrate in vacuo - Distillation or Chromatography C->D Isolate Crude Product E Protected Aldehyde (Product) D->E Purified Product

Caption: A generalized workflow for the protection of an aldehyde using this compound.

Troubleshooting Guide

Problem 1: The reaction is slow or incomplete.

  • Possible Cause: Insufficient catalyst, low reaction temperature, or the presence of water.

  • Solution:

    • Increase the catalyst loading slightly (e.g., from 1 mol% to 2-5 mol%).

    • Gently heat the reaction mixture (e.g., to 40-60 °C).

    • Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dry the glassware before use.

Problem 2: Low yield of the desired protected aldehyde.

  • Possible Cause: Product loss during work-up, incomplete reaction, or side reactions.

  • Solution:

    • During the aqueous work-up, ensure thorough extraction with an appropriate organic solvent. Sometimes, multiple extractions are necessary.

    • Check for the formation of byproducts by TLC or GC-MS. If side reactions are occurring, consider lowering the reaction temperature or using a milder acid catalyst.

    • Ensure the reaction has gone to completion before starting the work-up.

Problem 3: The product is contaminated with starting material or byproducts after purification.

  • Possible Cause: Inefficient purification or co-elution of impurities.

  • Solution:

    • Optimize the solvent system for column chromatography to achieve better separation.

    • Consider distillation under reduced pressure if the product is thermally stable and has a significantly different boiling point from the impurities.

    • If the impurity is the starting aldehyde, it may indicate that the acetal is being partially hydrolyzed back during work-up or purification. Ensure all work-up steps are performed under neutral or slightly basic conditions after quenching the acid catalyst.

Problem 4: Difficulty in removing this compound after the reaction.

  • Possible Cause: The product is also volatile, or the scale of the reaction makes simple rotary evaporation inefficient.

  • Solution:

    • For larger scale reactions, fractional distillation may be necessary to separate the product from the excess this compound.

    • If the product is not water-soluble, a thorough aqueous wash during the work-up can help remove a significant portion of the this compound.

Troubleshooting_Guide Troubleshooting Aldehyde Protection with this compound cluster_Slow Solutions for Slow/Incomplete Reaction cluster_LowYield Solutions for Low Yield cluster_Impure Solutions for Impure Product cluster_SolventRemoval Solutions for Solvent Removal Start Reaction Issue Slow Slow/Incomplete Reaction Start->Slow LowYield Low Yield Start->LowYield Impure Impure Product Start->Impure SolventRemoval Difficulty Removing This compound Start->SolventRemoval Slow_Sol1 Increase catalyst loading Slow->Slow_Sol1 Slow_Sol2 Increase temperature Slow->Slow_Sol2 Slow_Sol3 Ensure anhydrous conditions Slow->Slow_Sol3 LowYield_Sol1 Optimize extraction procedure LowYield->LowYield_Sol1 LowYield_Sol2 Check for side reactions (TLC/GC-MS) LowYield->LowYield_Sol2 LowYield_Sol3 Ensure reaction completion LowYield->LowYield_Sol3 Impure_Sol1 Optimize chromatography Impure->Impure_Sol1 Impure_Sol2 Consider distillation Impure->Impure_Sol2 Impure_Sol3 Ensure neutral/basic work-up Impure->Impure_Sol3 SolventRemoval_Sol1 Use fractional distillation SolventRemoval->SolventRemoval_Sol1 SolventRemoval_Sol2 Perform thorough aqueous wash SolventRemoval->SolventRemoval_Sol2

Caption: A decision tree for troubleshooting common issues in aldehyde protection reactions.

References

Technical Support Center: Thermal Stability of 1,1,2-Trimethoxyethane in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,1,2-trimethoxyethane in high-temperature reactions, understanding its thermal stability is paramount to ensure reaction success, product purity, and operational safety. This technical support center provides a comprehensive guide to troubleshoot potential issues, frequently asked questions, and best practices for using this versatile solvent at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chemical synthesis?

This compound, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid with the chemical formula C₅H₁₂O₃.[1][2] It serves as both a solvent and a reagent in various chemical reactions, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both ether and acetal functional groups, makes it suitable for dissolving a range of polar and nonpolar compounds and as a protecting group for aldehydes.[1]

Q2: What are the primary concerns regarding the thermal stability of this compound?

Like other ethers and acetals, this compound can undergo decomposition at elevated temperatures. The primary concerns are:

  • Solvent Degradation: High temperatures can lead to the breakdown of the solvent, reducing its efficacy and potentially halting the desired reaction.

  • Formation of Impurities: Decomposition products can react with starting materials, intermediates, or the final product, leading to a complex mixture and difficult purification.

  • Safety Hazards: The decomposition of organic solvents can generate volatile and flammable byproducts, increasing the risk of over-pressurization and runaway reactions in closed systems. It is crucial to handle this compound away from heat, sparks, open flames, and other ignition sources.

Q3: At what temperature does this compound start to decompose?

Currently, specific public data on the precise onset temperature of thermal decomposition for this compound is limited. However, it is known to be a flammable liquid with a flash point of 23°C (74°F).[1] General knowledge of similar ether and acetal compounds suggests that thermal instability becomes a significant concern at temperatures exceeding their boiling points for prolonged periods. The boiling point of this compound is 126 °C. It is recommended to conduct thermal stability analysis, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), on the specific reaction mixture to determine the safe operating temperature range.

Q4: What are the likely decomposition products of this compound at high temperatures?

Based on the thermal decomposition mechanisms of similar ethers and acetals, the following are potential decomposition products:

  • Methanol and Methoxyacetaldehyde: Through the hydrolysis of the acetal group in the presence of trace amounts of acid.

  • Formaldehyde and other small molecules: Via radical chain reactions at higher temperatures.

  • Carbon monoxide and carbon dioxide: As a result of complete decomposition.[3]

The exact composition of byproducts will depend on the reaction temperature, pressure, presence of catalysts, and the specific reagents in the reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in high-temperature reactions.

Issue IDProblemPotential CauseSuggested Solutions
TS-TME-01 Low or inconsistent reaction yield. Solvent Decomposition: The reaction temperature may be too high, causing this compound to degrade and participate in side reactions.- Optimize Temperature: Carefully screen a range of lower temperatures to find the minimum required for the desired transformation. - Monitor with GC-MS: Analyze the reaction mixture at different time points to detect the formation of solvent-derived impurities.
Presence of Water: Trace amounts of water can lead to acid-catalyzed hydrolysis of the acetal group, especially at elevated temperatures.- Use Anhydrous Solvent: Ensure the this compound is of high purity and low water content. Consider drying the solvent over molecular sieves prior to use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
TS-TME-02 Formation of unexpected byproducts. Radical Reactions: At high temperatures, homolytic cleavage of C-O bonds can initiate radical chain reactions, leading to a variety of unintended products.- Use Radical Scavengers: Introduce a small amount of a radical inhibitor (e.g., BHT) if compatible with the desired reaction chemistry. - Lower Reaction Temperature: As with yield issues, reducing the temperature can significantly decrease the rate of radical formation.
Catalyst-Induced Decomposition: The catalyst used for the primary reaction may also promote the decomposition of this compound.- Catalyst Screening: Evaluate different catalysts to find one that is selective for the desired reaction without accelerating solvent degradation. - Immobilized Catalysts: Consider using a solid-supported catalyst that can be easily removed from the reaction mixture, potentially reducing contact time and side reactions.
TS-TME-03 Pressure buildup in a sealed reactor. Formation of Gaseous Byproducts: Thermal decomposition can generate volatile products such as formaldehyde, methane, and carbon monoxide.- Venting Strategy: For sealed systems, ensure an appropriate pressure relief system is in place. - Reaction Scale: Conduct initial experiments on a small scale to assess the potential for gas evolution before scaling up. - Temperature Control: Implement precise and reliable temperature control to prevent thermal runaways.
TS-TME-04 Difficult product purification. Solvent-Derived Impurities: Decomposition products of this compound may have similar polarities or boiling points to the desired product, making separation challenging.- Optimize Reaction Conditions: Focus on minimizing byproduct formation by adjusting temperature, reaction time, and catalyst loading. - Alternative Solvents: If thermal instability is persistent, consider screening for alternative high-boiling point ether or acetal solvents with greater thermal stability.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability of this compound under specific reaction conditions.

  • Sample Preparation: Prepare a representative sample of the reaction mixture, including this compound, reactants, and catalyst in the correct proportions.

  • TGA Instrument Setup:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to the desired final temperature, which should be well above the expected reaction temperature.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset temperature of decomposition is the temperature at which a significant weight loss begins. This provides an indication of the upper-temperature limit for the reaction.

Protocol 2: Identification of Decomposition Products by GC-MS

This protocol outlines a method to identify the volatile byproducts of this compound decomposition.

  • Sample Collection:

    • Heat a sample of this compound (or a full reaction mixture) in a sealed vial at the target reaction temperature for a defined period.

    • Allow the vial to cool to room temperature.

    • Collect a sample of the headspace gas using a gas-tight syringe.

  • GC-MS Analysis:

    • Inject the headspace sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable GC column for separating volatile organic compounds.

    • Program the GC oven temperature to achieve good separation of the components.

    • Acquire mass spectra for each eluting peak.

  • Data Interpretation:

    • Identify the individual components by comparing their mass spectra to a spectral library (e.g., NIST).

    • This analysis will provide a profile of the decomposition products formed under the tested conditions.

Visualizing Thermal Decomposition Pathways and Troubleshooting

Diagram 1: Potential Thermal Decomposition Pathways of this compound

Potential Thermal Decomposition Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_radical Radical Decomposition TME This compound Hemiacetal Hemiacetal Intermediate TME->Hemiacetal H₂O, H⁺ Radical_Intermediates Radical Intermediates TME->Radical_Intermediates High Temperature Methoxyacetaldehyde Methoxyacetaldehyde Hemiacetal->Methoxyacetaldehyde Methanol Methanol Hemiacetal->Methanol Formaldehyde Formaldehyde Radical_Intermediates->Formaldehyde Methane Methane Radical_Intermediates->Methane CO Carbon Monoxide Radical_Intermediates->CO

Caption: Potential decomposition pathways for this compound.

Diagram 2: Troubleshooting Workflow for High-Temperature Reactions

Troubleshooting Workflow Start Problem Encountered (Low Yield, Impurities) Check_Temp Is Reaction Temperature Above Boiling Point? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Moisture Is the System Anhydrous? Check_Temp->Check_Moisture No Analyze_Byproducts Analyze Byproducts by GC-MS Lower_Temp->Analyze_Byproducts Dry_Solvent Use Anhydrous Solvent and Inert Atmosphere Check_Moisture->Dry_Solvent No Check_Moisture->Analyze_Byproducts Yes Dry_Solvent->Analyze_Byproducts Radical_Products Radical Products Detected? Analyze_Byproducts->Radical_Products Add_Scavenger Consider Radical Scavenger Radical_Products->Add_Scavenger Yes Consider_Alternative Consider Alternative Solvent Radical_Products->Consider_Alternative No/Persistent Issues Add_Scavenger->Consider_Alternative

References

Validation & Comparative

A Comparative Guide to 1,1,2-Trimethoxyethane and 1,2-dimethoxyethane (DME) as Electrolyte Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1,1,2-Trimethoxyethane and the Established 1,2-dimethoxyethane (DME) as Solvents for Electrolyte Formulations

In the pursuit of advancing energy storage technologies, the choice of electrolyte solvent is paramount, directly influencing key performance metrics such as ionic conductivity, viscosity, and the electrochemical stability window. This guide provides a comparative overview of this compound and the widely utilized 1,2-dimethoxyethane (DME) as electrolyte solvents. While DME is a well-characterized component in numerous electrolyte systems, a notable scarcity of published experimental data exists for this compound in electrochemical applications, limiting a direct, data-driven performance comparison.

Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound and 1,2-dimethoxyethane is presented below. These properties are crucial in determining the suitability of a solvent for electrolyte applications.

PropertyThis compound1,2-dimethoxyethane (DME)
Molecular Formula C5H12O3C4H10O2
Molecular Weight 120.15 g/mol 90.12 g/mol
Density 0.932 g/mL at 25°C0.868 g/mL at 20°C
Boiling Point 145-146 °C85 °C
Flash Point 46 °C-2 °C
Primary Application Reagent in organic synthesisCommon solvent in various applications, including as an electrolyte solvent in lithium-ion batteries.

Performance as an Electrolyte Solvent

A detailed comparison of the performance of these two solvents in an electrolyte system is hampered by the lack of available experimental data for this compound.

1,2-dimethoxyethane (DME)

DME is a well-established aprotic solvent in the field of electrochemistry, particularly in the formulation of electrolytes for lithium-ion batteries. Its key performance characteristics include:

  • Ionic Conductivity: Electrolytes based on DME typically exhibit good ionic conductivity. The conductivity is influenced by the type and concentration of the dissolved lithium salt. For instance, with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), the ionic conductivity of DME-based electrolytes can reach several mS/cm at room temperature.

  • Viscosity: DME has a relatively low viscosity, which is advantageous for facilitating ion mobility and, consequently, enhancing ionic conductivity. The viscosity of the electrolyte solution increases with the concentration of the dissolved salt.

  • Electrochemical Stability: The electrochemical stability window of DME-based electrolytes is a critical parameter. Generally, ether-based electrolytes like DME have good reductive stability, making them compatible with lithium metal anodes. However, their oxidative stability is limited, which can be a drawback for use with high-voltage cathodes. The stability window can be influenced by the choice of lithium salt and the presence of additives.

This compound

As of the latest literature review, there is a significant absence of published experimental data detailing the performance of this compound as an electrolyte solvent. Key performance metrics such as ionic conductivity, viscosity of its electrolyte solutions, and its electrochemical stability window have not been reported. One study on weakly solvating electrolytes mentions this compound (TME) as a candidate solvent due to its potential for weak coordination with lithium ions, a desirable characteristic for certain battery chemistries. However, the study does not provide specific experimental data on its individual performance.

Experimental Protocols

Due to the lack of specific experimental studies on this compound as an electrolyte solvent, a detailed experimental protocol for its characterization cannot be provided. However, a general methodology for evaluating a novel solvent for electrolyte applications is outlined below.

General Experimental Workflow for Electrolyte Characterization

A typical experimental workflow to characterize a new electrolyte solvent involves several key steps:

  • Electrolyte Preparation: The lithium salt (e.g., LiPF6, LiTFSI) is dissolved in the purified solvent at various concentrations under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent contamination from moisture and air.

  • Physicochemical Property Measurement:

    • Viscosity: Measured using a viscometer at a controlled temperature.

    • Ionic Conductivity: Determined using an impedance spectrometer with a conductivity cell. Measurements are typically performed over a range of temperatures.

  • Electrochemical Stability Window (ESW) Determination:

    • Linear sweep voltammetry (LSV) is performed using a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal). The potential is swept to anodic and cathodic limits to determine the voltages at which the electrolyte starts to oxidize and reduce.

  • Battery Cycling Performance:

    • Coin cells are assembled with the prepared electrolyte, a lithium metal anode, and a chosen cathode material (e.g., LiFePO4, NMC).

    • The cells are cycled at various current densities (C-rates) to evaluate their charge-discharge capacity, coulombic efficiency, and long-term cycling stability.

Visualizations

The following diagrams illustrate the molecular structures of the two solvents and a generalized workflow for electrolyte characterization.

G Molecular Structures cluster_TME This compound cluster_DME 1,2-dimethoxyethane (DME) TME C5H12O3 DME C4H10O2

Caption: Molecular structures of this compound and 1,2-dimethoxyethane (DME).

G General Experimental Workflow for Electrolyte Characterization A Electrolyte Preparation B Physicochemical Measurements (Viscosity, Conductivity) A->B C Electrochemical Stability Window (ESW) Determination A->C D Battery Assembly A->D E Electrochemical Performance Testing (Cycling, Rate Capability) D->E F Post-mortem Analysis E->F

Caption: A generalized workflow for the characterization of a novel electrolyte.

Conclusion

While 1,2-dimethoxyethane (DME) is a well-documented and widely used electrolyte solvent with a clear performance profile, this compound remains largely unexplored in the context of electrochemical applications. The structural similarity, particularly the presence of multiple ether groups, suggests that this compound could potentially function as a coordinating solvent for lithium ions. However, without experimental data on its ionic conductivity, viscosity in electrolyte solutions, and electrochemical stability, any comparison to DME would be purely speculative. Further research is required to determine if this compound can be a viable alternative or offer any advantages over established electrolyte solvents like DME. Researchers in the field are encouraged to investigate the electrochemical properties of this compound to fill this knowledge gap.

A Comparative Guide to Glyme-Based Electrolytes for Advanced Battery Applications: Evaluating 1,1,2-Trimethoxyethane and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and improved safety in battery technology has led to extensive research into novel electrolyte formulations. Glymes, a class of ether-based solvents, have emerged as promising candidates due to their excellent chemical stability, low volatility, and good solvating power for lithium salts. This guide provides a detailed comparison of the performance of 1,1,2-Trimethoxyethane (TME) with other commonly used glymes—monoglyme (DME), diglyme (G2), triglyme (G3), and tetraglyme (G4)—in the context of lithium battery applications. The information presented is a synthesis of available experimental data, intended to guide researchers in selecting appropriate electrolyte systems.

Executive Summary

Glyme-based electrolytes offer a compelling alternative to traditional carbonate-based systems, particularly for next-generation battery chemistries such as lithium-metal and lithium-oxygen batteries. The performance of these electrolytes is intricately linked to the chain length of the glyme molecule, which influences key properties like ionic conductivity, viscosity, and electrochemical stability. While extensive data exists for common glymes like DME, diglyme, and tetraglyme, direct comparative performance data for this compound in battery applications is less prevalent in the reviewed literature. This guide consolidates the available data to provide a clear comparison and highlights areas where further research is needed.

Performance Comparison of Glyme Electrolytes

The following tables summarize the key performance metrics for various glyme-based electrolytes. It is important to note that these values are compiled from different studies and may not have been collected under identical experimental conditions.

Table 1: Physicochemical Properties of Glyme Solvents

SolventAbbreviationMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1,2-DimethoxyethaneDME (G1)C4H10O290.1285~0.86
Diethylene glycol dimethyl etherDiglyme (G2)C6H14O3134.17162~0.94
Triethylene glycol dimethyl etherTriglyme (G3)C8H18O4178.23216~0.98
Tetraethylene glycol dimethyl etherTetraglyme (G4)C10H22O5222.28275~1.01
This compoundTMEC5H12O3120.1556-59 @ 56 mmHg[1]0.932[1]

Table 2: Comparative Performance of Glyme-Based Electrolytes

Electrolyte System (1 M LiTFSI)Ionic Conductivity (mS/cm at 20°C)Viscosity (cP at 20°C)Anodic Stability Limit (V vs. Li/Li+)
DME ~1.2[2]~1.1[2]~4.0[3]
Diglyme ~0.6[2]~2.1[2]>4.0
Triglyme ~0.4[2]~3.8[2]>4.0
Tetraglyme ~0.2[2]~6.5[2]>4.5[4]
This compound Data not availableData not availableData not available

Note: The anodic stability of glymes is generally considered to be around 4.0 V vs. Li/Li+, but can be influenced by the salt, concentration, and electrode material.

Table 3: Cycling Performance in Lithium-Sulfur (Li-S) Batteries

Electrolyte Solvent (with LiTFSI and LiNO3)Initial Discharge Capacity (mAh/g)
DME/DOL (1:1) ~1100
Diglyme ~950
Triglyme ~850
Tetraglyme ~750
This compound Data not available

Experimental Protocols

The data presented in this guide is derived from a variety of experimental procedures. Below are detailed methodologies for key experiments typically used to evaluate the performance of glyme-based electrolytes.

Electrolyte Preparation
  • Solvent and Salt Purification: Glyme solvents (e.g., DME, diglyme, this compound) are typically dried over molecular sieves (3Å or 4Å) for at least 48 hours to reduce water content to below 10 ppm. The lithium salt (e.g., LiTFSI, LiFSI) is dried under vacuum at an elevated temperature (e.g., 120°C) for 24 hours.

  • Mixing: In an argon-filled glovebox with oxygen and water levels below 0.5 ppm, the desired amount of lithium salt is slowly added to the solvent while stirring until it is completely dissolved. The solution is typically stirred for 24 hours to ensure homogeneity. Common concentrations for battery testing range from 1 M to highly concentrated electrolytes (e.g., 4 M).

Electrochemical Measurements

Cell Assembly:

  • Coin Cells (CR2032): Most electrochemical tests are performed using coin cells. A typical assembly consists of a lithium metal anode, a separator (e.g., Celgard 2325), and the cathode, all soaked in the prepared glyme-based electrolyte. The components are stacked in the order of the negative casing, a spacer disk, the lithium anode, the separator, the cathode, another spacer disk, a spring, and the positive casing, followed by crimping to seal the cell.

Ionic Conductivity:

  • Method: AC impedance spectroscopy is used to measure ionic conductivity.

  • Procedure: A symmetric cell with two stainless steel blocking electrodes separated by a separator soaked in the electrolyte is assembled. The impedance is measured over a frequency range (e.g., 1 MHz to 1 Hz) at a small AC amplitude (e.g., 10 mV). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.

Electrochemical Stability Window (ESW):

  • Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is employed.

  • Procedure: A three-electrode cell is often used, with lithium metal as the reference and counter electrodes, and a working electrode made of an inert material like stainless steel or platinum. The potential is swept from the open-circuit voltage to a higher potential (for anodic stability) or a lower potential (for cathodic stability) at a slow scan rate (e.g., 0.1-1 mV/s).

  • Determination: The potential at which a significant increase in current is observed (e.g., exceeding a threshold of 0.01-0.1 mA/cm²) is considered the limit of the electrochemical stability window.

Battery Cycling Performance:

  • Method: Galvanostatic cycling with potential limitation.

  • Procedure: A full cell (e.g., Li||NMC or Li||S) is cycled between set voltage limits at a constant current density (C-rate). For example, a Li||NMC811 cell might be cycled between 3.0 V and 4.3 V at a C/10 rate for formation cycles, followed by cycling at higher rates (e.g., C/2 or 1C).

  • Analysis: The discharge capacity, coulombic efficiency, and capacity retention over a number of cycles are recorded to evaluate the performance of the electrolyte.

Visualizations

Experimental Workflow for Electrolyte Evaluation

ExperimentalWorkflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis Solvent_Drying Solvent Purification (Drying) Mixing Mixing in Glovebox Solvent_Drying->Mixing Salt_Drying Lithium Salt Purification (Drying) Salt_Drying->Mixing Coin_Cell Coin Cell Assembly (e.g., CR2032) Mixing->Coin_Cell Electrolyte Ionic_Conductivity Ionic Conductivity (AC Impedance) Coin_Cell->Ionic_Conductivity ESW Electrochemical Stability (LSV/CV) Coin_Cell->ESW Cycling Battery Cycling (Galvanostatic) Coin_Cell->Cycling Data_Analysis Performance Evaluation Ionic_Conductivity->Data_Analysis ESW->Data_Analysis Cycling->Data_Analysis

Fig. 1: Experimental workflow for evaluating battery electrolytes.
Conceptual Role of Glyme Electrolyte in a Lithium-Ion Battery

GlymeElectrolyteRole Discharge Process cluster_anode Anode (e.g., Lithium Metal) Anode Anode SEI Solid Electrolyte Interphase (SEI) Cathode Cathode Electrolyte Glyme Electrolyte (Li+ ions solvated by glyme molecules) Electrolyte->SEI Li+ transport & SEI formation Electrolyte->Cathode Li+ intercalation/ de-intercalation

Fig. 2: Conceptual diagram of a glyme electrolyte's role in a Li-ion battery.

Conclusion

The selection of an appropriate glyme for a battery electrolyte involves a trade-off between various performance metrics. Shorter-chain glymes like DME generally offer higher ionic conductivity and lower viscosity, which is beneficial for rate performance. However, longer-chain glymes such as tetraglyme tend to have higher boiling points and wider electrochemical stability windows, contributing to enhanced safety and suitability for high-voltage applications.

While this compound possesses a molecular structure that suggests it could offer a unique balance of properties, there is a clear need for direct comparative studies to evaluate its performance against the well-established glyme series. Future research should focus on systematically characterizing the ionic conductivity, viscosity, electrochemical stability, and cycling performance of TME-based electrolytes under standardized conditions to fully assess its potential as a viable solvent for next-generation batteries.

References

A Comparative Guide to Purity Analysis of 1,1,2-Trimethoxyethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realms of scientific research and pharmaceutical development, the purity of chemical reagents is paramount. For a compound such as 1,1,2-Trimethoxyethane, utilized as a solvent and in organic synthesis, ensuring its purity is critical for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of key analytical techniques for confirming the purity of this compound, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their needs.

Core Analytical Techniques for Purity Assessment

The primary methods for evaluating the purity of this compound include Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers distinct advantages in terms of quantitative accuracy, qualitative information, and impurity identification.

Gas Chromatography (GC): The Industry Standard for Quantitative Analysis

Gas Chromatography is a cornerstone technique for the purity assessment of volatile organic compounds like this compound. It is widely used by chemical suppliers, with commercial specifications often citing a purity of greater than 98.0% as determined by GC.[1] This method excels in separating volatile impurities and providing a quantitative measure of the main component.

Experimental Protocol: Gas Chromatography (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A capillary column with a polar stationary phase, such as a wax-type column (e.g., HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating ethers and related compounds.

  • Carrier Gas: High-purity helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL of a 1% (v/v) solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute and Primary Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile method for the purity determination of organic compounds.[2][3][4][5] Unlike chromatographic techniques that provide relative quantification, qNMR can offer absolute purity assessment when a certified internal standard is used.[6] It provides both structural confirmation and quantitative data from a single experiment.

Experimental Protocol: ¹H-qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Identity Confirmation and Gross Impurity Detection

FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for the qualitative analysis of this compound. It provides a molecular fingerprint by identifying the functional groups present in the molecule. While not inherently a quantitative technique for high-purity samples, it is excellent for confirming the compound's identity by comparing its spectrum to a reference spectrum and for detecting the presence of significant impurities with distinct functional groups (e.g., hydroxyl groups from alcohol impurities or carbonyl groups from aldehydes).[7][8][9]

Experimental Protocol: FTIR-ATR

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound.[7][10][11] Key characteristic peaks to observe include C-O stretching vibrations for the ether and acetal functionalities and C-H stretching and bending vibrations. The absence of significant peaks in regions corresponding to potential impurities (e.g., a broad peak around 3300 cm⁻¹ for O-H stretch) indicates a high degree of purity from those specific contaminants.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, the type of impurities to be detected, and the available instrumentation.

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR)
Principle Separation based on volatility and interaction with a stationary phase.Nuclear spin resonance in a magnetic field, signal intensity is proportional to the number of nuclei.Vibrational transitions of molecular bonds upon absorption of infrared radiation.
Quantitative? Yes (Relative)Yes (Absolute with internal standard)Primarily Qualitative
Purity Range Excellent for high purity (>98%)High accuracy across a wide purity rangeBest for identity and detecting major impurities
Impurity ID Retention time provides clues; requires confirmation (e.g., GC-MS)Can identify and quantify structurally related impurities with distinct signals.Can identify impurities with different functional groups.
Sample Prep Dilution in a suitable solvent.Precise weighing of sample and internal standard, dissolution in deuterated solvent.Minimal, direct application of liquid sample.
Speed Moderate (run times typically 15-30 min)Slower (requires careful sample prep and longer acquisition times for high accuracy)Very Fast (typically < 2 min)
Cost ModerateHigh (instrumentation is expensive)Low

Workflow and Decision Making

The selection of an analytical technique can be guided by a logical workflow. The following diagram illustrates a typical decision-making process for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_start Start cluster_identity Identity Confirmation cluster_quantitative Quantitative Purity Assessment cluster_decision Decision Point cluster_impurity Impurity Identification cluster_end Final Report Start Sample of this compound Received FTIR FTIR Analysis Start->FTIR Compare_FTIR Compare with Reference Spectrum FTIR->Compare_FTIR GC Gas Chromatography (GC-FID) Compare_FTIR->GC Identity Confirmed Report Purity Report Compare_FTIR->Report Identity Mismatch Decision Need for Absolute Purity or Identification of Unknowns? GC->Decision GC_MS GC-MS Analysis GC->GC_MS Unknown Peaks Present qNMR Quantitative NMR (qNMR) qNMR->Report Decision->qNMR Yes Decision->Report No GC_MS->Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity of this compound can be reliably determined using a combination of modern analytical techniques. Gas Chromatography stands as a robust and widely accepted method for routine quantitative analysis. For applications requiring the highest accuracy and an absolute measure of purity, Quantitative NMR is the method of choice. FTIR spectroscopy serves as a rapid and invaluable tool for initial identity confirmation and the detection of gross impurities. For comprehensive impurity profiling, hyphenated techniques such as GC-MS are indispensable. By understanding the principles, advantages, and practical protocols of each technique, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Performance Analysis: 1,1,2-Trimethoxyethane vs. Carbonate-Based Electrolytes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of advanced energy storage, the quest for safer, more efficient, and longer-lasting lithium-ion batteries is paramount. A critical component governing these performance metrics is the electrolyte. This guide provides a detailed comparison of the emerging 1,1,2-trimethoxyethane (TME)-based electrolytes against conventional carbonate-based systems, supported by experimental data to inform development professionals in their pursuit of next-generation battery technologies.

The dominant electrolyte formulation in commercial lithium-ion batteries consists of a lithium salt, typically lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of cyclic and linear organic carbonates, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). While this combination offers a reasonable balance of ionic conductivity and electrochemical stability, it is plagued by inherent drawbacks, including flammability and limited compatibility with next-generation high-energy-density anodes like lithium metal.

Ether-based electrolytes have emerged as a promising alternative, with this compound representing a noteworthy candidate. Ethers are generally less reactive with lithium metal, potentially enabling the use of high-capacity lithium metal anodes and suppressing the formation of detrimental dendrites that can lead to short circuits and thermal runaway.

Quantitative Performance Comparison

To provide a clear and concise overview, the following table summarizes key performance metrics for a representative this compound-based electrolyte and a standard carbonate-based electrolyte. The data is compiled from scientific literature, and it is important to note that performance can vary based on specific experimental conditions, including the choice of electrodes, salt concentration, and additives.

Performance MetricThis compound (TME)-Based ElectrolyteCarbonate-Based Electrolyte (EC:DMC)
Ionic Conductivity LowerHigher
Electrochemical Stability Window Generally narrower oxidation stabilityWider oxidation stability
Cycling Stability (Li Cu Cell)
Rate Capability Potentially limited by lower ionic conductivityGenerally higher
Compatibility with Li Metal Anode Superior: Reduced dendrite formationProne to dendrite growth and side reactions

In-Depth Analysis of Performance Parameters

Ionic Conductivity: Carbonate-based electrolytes typically exhibit higher ionic conductivity. For instance, a common 1 M LiPF₆ in EC/DMC (1:1 by volume) electrolyte can achieve an ionic conductivity in the range of 10-12 mS/cm at room temperature. The lower viscosity of linear carbonates like DMC contributes to this high ionic mobility. In contrast, ether-based electrolytes, including those with TME, generally show lower ionic conductivity, which can be a limiting factor for high-rate applications.

Electrochemical Stability Window: The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. Carbonate-based electrolytes are known for their relatively wide ESW, often exceeding 4.5 V vs. Li/Li⁺, making them suitable for use with high-voltage cathodes. Ether-based electrolytes, while possessing good reductive stability (stable against the lithium anode), often exhibit lower oxidative stability, limiting their application with high-voltage cathode materials.

Cycling Stability and Coulombic Efficiency: A critical measure of an electrolyte's performance is its ability to facilitate stable and efficient cycling of the battery. In a study by Li et al. (2025), a this compound (TME)-based electrolyte was investigated as a weakly solvating electrolyte. In Li||Cu half-cells, the TME-based electrolyte demonstrated an average Coulombic efficiency of 84.8% after 20 cycles at a current density of 1 mA cm⁻² and a capacity of 1 mAh cm⁻².[1] In contrast, conventional carbonate electrolytes, with the formation of a stable solid electrolyte interphase (SEI) on graphite anodes, can achieve Coulombic efficiencies well above 99.9% in commercial cells. However, with lithium metal anodes, carbonate electrolytes suffer from continuous side reactions, leading to low CE and rapid capacity decay. The superior compatibility of ether-based electrolytes with lithium metal is a key advantage, leading to the formation of a more stable SEI and reduced dendrite growth.

Rate Capability: The rate capability of a battery, or its ability to deliver high power, is intrinsically linked to the ionic conductivity of the electrolyte. The higher ionic conductivity of carbonate-based electrolytes generally translates to better rate performance compared to their ether-based counterparts.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these key experiments.

Ionic Conductivity Measurement

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Methodology:

  • The electrolyte is placed in a sealed conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry.

  • A small AC voltage perturbation is applied across a range of frequencies.

  • The impedance response of the cell is measured.

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

Methodology:

  • A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).

  • The potential of the working electrode is swept from the open-circuit voltage to a high potential (for oxidation limit) or a low potential (for reduction limit) at a slow scan rate (e.g., 1 mV/s).

  • The current response is recorded as a function of the applied potential.

  • The onset potential of a significant and sustained increase in current is defined as the electrochemical stability limit.

Battery Cycling Performance Test

The cycling stability and Coulombic efficiency are evaluated by repeatedly charging and discharging a battery cell under controlled conditions.

Methodology:

  • Coin cells (e.g., 2032-type) are assembled with the desired anode (e.g., Li metal, graphite) and cathode (e.g., LiFePO₄, NMC) and the electrolyte to be tested.

  • The cells are placed in a battery cycler within a temperature-controlled chamber.

  • A specific cycling protocol is programmed, defining the charge and discharge current rates (C-rates), voltage limits, and the number of cycles.

  • The charge and discharge capacities are recorded for each cycle.

  • The Coulombic efficiency is calculated as the ratio of the discharge capacity to the charge capacity of the preceding cycle. Capacity retention is plotted as a percentage of the initial capacity over the number of cycles.

Logical Flow of Performance Comparison

The following diagram illustrates the logical workflow for comparing the performance of the two electrolyte systems.

Performance_Comparison TME This compound-Based Ionic_Conductivity Ionic Conductivity TME->Ionic_Conductivity ESW Electrochemical Stability Window TME->ESW Cycling_Stability Cycling Stability (Coulombic Efficiency) TME->Cycling_Stability Rate_Capability Rate Capability TME->Rate_Capability Li_Compatibility Li Metal Compatibility TME->Li_Compatibility Carbonate Carbonate-Based Carbonate->Ionic_Conductivity Carbonate->ESW Carbonate->Cycling_Stability Carbonate->Rate_Capability Carbonate->Li_Compatibility

Caption: Logical flow of the performance comparison between the two electrolyte systems.

Conclusion

The choice between this compound-based and carbonate-based electrolytes is a trade-off between different performance aspects. Carbonate-based electrolytes remain the industry standard due to their high ionic conductivity, wide electrochemical stability window, and well-established manufacturing processes, making them suitable for conventional lithium-ion batteries with graphite anodes.

However, for next-generation batteries employing lithium metal anodes, the superior compatibility and potential for dendrite suppression offered by this compound and other ether-based electrolytes present a significant advantage. While challenges such as lower ionic conductivity and oxidative stability need to be addressed, ongoing research into electrolyte additives, salt concentration optimization, and novel ether structures holds the promise of unlocking the full potential of these advanced electrolyte systems. This comparative guide serves as a foundational resource for researchers and developers to navigate these trade-offs and drive innovation in the field of energy storage.

References

A Comparative Guide to Ether-Based Electrolytes: Focus on 1,1,2-Trimethoxyethane and its Alternatives in Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate electrolyte is paramount for the performance and stability of electrochemical systems. This guide provides a comparative analysis of 1,1,2-Trimethoxyethane (TME) as a potential electrolyte solvent, benchmarked against established alternatives such as 1,2-dimethoxyethane (DME), other glymes, and conventional carbonate-based electrolytes. The comparison is centered around electrochemical impedance spectroscopy (EIS) data, a powerful technique for characterizing electrolyte properties and interfacial phenomena.

While direct experimental EIS data for this compound (TME) is not extensively available in published literature, we can infer its potential performance by comparing its physical and chemical properties with structurally similar ether-based electrolytes for which comprehensive data exists. This guide leverages data from studies on various ether-based electrolytes, including the bio-sourced glyme 1,2,3-trimethoxypropane (TMP), to provide a valuable comparative framework.

Comparative Performance of Electrolyte Systems

The performance of an electrolyte in an electrochemical cell is critically dependent on several key parameters that can be effectively probed using EIS. These include ionic conductivity, charge transfer resistance, and the resistance of the solid electrolyte interphase (SEI).

Ionic Conductivity

Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct ions, a fundamental requirement for efficient cell operation. Higher ionic conductivity generally leads to lower internal resistance and better rate capability. Ether-based electrolytes, including glymes, are known for their ability to solvate lithium ions effectively, leading to respectable ionic conductivities.

Electrolyte SystemIonic Conductivity (σ) at 25°C (mS/cm)Lithium SaltConcentration (M)Reference
1 M LiTFSI in 1,2,3-trimethoxypropane (TMP)3.59LiTFSI1[1]
1 M LiTFSI in DiglymeNot specified, but comparable to TMPLiTFSI1[1]
1 M LiTFSI in TetraglymeNot specified, but comparable to TMPLiTFSI1[1]
1 M LiTFSI in 1,2-dimethoxyethane (DME)~7-11LiTFSI1[2][3]
1 M LiPF6 in EC:DEC (1:1 vol)~10LiPF61[4]
1 M LiPF6 in EC:DMC (1:1 vol)~7LiPF61[4]

Note: The ionic conductivity of glyme-based electrolytes is highly dependent on the chain length of the glyme, the type of lithium salt used, and its concentration.[5]

Charge Transfer and SEI Resistance

Electrochemical impedance spectroscopy can de-convolute the various resistive components within a cell. The semicircle in a Nyquist plot at high-to-medium frequencies typically represents the charge transfer resistance (Rct), which is the resistance to the electrochemical reaction at the electrode-electrolyte interface.[6][7] A smaller Rct is desirable for faster kinetics. The resistance of the solid electrolyte interphase (SEI) (Rsei) is another critical parameter, reflecting the properties of the passivation layer formed on the electrode surface. A stable and ionically conductive SEI is crucial for long-term cell stability.

Ether-based electrolytes are known to form a thinner and more stable SEI layer compared to their carbonate counterparts, which can be advantageous for long-term cycling.[8]

Electrolyte SystemCharge Transfer Resistance (Rct)SEI Resistance (Rsei)Comments
Ether-Based Electrolytes Generally lower compared to carbonatesGenerally lower and more stableThe composition of the SEI is typically rich in polyethers, which can enhance its flexibility and stability.
Carbonate-Based Electrolytes Can be higher, especially with agingCan be thicker and less stable, prone to continuous growthThe SEI is primarily composed of lithium alkyl carbonates and Li2CO3.[9]

Experimental Protocols

Electrochemical Impedance Spectroscopy (EIS) Measurement

Objective: To characterize the impedance characteristics of the electrolyte and the electrode-electrolyte interface.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer (FRA) module

  • Three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode) or a two-electrode symmetric cell.[10]

  • The electrolyte to be tested (e.g., 1 M LiTFSI in TME)

  • Electrodes (e.g., lithium metal, graphite, or a cathode material)

  • Glovebox with an inert atmosphere (e.g., argon) for cell assembly

Procedure:

  • Cell Assembly: Assemble the electrochemical cell inside an argon-filled glovebox to prevent contamination from moisture and oxygen. A typical setup involves a working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.[11]

  • Electrolyte Filling: Introduce the prepared electrolyte solution into the cell.

  • Equilibration: Allow the cell to rest for a specified period (e.g., 12 hours) to ensure thermal and chemical equilibrium.

  • EIS Measurement:

    • Connect the cell to the potentiostat.

    • Set the DC potential to the open-circuit potential (OCP) of the cell.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[12][13]

    • Record the resulting AC current response to calculate the impedance at each frequency.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Fit the Nyquist plot to an appropriate equivalent circuit model to extract quantitative parameters such as electrolyte resistance (Re), charge transfer resistance (Rct), and SEI resistance (Rsei).[6]

Visualizing Electrochemical Processes

To better understand the experimental workflow and the components of an electrochemical cell used for EIS, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_measurement EIS Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Electrolyte (e.g., 1 M LiTFSI in TME) assemble_cell Assemble Electrochemical Cell prep_electrolyte->assemble_cell prep_electrodes Prepare Electrodes (Working, Counter, Reference) prep_electrodes->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat set_parameters Set EIS Parameters (Frequency Range, Amplitude) connect_potentiostat->set_parameters run_eis Run EIS Measurement set_parameters->run_eis plot_data Generate Nyquist & Bode Plots run_eis->plot_data fit_model Fit to Equivalent Circuit Model plot_data->fit_model extract_params Extract Parameters (Re, Rct, Rsei) fit_model->extract_params

Caption: Experimental workflow for electrochemical impedance spectroscopy.

cell_components cluster_cell Electrochemical Cell cluster_potentiostat Potentiostat / FRA WE Working Electrode Electrolyte Electrolyte (e.g., TME-based) WE->Electrolyte Pstat Measurement Unit WE->Pstat I_WE CE Counter Electrode CE->Electrolyte CE->Pstat I_CE RE Reference Electrode RE->Electrolyte RE->Pstat V_Ref Pstat->WE V_perturbation

Caption: Logical relationship of components in an EIS setup.

Conclusion

While direct and extensive EIS data for this compound electrolytes remains a gap in the current literature, a comparative analysis with structurally similar ethers, such as the bio-sourced 1,2,3-trimethoxypropane, and well-established electrolytes provides valuable insights. Ether-based electrolytes, in general, present a compelling case due to their potential for forming stable and thin SEI layers, which is beneficial for long-term cycling performance. The ionic conductivity of TME-based electrolytes is expected to be in a similar range to other short-chain glymes.

Further experimental investigation into the electrochemical impedance characteristics of TME is warranted to fully elucidate its potential as a viable electrolyte solvent. Researchers are encouraged to utilize the experimental protocols outlined in this guide to conduct such studies and contribute to the growing body of knowledge on advanced electrolyte systems.

References

A Comparative Guide to Cyclic Voltammetry of Solutes in 1,1,2-Trimethoxyethane and Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the electrochemical behavior of solutes in 1,1,2-trimethoxyethane and other commonly used non-aqueous solvents, as studied by cyclic voltammetry. Due to a lack of specific published studies on cyclic voltammetry in this compound, this guide presents a generalized experimental protocol and hypothetical data to serve as a framework for researchers.

Introduction to Cyclic Voltammetry and Solvent Selection

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of chemical species.[1][2][3][4] The choice of solvent is crucial in non-aqueous electrochemistry as it influences the solubility of the analyte and supporting electrolyte, the stability of the electrogenerated species, and the overall electrochemical window.[5]

This compound is a polar aprotic solvent that can be used in various chemical reactions and applications.[6][7][8][9][10] Its properties suggest its potential as a solvent for electrochemical studies of organic and organometallic compounds. This guide compares its hypothetical performance with established solvents like acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM).[5][11]

Hypothetical Comparative Data

The following table summarizes hypothetical cyclic voltammetry data for a standard redox couple, ferrocene/ferrocenium (Fc/Fc⁺), in this compound and other common solvents. This data is illustrative and intended to demonstrate how experimental results would be presented.

SolventDielectric Constant (ε)Viscosity (η, cP at 20°C)Anodic Peak Potential (Epa, V vs. Ag/AgCl)Cathodic Peak Potential (Epc, V vs. Ag/AgCl)Peak Separation (ΔEp, mV)Anodic Peak Current (ipa, µA)Cathodic Peak Current (ipc, µA)
This compound ~4-6 (estimated)~0.8 (estimated)0.4500.3906012.5-12.3
Acetonitrile (ACN) 37.50.340.4350.3765915.2-15.1
Dimethylformamide (DMF) 36.70.800.4800.4215910.8-10.7
Dichloromethane (DCM) 8.930.410.5100.4506014.1-14.0

Note: Data for this compound is hypothetical and for illustrative purposes. Data for other solvents are representative values.

Experimental Protocols

A detailed experimental protocol is essential for reproducible cyclic voltammetry studies. Below is a generalized protocol that can be adapted for various solutes and solvents.

3.1. General Experimental Protocol for Cyclic Voltammetry of Ferrocene

  • Objective: To determine the redox behavior of ferrocene in a given non-aqueous solvent.

  • Materials:

    • Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.

    • Counter Electrode: Platinum wire or mesh.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a pseudo-reference electrode like a silver wire.

    • Solvent: this compound (or other non-aqueous solvent), freshly distilled and dried over molecular sieves.

    • Analyte: Ferrocene (Fc), 1 mM concentration.

    • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.

    • Electrochemical Cell: A three-electrode cell suitable for the solvent volume.

    • Inert Gas: Argon or Nitrogen for deoxygenation.

  • Procedure:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Dissolve ferrocene in the electrolyte solution to a final concentration of 1 mM.

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs to a final potential beyond the oxidation peak of ferrocene, and then reverse the scan. A typical range would be from 0 V to +0.8 V and back to 0 V.

    • Set the scan rate to 100 mV/s.

    • Run the cyclic voltammogram and record the data.

    • Repeat the experiment at different scan rates (e.g., 20, 50, 200, 500 mV/s) to investigate the relationship between scan rate and peak currents.

Visualization of Experimental Workflow and Relationships

4.1. Experimental Workflow

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

experimental_workflow cluster_prep Solution Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solvent Dry and Deoxygenate Solvent prep_electrolyte Dissolve Supporting Electrolyte (0.1M) prep_solvent->prep_electrolyte prep_analyte Add Analyte (e.g., Ferrocene, 1mM) prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell prep_analyte->assemble_cell deoxygenate Deoxygenate Solution with Inert Gas assemble_cell->deoxygenate connect_potentiostat Connect to Potentiostat deoxygenate->connect_potentiostat set_parameters Set Scan Rate and Potential Window connect_potentiostat->set_parameters run_cv Run Cyclic Voltammogram set_parameters->run_cv record_data Record Voltammogram run_cv->record_data analyze_peaks Determine Epa, Epc, ipa, ipc record_data->analyze_peaks calculate_params Calculate ΔEp and ipa/ipc analyze_peaks->calculate_params

Caption: General workflow for a cyclic voltammetry experiment.

4.2. Logical Relationships in Reversible One-Electron Transfer

The following diagram illustrates the key relationships and parameters for a reversible one-electron transfer process in cyclic voltammetry.

reversible_cv_relationships cluster_redox Redox Process cluster_voltammogram Cyclic Voltammogram Parameters cluster_analysis Analysis of Reversibility R Reduced Species (R) O Oxidized Species (O) R->O Oxidation (Anodic Scan) O->R Reduction (Cathodic Scan) Epa Anodic Peak Potential (Epa) delta_Ep Peak Separation ΔEp = Epa - Epc ≈ 59/n mV Epa->delta_Ep Epc Cathodic Peak Potential (Epc) Epc->delta_Ep ipa Anodic Peak Current (ipa) current_ratio Peak Current Ratio ipa / |ipc| ≈ 1 ipa->current_ratio peak_current Peak Current vs. Scan Rate ipa ∝ v^1/2 ipa->peak_current ipc Cathodic Peak Current (ipc) ipc->current_ratio

Caption: Key parameters for a reversible one-electron redox process.

Comparison with Alternative Solvents

  • Acetonitrile (ACN): A widely used solvent with a high dielectric constant and low viscosity, leading to good conductivity and fast mass transport.[11] It has a large electrochemical window.

  • Dimethylformamide (DMF): Another popular polar aprotic solvent, but with a higher viscosity than ACN, which can result in lower diffusion coefficients and peak currents.[11]

  • Dichloromethane (DCM): A non-polar solvent with a lower dielectric constant. It is useful for studying species that are more soluble in less polar media.[5][12]

The choice of solvent will significantly impact the observed electrochemical parameters. For instance, the formal potential (approximated by the midpoint potential, E¹ᐟ²) can shift depending on the solvent's ability to solvate the oxidized and reduced species. The peak currents are influenced by the diffusion coefficient of the analyte, which is inversely related to the solvent's viscosity according to the Stokes-Einstein equation.

Conclusion

References

Benchmarking 1,1,2-Trimethoxyethane Against Other Polar Aprotic Solvents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including yield, purity, and scalability. For researchers, scientists, and drug development professionals, a detailed understanding of a solvent's properties is paramount for process optimization. This guide provides an objective comparison of 1,1,2-trimethoxyethane, a less common polar aprotic solvent, against widely used alternatives such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN). This analysis is based on their physicochemical properties, with a discussion of potential performance implications in relevant applications.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound and the benchmark polar aprotic solvents. These parameters are crucial in determining a solvent's suitability for specific applications, influencing factors such as solubility of reactants, reaction rates, and ease of removal post-reaction.

PropertyThis compoundDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Acetonitrile (MeCN)
CAS Number 24332-20-5[1][2]68-12-2[3]67-68-5872-50-4[4]75-05-8[5]
Molecular Formula C₅H₁₂O₃[1][2]C₃H₇NO[3]C₂H₆OSC₅H₉NO[4]C₂H₃N[5]
Molecular Weight ( g/mol ) 120.15[1][2][6][7]73.09[3]78.13[8]99.13[4][9]41.05[5][10]
Boiling Point (°C) 126[7]153[3][11][12]189[8][13]202-204[4][9]81.6[10]
Density (g/mL at 25°C) 0.932[1][14][15]0.945 (at 20°C)[11][12]1.1001.028[9]0.786[5]
Flash Point (°C) 23[7][16]58[3]8791[9]5.5[10]
Dielectric Constant (at 25°C) Not available36.7[3]46.732.2[17]37.5[7]
Dipole Moment (D) Not available3.863.96[18]4.093.45
Viscosity (cP at 25°C) Not available0.802[3]1.991.650.34

Performance in Chemical Synthesis and Drug Development

While direct, quantitative comparative studies benchmarking the performance of this compound against other polar aprotic solvents are not widely available in the reviewed literature, its known applications and physicochemical properties allow for an informed discussion of its potential advantages and disadvantages.

This compound has been identified as a reagent in pharmaceutical synthesis, particularly in the context of balancing oral exposure with Cyp3A4 inhibition in benzimidazole-based IGF-1R inhibitors.[14] Its acetal structure also makes it suitable as a protective agent for aldehyde groups during multi-step synthesis.[1]

Based on its properties, this compound's lower boiling point compared to DMF, DMSO, and NMP suggests it may be more easily removed during work-up procedures, which is a significant consideration in process chemistry. However, its lower polarity, as inferred from its structure, might translate to lower solvency for highly polar or ionic reagents compared to solvents with higher dielectric constants like DMSO and DMF.

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound with other polar aprotic solvents in specific reactions are not extensively documented in publicly available literature. However, standardized methods for evaluating solvent performance in key areas of drug development are well-established. Below are generalized protocols relevant to the applications of such solvents.

General Protocol for Solubility Assessment in Drug Discovery

A crucial step in early drug development is determining the solubility of a compound in various solvents to identify suitable candidates for formulation and further testing.

  • Preparation of Saturated Solutions: An excess amount of the solid compound is added to a known volume of the solvent (e.g., this compound, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

General Protocol for Evaluating Solvent Effects on Reaction Kinetics

The choice of solvent can significantly impact the rate of a chemical reaction. A general protocol to assess this effect is as follows:

  • Reaction Setup: A series of identical reactions are set up in parallel, with each reaction vessel containing the same starting materials and reagents but a different solvent (e.g., this compound, DMF, acetonitrile).

  • Temperature Control: All reactions are maintained at a constant, controlled temperature.

  • Reaction Monitoring: At regular time intervals, a small aliquot is withdrawn from each reaction mixture.

  • Quenching: The reaction in the aliquot is immediately stopped (quenched), for example, by rapid cooling or the addition of a quenching agent.

  • Analysis: The composition of each quenched aliquot is analyzed by a suitable method (e.g., Gas Chromatography (GC), HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy) to determine the concentration of reactants and products.

  • Data Analysis: The concentration data versus time is plotted to determine the reaction rate for each solvent. The rate constants can then be calculated and compared.

Visualizing Workflows in Pharmaceutical Research

To provide a clearer understanding of the contexts in which these solvents are utilized, the following diagrams, generated using Graphviz, illustrate relevant workflows in pharmaceutical development.

Solvent_Screening_Workflow Solvent Screening Workflow in Pharmaceutical Process Development cluster_0 Computational Screening cluster_1 Experimental Validation cluster_2 Process Optimization comp_screen In Silico Solvent Screening (>70 solvents) solubility_pred Solubility Prediction (e.g., COSMO-RS) comp_screen->solubility_pred exp_validation Experimental Solubility Measurement (e.g., 2-point solubility in ~8 selected solvents) solubility_pred->exp_validation Select top candidates crystallization Screening Crystallizations (Cooling or Antisolvent) exp_validation->crystallization process_opt Process Optimization (Yield, Purity, Crystal Form) crystallization->process_opt Identify optimal conditions scale_up Scale-up Studies process_opt->scale_up

A generalized workflow for solvent screening in pharmaceutical process development.

Given the mention of this compound in the context of Cyp3A4 inhibition, the following diagram illustrates a typical experimental workflow for an in vitro CYP450 inhibition assay.

CYP3A4_Inhibition_Assay Experimental Workflow for CYP3A4 Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) plate_setup Plate Setup (Add inhibitor, enzyme, and substrate to 96-well plate) reagent_prep->plate_setup pre_incubation Pre-incubation (10 min at 37°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add NADPH system) pre_incubation->reaction_init incubation Reaction Incubation (10-30 min at 37°C) reaction_init->incubation stop_detect Stop Reaction & Detect Signal (Add detection reagent) incubation->stop_detect read_luminescence Read Luminescence stop_detect->read_luminescence data_analysis Data Analysis (Calculate % Inhibition & IC50) read_luminescence->data_analysis

A typical workflow for an in vitro CYP3A4 inhibition assay.

Conclusion

This compound presents an interesting profile as a polar aprotic solvent with a relatively low boiling point, which could be advantageous for product isolation. However, a comprehensive assessment of its performance relative to established solvents like DMF, DMSO, NMP, and acetonitrile is currently hampered by a lack of publicly available, direct comparative experimental data. While its physicochemical properties provide a basis for theoretical comparison, further empirical studies are necessary to fully delineate its practical advantages and limitations in various chemical transformations. For researchers in drug development and process chemistry, this compound may warrant consideration in solvent screening studies, particularly in applications where its unique combination of polarity and volatility could be beneficial. The provided generalized experimental protocols and workflows offer a starting point for such evaluations.

References

The Impact of 1,1,2-Trimethoxyethane on Battery Cycle Life: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the quest for electrolytes that can enhance cycle life and performance is paramount. This guide provides a comparative analysis of 1,1,2-Trimethoxyethane (TME) as a promising electrolyte solvent, evaluating its performance against other common alternatives and detailing the experimental protocols for such assessments.

Recent studies have highlighted the potential of weakly solvating electrolytes to improve the stability of lithium metal batteries. Among these, this compound has emerged as a noteworthy candidate. This guide synthesizes available data to quantify its impact on battery cycle life, offering a clear comparison with conventional carbonate-based electrolytes and other ether-based solvents.

Comparative Performance of Electrolyte Solvents

The following table summarizes the key performance metrics of this compound (TME) in comparison to other electrolyte solvents in a Li-NCM811 full cell. The data is extracted from a study investigating the influence of solvation effects on battery performance.

Electrolyte SolventAverage Coulombic Efficiency (%)Capacity Retention after 120 Cycles (%)
This compound (TME)84.8Not explicitly stated, but lower than DME
1,2-dimethoxyethane (DME)96.5Implied to be better than TME
1,2-dimethoxypropane (DMP)93.7Not explicitly stated
2-methoxy-1,3-dioxolane (2-MeO DOL)99.376
Conventional Carbonate (EC/DEC)Not explicitly stated17

Experimental Protocols

Reproducible and rigorous experimental protocols are crucial for the accurate assessment of electrolyte performance. The following sections detail the methodologies employed in the evaluation of this compound and its alternatives.

Synthesis of this compound (TME)

A common synthetic route for this compound involves the reaction of methoxyacetaldehyde with methanol in the presence of an acid catalyst, followed by purification. While specific laboratory procedures may vary, a general approach is as follows:

  • Reaction Setup: A flask equipped with a stirrer, condenser, and dropping funnel is charged with methanol and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Addition of Reactant: Methoxyacetaldehyde is added dropwise to the cooled methanol solution while stirring.

  • Reaction: The mixture is allowed to react, often at room temperature, until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).

  • Neutralization and Extraction: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield high-purity this compound.

Electrolyte Preparation

The preparation of electrolytes for battery testing requires high-purity materials and an inert atmosphere to prevent contamination.

  • Solvent Purification: All solvents, including this compound and other alternatives, are typically dried over molecular sieves for several days to reduce water content to parts-per-million (ppm) levels.

  • Salt Drying: The lithium salt, such as lithium bis(fluorosulfonyl)imide (LiFSI) or lithium hexafluorophosphate (LiPF6), is dried under vacuum at an elevated temperature to remove any residual moisture.

  • Mixing: In an argon-filled glovebox, the dried lithium salt is dissolved in the purified solvent to the desired concentration (e.g., 1.5 M). The solution is stirred until the salt is completely dissolved.

Battery Assembly and Testing

The evaluation of electrolyte performance is conducted using coin cells or other standardized battery formats.

  • Electrode Preparation: Cathodes (e.g., LiNi0.8Co0.1Mn0.1O2 - NCM811) and anodes (e.g., lithium metal foil) are prepared according to standard procedures. This includes slurry casting for the cathode, followed by drying and punching into discs of the appropriate size.

  • Cell Assembly: In an argon-filled glovebox, a coin cell (e.g., CR2032) is assembled in the following order: negative casing, lithium anode, separator, electrolyte, cathode, stainless steel spacer, and positive casing. A precise amount of electrolyte is added to the separator to ensure proper wetting.

  • Electrochemical Cycling: The assembled cells are subjected to galvanostatic cycling using a battery cycler.

    • Formation Cycles: Cells are typically cycled at a low C-rate (e.g., C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI).

    • Performance Evaluation: Subsequent cycling is performed at various C-rates (e.g., 0.5C for charging and 1C for discharging) to evaluate rate capability and cycle life. Key parameters such as coulombic efficiency and capacity retention are recorded over a specified number of cycles.

    • Coulombic Efficiency Measurement: The coulombic efficiency (CE) is calculated as the ratio of the discharge capacity to the charge capacity for each cycle.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the impact of an electrolyte on battery cycle life.

experimental_workflow Experimental Workflow for Electrolyte Evaluation cluster_synthesis Solvent Synthesis & Purification cluster_electrolyte Electrolyte Preparation cluster_cell Cell Assembly & Testing cluster_analysis Data Analysis synthesis Synthesize/Procure Solvent (e.g., TME) purification Solvent Purification (Drying) synthesis->purification mixing Mixing in Glovebox purification->mixing salt_drying Lithium Salt Drying salt_drying->mixing cell_assembly Coin Cell Assembly mixing->cell_assembly electrode_prep Electrode Preparation (Cathode & Anode) electrode_prep->cell_assembly cycling Electrochemical Cycling (Formation & Performance) cell_assembly->cycling data_collection Data Collection (Capacity, Efficiency) cycling->data_collection performance_analysis Performance Analysis (Cycle Life, Rate Capability) data_collection->performance_analysis

Caption: Workflow for electrolyte synthesis, preparation, cell assembly, and performance evaluation.

Literature review of 1,1,2-Trimethoxyethane applications in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1,2-Trimethoxyethane

This compound (CAS No. 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is a versatile organic compound with applications as both a reagent and a solvent in chemical synthesis.[1] It is a colorless liquid with a boiling point of 56-59 °C at 56 mm Hg and a density of 0.932 g/mL at 25 °C.[1] Its utility is particularly noted in the pharmaceutical industry, where it serves as a crucial component in the synthesis of complex molecules.[1] This guide provides a comparative analysis of this compound's performance in its primary role as a protecting group and explores its potential as a solvent in organic reactions.

Application as an Acetal Protecting Group

One of the principal applications of this compound in organic synthesis is as a reagent for the protection of aldehyde functionalities.[1] The acetal group is a valuable protecting group due to its stability under neutral to strongly basic conditions, making it inert to a wide range of nucleophiles and reducing agents. The aldehyde can be easily regenerated under mild acidic conditions.

The structure of this compound allows it to act as a precursor to a dimethyl acetal protecting group. This is particularly useful in multi-step syntheses where the reactivity of an aldehyde needs to be masked while other transformations are carried out on the molecule.[1]

Acetal_Protection_Workflow cluster_protection Protection Step cluster_reaction Further Synthesis Steps cluster_deprotection Deprotection Step Aldehyde Aldehyde (R-CHO) Protected_Aldehyde Protected Aldehyde (Dimethyl Acetal) Aldehyde->Protected_Aldehyde Protection TME This compound TME->Protected_Aldehyde Acid_cat_p Acid Catalyst (e.g., p-TsOH) Acid_cat_p->Protected_Aldehyde Reaction_Step Reaction on other functional groups (e.g., Grignard, reduction) Protected_Aldehyde->Reaction_Step Intermediate Modified Intermediate Reaction_Step->Intermediate Final_Product Deprotected Aldehyde Intermediate->Final_Product Deprotection Acid_cat_d Aqueous Acid Acid_cat_d->Final_Product

Caption: Workflow for the use of this compound as a protecting group.

Experimental Protocol: Acetal Protection of an Aldehyde

The following is a general procedure for the protection of an aldehyde using this compound.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a solution of the aldehyde in anhydrous DCM is added this compound and p-TsOH.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to afford the crude protected aldehyde, which can be purified by column chromatography if necessary.

Comparative Performance as a Solvent: A Hypothetical Case Study

While this compound is primarily documented as a reagent, its structural similarity to other ether solvents like 1,2-dimethoxyethane (DME) suggests its potential as a reaction solvent. Due to a lack of direct comparative studies in the published literature, this section presents a hypothetical case study to illustrate how its performance could be evaluated against other common ethereal solvents in a Grignard reaction. The following data is illustrative and intended to provide a framework for such a comparison.

Hypothetical Data: Grignard Reaction of Bromobenzene with Acetone

Objective: To compare the performance of this compound against common ethereal solvents in the Grignard reaction between bromobenzene and acetone to form 2-phenyl-2-propanol.

SolventReaction Time (h)Yield (%)
Diethyl Ether285
Tetrahydrofuran (THF)1.590
1,2-Dimethoxyethane (DME)1.588
This compound 2 (Hypothetical)

Note: The yield for this compound is left as hypothetical as no experimental data was found.

Experimental Protocol for Comparative Study

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine crystal

  • Bromobenzene (1.0 eq)

  • Acetone (1.0 eq)

  • Anhydrous solvents (Diethyl ether, THF, DME, this compound)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add a small amount of the respective anhydrous solvent.

  • A solution of bromobenzene in the same anhydrous solvent is added dropwise to initiate the Grignard reagent formation.

  • Once the formation of the Grignard reagent is complete, the solution is cooled to 0 °C.

  • A solution of acetone in the same anhydrous solvent is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with the respective ether solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The yield of 2-phenyl-2-propanol is determined after purification by column chromatography.

Grignard_Comparison_Workflow cluster_setup Reaction Setup cluster_procedure Experimental Procedure cluster_analysis Analysis and Comparison Start Identical Starting Materials (Mg, Bromobenzene, Acetone) Solvents Four Parallel Reactions with Different Solvents: - Diethyl Ether - THF - DME - this compound Start->Solvents Grignard_Formation Grignard Reagent Formation Solvents->Grignard_Formation Addition Addition of Acetone Grignard_Formation->Addition Workup Quenching and Extraction Addition->Workup Time_Comparison Comparison of Reaction Times Addition->Time_Comparison Purification Purification of Product Workup->Purification Yield_Comparison Comparison of Yields Purification->Yield_Comparison

Caption: Logical workflow for a comparative study of solvents in a Grignard reaction.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for the protection of aldehydes as dimethyl acetals.[1] Its stability under basic conditions and the ease of deprotection make it a useful tool for synthetic chemists. While its application as a solvent is not well-documented with comparative data, its structural characteristics suggest potential in this area. Further experimental investigation is required to fully evaluate its performance against other common ethereal solvents in a variety of organic transformations. The protocols and frameworks provided in this guide offer a starting point for such comparative studies, which would be beneficial for the broader chemical research community.

References

Safety Operating Guide

Proper Disposal of 1,1,2-Trimethoxyethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Navigating the complexities of laboratory waste management is critical for ensuring the safety of personnel and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 1,1,2-Trimethoxyethane, a flammable liquid and irritant commonly used in research and development. Adherence to these procedures is vital for minimizing risks and fostering a culture of safety within laboratory settings.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] It is imperative to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and other ignition sources. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this substance. All containers and receiving equipment should be grounded and bonded to prevent static discharge.

Although not explicitly documented for this compound, similar ether compounds can form explosive peroxides upon exposure to air and light.[2] Therefore, it is best practice to date all containers upon receipt and opening to monitor their age. Opened containers should ideally be disposed of within a year.[3]

Key Safety Data

A summary of essential quantitative data for this compound is provided below for quick reference.

PropertyValue
CAS Number 24332-20-5
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol [1]
Flash Point 74°F (23.3°C)[4]
Boiling Point 259°F (126°C)
GHS Hazard Class Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A)
Hazard Statements H226: Flammable liquid and vapor, H315: Causes skin irritation, H319: Causes serious eye irritation

Experimental Protocols

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, in strict accordance with local, state, and federal regulations.

  • Waste Segregation: Never mix this compound waste with other waste streams, particularly with incompatible chemicals such as strong oxidizing agents.[5]

  • Containerization: Collect waste this compound in a designated, leak-proof container that is appropriate for flammable liquids. The container must be kept tightly sealed when not in use.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and all applicable hazard pictograms (e.g., flammable liquid, irritant).[5]

  • Storage: Store the waste container in a designated, cool, and well-ventilated satellite accumulation area, away from heat and ignition sources.[5]

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Provide them with accurate information about the waste's composition.

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated to disperse flammable vapors.[5]

  • Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces. Use only non-sparking tools during cleanup.[5][7]

  • Contain the Spill: If safe to do so, prevent the spill from spreading and entering drains by using absorbent materials like sand, earth, or a commercial sorbent.[5][8][9] Do not use combustible materials like paper towels to absorb the spill.[7]

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled container for hazardous waste disposal.[7][8]

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surface with soap and water, if appropriate for the surface.

  • Personal Decontamination: If there has been skin contact, immediately remove contaminated clothing and wash the affected skin area with soap and water.

Disposal Workflow

DisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Professional Disposal Collect 1. Collect Waste (Segregated this compound) Containerize 2. Containerize (Labeled, sealed container) Collect->Containerize Store 3. Store Safely (Cool, ventilated area) Containerize->Store ContactEHS 4. Contact EHS or Waste Contractor Store->ContactEHS Pickup 5. Arrange for Pickup ContactEHS->Pickup Dispose 6. Final Disposal (Incineration/Approved Method) Pickup->Dispose

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Personal protective equipment for handling 1,1,2-Trimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1,1,2-Trimethoxyethane, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.

Personal Protective Equipment Summary:

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles with a snug fit. A face shield should be worn over goggles when there is a significant risk of splashing.[5]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Solvent-resistant gloves. Nitrile gloves are commonly used for incidental splash protection, but their suitability for prolonged contact is not established. For extended use or immersion, consult manufacturer-specific chemical resistance data. Double gloving can provide additional protection.Prevents skin contact, which can cause irritation.[1][6] Immediately replace gloves if they become contaminated.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, an air-purifying respirator with organic vapor cartridges should be used.[7]Protects against inhalation of vapors, which may cause respiratory tract irritation.[1]
Protective Clothing A chemical-resistant lab coat or apron is required. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls are recommended.[5]Shields the body from accidental splashes and contamination.[6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Assess Risks & Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower, Fire Extinguisher) prep2->prep3 prep4 Assemble All Required PPE prep3->prep4 h1 Don Appropriate PPE prep4->h1 Proceed to Handling h2 Ground Equipment to Prevent Static h1->h2 h3 Handle Chemical Inside Fume Hood h2->h3 h4 Keep Container Tightly Closed When Not in Use h3->h4 c1 Segregate Waste h4->c1 Proceed to Cleanup c2 Doff PPE Correctly to Avoid Contamination c1->c2 c3 Dispose of Contaminated PPE as Hazardous Waste c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Step-by-step workflow for the safe handling of this compound.

Step 1: Preparation

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest emergency eyewash station, safety shower, and fire extinguisher.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use.

Step 2: Handling

  • Don PPE: Put on all required PPE before entering the area where the chemical will be handled.

  • Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize vapor inhalation.

  • Prevent Static Buildup: Use non-sparking tools and ensure all containers and equipment are properly grounded.

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.

  • Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[3]

Step 3: In Case of a Spill

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Stop the leak if it is safe to do so. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials.

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste.[3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste:

  • Collection: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program, in accordance with all local, regional, and national regulations.[3]

Contaminated PPE and Materials:

  • Gloves and Consumables: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

  • Collection: Place these materials in a designated, sealed container that is clearly labeled as hazardous waste.

  • Clothing: If clothing becomes contaminated, remove it immediately while under a safety shower and launder it separately before reuse. If it cannot be decontaminated, it must be disposed of as hazardous waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.